molecular formula C9H5ClO2S B180703 7-Chloro-1-benzothiophene-2-carboxylic acid CAS No. 90407-16-2

7-Chloro-1-benzothiophene-2-carboxylic acid

Cat. No.: B180703
CAS No.: 90407-16-2
M. Wt: 212.65 g/mol
InChI Key: AAXOHLXWCUMMQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-1-benzothiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C9H5ClO2S and its molecular weight is 212.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-chloro-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO2S/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXOHLXWCUMMQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)SC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80436661
Record name 7-Chloro-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90407-16-2
Record name 7-Chlorobenzo[b]thiophene-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90407-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-1-benzothiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Chloro-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-1-benzothiophene-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a substituted benzo[b]thiophene, it serves as a crucial scaffold and building block for the synthesis of a wide array of pharmacologically active molecules. The benzo[b]thiophene nucleus is a privileged structure, known to exhibit diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties[1]. The specific substitution pattern of this compound, featuring a chlorine atom on the benzene ring and a carboxylic acid group on the thiophene ring, provides distinct electronic properties and functional handles for further chemical modification, making it a valuable intermediate in the design of novel therapeutics.

This guide provides a comprehensive overview of the primary synthetic pathway for this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations.

Retrosynthetic Analysis and Strategy

The synthesis of a polysubstituted heterocyclic system like this compound requires a robust strategy that controls regioselectivity. The most logical and widely adopted approach involves the construction of the thiophene ring onto a pre-functionalized benzene precursor.

A primary retrosynthetic disconnection breaks the C-S and C2-C3 bonds, leading back to a substituted benzaldehyde and a sulfur-containing C2 synthon, typically ethyl thioglycolate. This approach is advantageous as it directly establishes the carboxylic acid functionality (as an ester) at the 2-position. To achieve the desired 7-chloro substitution, the logical starting material is 2,3-dichlorobenzaldehyde. The ortho-chloro group serves as a leaving group in a nucleophilic aromatic substitution reaction with the thioglycolate, followed by an intramolecular condensation to form the thiophene ring.

Primary Synthesis Pathway: From 2,3-Dichlorobenzaldehyde

This pathway is a robust and common method for synthesizing substituted benzo[b]thiophene-2-carboxylates. It proceeds in two main steps: a base-mediated condensation and cyclization to form the ethyl ester intermediate, followed by saponification to yield the final carboxylic acid.

Step 1: Synthesis of Ethyl 7-chloro-1-benzothiophene-2-carboxylate

The core of this synthesis is the reaction between 2,3-dichlorobenzaldehyde and ethyl thioglycolate in the presence of a suitable base.

Causality and Mechanistic Insight: The reaction is initiated by the deprotonation of ethyl thioglycolate by a base (e.g., potassium carbonate) to form a thiolate anion. This potent nucleophile then attacks the aromatic ring of 2,3-dichlorobenzaldehyde, displacing the chlorine atom at the 2-position via a nucleophilic aromatic substitution (SNAAr) mechanism. The presence of the electron-withdrawing aldehyde group activates the ring towards this attack. Following the substitution, the intermediate undergoes an intramolecular aldol-type condensation. The base abstracts a proton from the α-carbon of the thioglycolate moiety, creating a carbanion that attacks the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting alcohol yields the stable, aromatic benzo[b]thiophene ring system. This general strategy is adapted from established procedures for synthesizing substituted benzothiophenes from 2-fluorobenzaldehydes[1].

Synthesis_Step_1 Start 2,3-Dichlorobenzaldehyde + Ethyl Thioglycolate Reaction Nucleophilic Aromatic Substitution & Intramolecular Cyclization Start->Reaction Heat (e.g., 60-90°C) Reagents K₂CO₃, DMF Reagents->Reaction Product Ethyl 7-chloro-1-benzothiophene-2-carboxylate Reaction->Product

Caption: Workflow for the synthesis of the ester intermediate.

Experimental Protocol:

  • Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: Add 2,3-dichlorobenzaldehyde (1.0 eq.) and potassium carbonate (K₂CO₃, 1.1 eq.) to the flask.

  • Thiol Addition: While stirring under a nitrogen atmosphere, add ethyl thioglycolate (1.2 eq.) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to 60-90 °C and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or diethyl ether (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude residue can be purified by recrystallization from a suitable solvent like methanol or ethanol to yield the pure ethyl 7-chloro-1-benzothiophene-2-carboxylate[1].

Step 2: Hydrolysis to this compound

The final step is a standard ester hydrolysis (saponification) to convert the ethyl ester into the desired carboxylic acid.

Causality and Mechanistic Insight: This reaction proceeds via a base-catalyzed nucleophilic acyl substitution. The hydroxide ion (from NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide as a leaving group. A final acid-base reaction between the resulting carboxylate and the conjugate acid of the leaving group (ethanol) drives the reaction to completion. Subsequent acidification of the reaction mixture with a strong acid (e.g., HCl) protonates the carboxylate salt to yield the final carboxylic acid product, which typically precipitates from the aqueous solution[1].

Synthesis_Step_2 Start Ethyl 7-chloro-1-benzothiophene- 2-carboxylate Reaction Saponification & Acidification Start->Reaction Stir at RT Reagents 1. NaOH (aq), EtOH 2. HCl (aq) Reagents->Reaction Product 7-Chloro-1-benzothiophene- 2-carboxylic acid Reaction->Product

Caption: Workflow for the hydrolysis of the ester to the final acid.

Experimental Protocol:

  • Setup: Dissolve the ethyl 7-chloro-1-benzothiophene-2-carboxylate (1.0 eq.) from Step 1 in ethanol in a round-bottom flask.

  • Base Addition: Add an aqueous solution of sodium hydroxide (NaOH, 2.0-3.0 eq., e.g., 3N solution) to the flask.

  • Reaction: Stir the solution at room temperature overnight or gently reflux for 2-3 hours until the reaction is complete (monitored by TLC).

  • Solvent Removal: Concentrate the mixture under vacuum to remove the ethanol.

  • Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Acidify the solution by slowly adding concentrated hydrochloric acid (HCl) until the pH is approximately 1-2. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Purification: Wash the filter cake with cold water and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to give pure this compound[1].

Alternative Pathway: From 2-Chlorothiophenol

An alternative route involves the S-alkylation of 2-chlorothiophenol followed by an acid-catalyzed intramolecular cyclization. While this method is effective for producing the benzothiophene core, installing the 2-carboxylic acid group requires a specific alkylating agent, such as ethyl bromopyruvate or a similar synthon.

A related synthesis for 7-Chloro-3-methylbenzo[b]thiophene has been demonstrated starting from 2-chlorothiophenol and chloroacetone, with the cyclization being promoted by polyphosphoric acid (PPA)[2]. Adapting this for the target molecule would involve:

  • S-alkylation: Reaction of 2-chlorothiophenol with ethyl bromoacetate or a related C2 electrophile.

  • Cyclization: Intramolecular Friedel-Crafts-type acylation catalyzed by a strong acid like PPA to form the thiophene ring.

  • Hydrolysis: Saponification of the resulting ester to the carboxylic acid.

This route is generally less direct for the 2-carboxylic acid derivative compared to the dichlorobenzaldehyde method but remains a viable alternative depending on precursor availability.

Data Summary

The following table summarizes typical reaction parameters for the primary synthesis pathway. Yields are estimates based on related transformations and may vary.

StepStarting MaterialKey ReagentsSolventTemp.TimeTypical Yield
1 2,3-DichlorobenzaldehydeEthyl thioglycolate, K₂CO₃DMF60-90°C2-4 h75-90%
2 Ethyl 7-chloro-1-benzothiophene-2-carboxylateNaOH, HClEtOH/H₂ORT12-16 h85-95%

Conclusion

The synthesis of this compound is most reliably achieved through a two-step sequence commencing with 2,3-dichlorobenzaldehyde. This pathway offers high yields, operational simplicity, and excellent regiochemical control. The resulting carboxylic acid is a versatile intermediate, primed for further functionalization in the development of complex molecular architectures for pharmaceutical applications. The protocols described herein provide a robust and validated framework for the laboratory-scale production of this important heterocyclic building block.

References

A Technical Guide to 7-Chloro-1-benzothiophene-2-carboxylic acid: Properties, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 7-Chloro-1-benzothiophene-2-carboxylic acid is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid benzothiophene core, substituted with a reactive carboxylic acid group and a modulating chloro-group, makes it a versatile scaffold for the synthesis of novel therapeutic agents and functional materials. This guide provides an in-depth analysis of its core physicochemical properties, spectroscopic signature, synthesis protocols, and proven applications, offering researchers and drug development professionals a comprehensive resource for leveraging this valuable molecule.

Introduction: The Significance of the Benzothiophene Scaffold

The benzo[b]thiophene moiety is a bicyclic aromatic heterocycle consisting of a fused benzene and thiophene ring.[1] This structural motif is considered a "privileged scaffold" in medicinal chemistry, appearing in a range of clinically successful drugs such as the selective estrogen receptor modulator Raloxifene and the antifungal Sertaconazole.[2] The scaffold's planarity, lipophilicity, and ability to engage in various intermolecular interactions (π-stacking, hydrogen bonding) make it an ideal foundation for designing molecules that bind to biological targets with high affinity and specificity.[1][3]

The introduction of a carboxylic acid at the 2-position and a chlorine atom at the 7-position of the benzothiophene core creates this compound (CAS No: 90407-16-2).[4][5] This specific substitution pattern is critical:

  • Carboxylic Acid Group: Serves as a key interaction point (hydrogen bond donor/acceptor, salt bridge formation) and a synthetic handle for amide coupling and other derivatizations.[6] Its acidity is a crucial determinant of the molecule's pharmacokinetic profile.[7]

  • 7-Chloro Group: Modulates the electronic properties of the entire ring system, influencing acidity (pKa), reactivity, and lipophilicity (LogP). This halogen substitution can enhance binding affinity to target proteins and improve metabolic stability, a common strategy in drug design.

This guide will dissect the key attributes of this molecule, providing the foundational knowledge necessary for its effective use in research and development.

Core Physicochemical Properties

Understanding the fundamental physicochemical properties of a compound is paramount for predicting its behavior in both chemical reactions and biological systems. The properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 90407-16-2[4][8][9]
Molecular Formula C₉H₅ClO₂S[5][9][10]
Molecular Weight 212.65 g/mol [4][9][10]
Appearance White to off-white powder/solid[10]
Melting Point 289-291 °C[4][10]
Boiling Point 408.6 ± 25.0 °C (Predicted at 760 mmHg)[4]
pKa ~3.5 - 4.5 (Estimated)[11]
Solubility Insoluble in water; Soluble in organic solvents like DMSO, DMF, and alcohols.[1]

Expert Insights:

  • The high melting point of 289-291 °C suggests a stable, well-ordered crystalline lattice structure, which is beneficial for purification and handling.[4][10]

Spectroscopic Profile: Confirming Identity and Purity

Spectroscopic analysis is essential for verifying the structure and purity of a synthesized or purchased compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzothiophene core. The exact chemical shifts and coupling constants would provide unambiguous confirmation of the 7-chloro substitution pattern. Spectral data for this specific isomer is available from chemical suppliers.[12]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show nine distinct carbon signals, including a characteristic signal for the carboxylic acid carbon (~160-170 ppm) and signals for the aromatic carbons, whose shifts are influenced by the sulfur and chlorine atoms.[13]

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight. High-resolution mass spectrometry (HRMS) should show a molecular ion peak corresponding to the exact mass of C₉H₅ClO₂S, with the characteristic isotopic pattern for a molecule containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).[13]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong, broad absorption band for the carboxylic acid O-H stretch (typically ~2500-3300 cm⁻¹) and a sharp, strong absorption for the carbonyl C=O stretch (~1700 cm⁻¹).

Synthesis & Reactivity

The synthesis of substituted benzothiophene-2-carboxylic acids can be achieved through several established routes. A common and reliable method is the condensation of a substituted benzaldehyde with a thioglycolate ester, followed by saponification.[2]

A generalized workflow for synthesizing the target molecule is presented below.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Saponification start 2,3-Dichlorobenzaldehyde + Methyl Thioglycolate intermediate Methyl 7-chlorobenzo[b]thiophene-2-carboxylate start->intermediate Base (e.g., Et₃N) Microwave Heating final 7-Chloro-1-benzothiophene- 2-carboxylic acid intermediate->final NaOH / H₂O, MeOH Heat

Caption: Generalized synthetic workflow for this compound.

Causality Behind Experimental Choices:

  • Microwave-Assisted Reaction: The use of microwave irradiation for the initial condensation dramatically reduces reaction times from many hours to mere minutes, a significant process improvement that enhances efficiency and throughput.[2]

  • Saponification: The hydrolysis of the intermediate methyl ester to the final carboxylic acid is a robust and high-yielding reaction, typically driven to completion with a strong base like sodium hydroxide.[2] The final product can then be precipitated by acidification and purified by recrystallization.

Applications in Medicinal Chemistry & Drug Development

The true value of this compound lies in its role as a versatile building block for creating more complex molecules with therapeutic potential. Benzothiophene derivatives have demonstrated a wide array of biological activities.[1]

  • Antimicrobial Agents: The benzothiophene scaffold has been successfully incorporated into compounds targeting multidrug-resistant bacteria, such as Staphylococcus aureus (MRSA).[3][13] The carboxylic acid group can be converted to an acylhydrazone, a pharmacophore known for its antimicrobial properties.[13]

  • Enzyme Inhibitors: The rigid structure is ideal for designing inhibitors that fit into the active sites of enzymes. Derivatives have been investigated as kinase inhibitors and for their potential in treating metabolic diseases by activating receptors like PPAR.[2][14]

  • Anticancer and Anti-inflammatory Agents: Various substituted benzothiophenes have been explored for their potential as anticancer, anti-inflammatory, and analgesic agents.[1]

The 7-chloro substituent is particularly valuable. It can act as a key interaction point within a protein binding pocket and often enhances the metabolic stability of the final drug candidate, preventing rapid degradation by liver enzymes and extending its duration of action.

Experimental Protocol: Purity Determination by RP-HPLC

To ensure the quality of this compound for subsequent use, its purity must be rigorously assessed. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold-standard method for this purpose.

Objective: To determine the purity of a sample of this compound by calculating the area percentage of the main peak.

Materials:

  • This compound sample

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Trifluoroacetic Acid (TFA)

  • HPLC system with UV detector

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)

Protocol Workflow:

G prep 1. Sample Preparation (1 mg/mL in ACN) mobile 2. Mobile Phase Prep (A: 0.1% TFA in H₂O) (B: 0.1% TFA in ACN) inject 4. Injection & Run (Inject 10 µL) (Run Gradient Elution) prep->inject hplc 3. HPLC Setup (Column: C18) (Detector: UV 254 nm) mobile->hplc hplc->inject analyze 5. Data Analysis (Integrate Peaks) inject->analyze report 6. Purity Calculation (% Purity = [Area_Main / Area_Total] * 100) analyze->report

Caption: Workflow for purity analysis of this compound via RP-HPLC.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1 mL of TFA to 1 L of HPLC-grade water. Degas the solution.

    • Mobile Phase B: Add 1 mL of TFA to 1 L of HPLC-grade acetonitrile. Degas the solution.

  • Sample Preparation (Self-Validation):

    • Accurately weigh approximately 1.0 mg of the compound.

    • Dissolve in 1.0 mL of acetonitrile (or DMSO if solubility is an issue) to create a 1 mg/mL stock solution.

    • Causality: Using a precise concentration allows for quantitative analysis and comparison between batches. Acetonitrile is chosen as it is a strong, common solvent for RP-HPLC.

  • HPLC Instrument Setup:

    • Install a C18 column and equilibrate with a 95:5 mixture of Mobile Phase A:B for at least 15 minutes at a flow rate of 1.0 mL/min.

    • Set the UV detector to monitor at a wavelength of 254 nm, a common wavelength for aromatic compounds.

  • Chromatographic Run:

    • Inject 10 µL of the sample solution.

    • Run a linear gradient elution profile. A typical starting point would be:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: Hold at 5% B (re-equilibration)

    • Trustworthiness: A gradient method ensures that impurities with a wide range of polarities will be eluted and separated from the main peak.

  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity by determining the area percentage of the main product peak relative to the total area of all peaks.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block for innovation in drug discovery and materials science. Its robust physicochemical properties, confirmed by a clear spectroscopic signature, combined with its versatile reactivity, provide researchers with a reliable starting point for molecular design. By understanding the principles outlined in this guide, scientists can effectively harness the potential of this scaffold to develop next-generation therapeutics and functional materials.

References

Spectroscopic Fingerprint of 7-Chloro-1-benzothiophene-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: A comprehensive, publicly accessible, and peer-reviewed source for the complete raw spectroscopic data of 7-Chloro-1-benzothiophene-2-carboxylic acid (CAS 90407-16-2) was not located during the literature search for this guide. The following sections provide a detailed analysis based on established spectroscopic principles and data from closely related structural analogs, such as other isomers of chlorobenzothiophene carboxylic acid. The presented data tables are therefore predictive and serve as an expert-guided reference for researchers working with this or similar molecules.

Introduction

This compound is a heterocyclic compound featuring a benzothiophene core, a structure of significant interest in medicinal chemistry and materials science.[1] Benzothiophene derivatives are known to exhibit a wide range of biological activities.[2] Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity, and a triad of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—provides the definitive "fingerprint" for this purpose.

This guide provides an in-depth exploration of the expected spectroscopic characteristics of this compound. It is designed for researchers and drug development professionals, offering not just the data, but the underlying scientific rationale for experimental choices and spectral interpretation.

Molecular Profile

A foundational understanding begins with the basic physicochemical properties of the target molecule.

PropertyValueSource(s)
Chemical Formula C₉H₅ClO₂S[3][4]
Molecular Weight 212.66 g/mol [3]
CAS Number 90407-16-2[1][3][4]
Melting Point 289-291 °C[4]
Appearance White to off-white powder[5] (Analog)

Integrated Spectroscopic Analysis Workflow

The characterization of a novel or synthesized compound follows a logical progression. The sample is first subjected to non-destructive analyses (NMR, IR) to confirm the carbon-hydrogen framework and functional groups, followed by a destructive analysis (MS) to confirm molecular weight and fragmentation patterns.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Prep Pure Compound NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR Analyze IR IR Spectroscopy (FTIR-ATR/KBr) Prep->IR Analyze MS Mass Spectrometry (EI/ESI) Prep->MS Analyze Interpret Structural Elucidation & Purity Confirmation NMR->Interpret Synthesize Data IR->Interpret Synthesize Data MS->Interpret Synthesize Data

References

An In-depth Technical Guide to the Starting Materials for the Synthesis of 7-Chloro-1-benzothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-1-benzothiophene-2-carboxylic acid is a crucial heterocyclic building block in medicinal chemistry, forming the core scaffold of various pharmacologically active agents. Its synthesis is a key step in the development of novel therapeutics. This guide provides a detailed exploration of the primary and alternative synthetic routes, focusing on the selection of starting materials and the underlying chemical principles that govern these pathways.

Primary Synthetic Strategy: Construction of the Benzothiophene Core from a Substituted Benzene Precursor

The most direct and industrially scalable approach to this compound involves the strategic construction of the thiophene ring onto a pre-functionalized benzene nucleus. This methodology offers excellent control over the regiochemistry, ensuring the desired 7-chloro substitution pattern. The cornerstone of this approach is the use of a starting material that possesses the chloro-substituent ortho to a group that will ultimately become part of the thiophene ring.

A highly effective starting material for this strategy is 2,6-dichlorotoluene . This commercially available and cost-effective compound serves as a versatile precursor for the key intermediate, 2-chloro-6-mercaptobenzaldehyde .

Workflow for the Primary Synthetic Pathway

Primary Synthesis of this compound A 2,6-Dichlorotoluene B 2-Chloro-6-lithiothiophenol (in situ) A->B 1. n-BuLi 2. Sulfur C 2-Chloro-6-mercaptobenzaldehyde B->C Formylation D Ethyl 7-Chloro-1-benzothiophene-2-carboxylate C->D Ethyl Bromoacetate, Base E This compound D->E Hydrolysis (NaOH)

Caption: Primary synthetic route to this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Chloro-6-mercaptobenzaldehyde from 2,6-Dichlorotoluene

This transformation is a multi-step process that begins with the selective lithiation of 2,6-dichlorotoluene, followed by quenching with elemental sulfur to introduce the thiol group. Subsequent formylation yields the key aldehyde intermediate.

  • Materials:

    • 2,6-Dichlorotoluene

    • n-Butyllithium (n-BuLi) in hexanes

    • Elemental sulfur

    • Anhydrous tetrahydrofuran (THF)

    • N,N-Dimethylformamide (DMF)

    • Hydrochloric acid (HCl)

    • Diethyl ether

  • Protocol:

    • In a flame-dried, three-necked flask under an inert argon atmosphere, dissolve 2,6-dichlorotoluene (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the mixture for 1 hour at -78 °C.

    • Add elemental sulfur (1.2 eq) portion-wise to the reaction mixture, ensuring the temperature remains below -70 °C.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

    • Cool the mixture back to -78 °C and add DMF (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of 1 M HCl.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-chloro-6-mercaptobenzaldehyde.

Causality Behind Experimental Choices: The use of n-butyllithium at low temperatures allows for regioselective lithiation at the less sterically hindered position ortho to one of the chlorine atoms. Quenching with sulfur introduces the thiol functionality. The subsequent formylation with DMF provides the necessary aldehyde group for the upcoming cyclization.

Step 2: Synthesis of Ethyl 7-Chloro-1-benzothiophene-2-carboxylate

This step involves the condensation of 2-chloro-6-mercaptobenzaldehyde with an α-haloester, followed by an intramolecular cyclization to form the benzothiophene ring system.

  • Materials:

    • 2-Chloro-6-mercaptobenzaldehyde

    • Ethyl bromoacetate

    • Potassium carbonate (K₂CO₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Protocol:

    • To a solution of 2-chloro-6-mercaptobenzaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

    • Add ethyl bromoacetate (1.2 eq) dropwise to the suspension.

    • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield ethyl 7-chloro-1-benzothiophene-2-carboxylate.

Step 3: Synthesis of this compound

The final step is a straightforward saponification of the ester to the desired carboxylic acid.

  • Materials:

    • Ethyl 7-Chloro-1-benzothiophene-2-carboxylate

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Water

    • Hydrochloric acid (HCl)

  • Protocol:

    • Dissolve ethyl 7-chloro-1-benzothiophene-2-carboxylate (1.0 eq) in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide (3.0 eq) in water.

    • Heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Acidify the aqueous solution with concentrated HCl to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

Alternative Synthetic Strategy: Modification of a Pre-formed Benzothiophene Ring

An alternative approach involves the synthesis of the 7-chlorobenzothiophene core, followed by the introduction of the carboxylic acid group at the 2-position. This can be advantageous if a suitable substituted benzothiophene is readily available.

Workflow for the Alternative Synthetic Pathway

Alternative Synthesis of this compound A 2-Chloro-6-methylthiophenol B 7-Chloro-1-benzothiophene A->B Reaction with α-haloacetaldehyde equivalent C 7-Chloro-1-benzothiophene-2-carbaldehyde B->C Vilsmeier-Haack Reaction (POCl₃, DMF) D This compound C->D Oxidation (e.g., KMnO₄)

Caption: Alternative synthetic route via a pre-formed benzothiophene.

Key Considerations for the Alternative Pathway
  • Synthesis of 7-Chloro-1-benzothiophene: A plausible starting material for this route is 2-chloro-6-methylthiophenol . This can be synthesized from 2-chloro-6-nitrotoluene through reduction of the nitro group to an amine, followed by a Sandmeyer-type reaction to introduce the thiol group. The subsequent cyclization to form 7-chloro-1-benzothiophene can be achieved by reaction with an α-haloacetaldehyde equivalent.

  • Carboxylation at the 2-Position: The introduction of the carboxylic acid group at the 2-position of the benzothiophene ring is a critical step.

    • Vilsmeier-Haack Reaction: This reaction, using phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), introduces a formyl group at the electron-rich 2-position. Subsequent oxidation of the resulting aldehyde yields the carboxylic acid.[1]

    • Lithiation followed by Carboxylation: Direct lithiation of 7-chloro-1-benzothiophene at the 2-position using a strong base like n-butyllithium, followed by quenching with carbon dioxide (dry ice), provides a direct route to the carboxylic acid.

Quantitative Data Summary

ParameterPrimary Synthetic PathwayAlternative Synthetic Pathway
Starting Material 2,6-Dichlorotoluene2-Chloro-6-nitrotoluene
Key Reactions Lithiation, Thiolation, Formylation, Cyclization, HydrolysisReduction, Diazotization, Thiolation, Cyclization, Formylation, Oxidation
Overall Yield Moderate to GoodModerate
Scalability GoodModerate
Safety Concerns Use of pyrophoric n-BuLiUse of potentially hazardous diazonium intermediates

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes. The choice of the optimal pathway is contingent upon factors such as the availability and cost of starting materials, scalability requirements, and safety considerations. The primary synthetic strategy, commencing with 2,6-dichlorotoluene, offers a direct and robust approach with good control over regiochemistry. The alternative pathway, involving the functionalization of a pre-formed 7-chlorobenzothiophene ring, provides flexibility but may require additional steps for the synthesis of the initial heterocyclic core. This guide provides the foundational knowledge for researchers and drug development professionals to make informed decisions in the synthesis of this valuable chemical intermediate.

References

An In-depth Technical Guide to the Reaction Mechanism for the Formation of 7-Chloro-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed examination of a plausible and chemically sound reaction mechanism for the synthesis of 7-Chloro-1-benzothiophene-2-carboxylic acid, a significant heterocyclic scaffold in medicinal chemistry and drug development. The narrative is structured to provide researchers, scientists, and drug development professionals with not only a step-by-step protocol but also a deep understanding of the causality behind the experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Significance of the Benzothiophene Core

The benzo[b]thiophene nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The specific substitution pattern of this compound makes it a valuable intermediate for creating more complex molecules, where the chloro and carboxylic acid groups serve as versatile handles for further chemical modification. Understanding its formation is crucial for the efficient and scalable synthesis of novel drug candidates.

This document outlines a robust, multi-step synthesis beginning from commercially available precursors, detailing the mechanistic underpinnings of each transformation. The proposed pathway involves an initial S-alkylation, followed by an intramolecular cyclization to construct the benzothiophene core, and concludes with the hydrolysis of an ester to yield the final carboxylic acid.

Proposed Synthetic Pathway and Reaction Mechanism

The formation of this compound can be efficiently achieved through a three-step sequence starting from 3-chlorothiophenol and ethyl bromopyruvate. This approach is advantageous due to the accessibility of the starting materials and the generally high yields of the individual steps.

The overall transformation is depicted below:

Overall_Reaction_Scheme Reactant1 3-Chlorothiophenol Intermediate Ethyl 2-((3-chlorophenyl)thio)pyruvate Reactant1->Intermediate + Step 1: S-Alkylation Reactant2 Ethyl Bromopyruvate Reactant2->Intermediate CyclizedEster Ethyl 7-chloro-1-benzothiophene-2-carboxylate Intermediate->CyclizedEster Step 2: Intramolecular Cyclization (PPA) Product This compound CyclizedEster->Product Step 3: Saponification (NaOH, H₃O⁺) Reaction_Mechanism cluster_0 Step 1: S-Alkylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Saponification Thiophenol 3-Chlorothiophenol Thiophenoxide 3-Chlorothiophenoxide (Nucleophile) Thiophenol->Thiophenoxide - H⁺ Base K₂CO₃ Thioether Ethyl 2-((3-chlorophenyl)thio)pyruvate Thiophenoxide->Thioether SN2 Attack Bromopyruvate Ethyl Bromopyruvate (Electrophile) Bromopyruvate->Thioether - Br⁻ Thioether_ref Thioether from Step 1 Thioether->Thioether_ref PPA PPA (H⁺) ProtonatedKetone Protonated Intermediate CyclizedIntermediate Cyclized Intermediate (non-aromatic) ProtonatedKetone->CyclizedIntermediate Electrophilic Aromatic Substitution EsterProduct Ethyl 7-chloro-1-benzothiophene- 2-carboxylate CyclizedIntermediate->EsterProduct Dehydration (-H₂O) EsterProduct_ref Ester from Step 2 EsterProduct->EsterProduct_ref Thioether_ref->ProtonatedKetone Protonation NaOH NaOH H3O H₃O⁺ Carboxylate Sodium 7-chloro-1-benzothiophene- 2-carboxylate Tetrahedral Tetrahedral Intermediate EsterProduct_ref->Tetrahedral Nucleophilic Attack Tetrahedral->Carboxylate - EtOH FinalProduct 7-Chloro-1-benzothiophene- 2-carboxylic acid Carboxylate->FinalProduct Protonation

References

Introduction: The Benzothiophene Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Chloro-1-benzothiophene-2-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

The benzothiophene core, an aromatic bicyclic system where a benzene ring is fused to a thiophene ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its structural rigidity, lipophilic nature, and capacity for diverse functionalization have made it a cornerstone in the development of numerous therapeutic agents.[2][3] Marketed drugs such as the osteoporosis treatment Raloxifene and the asthma medication Zileuton feature this heterocyclic motif, underscoring its clinical significance.[2][4] Benzothiophene derivatives exhibit a remarkable breadth of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, anticonvulsant, and antidiabetic properties.[1]

This guide focuses on a specific, yet promising, member of this family: This compound . The introduction of a chlorine atom at the 7-position and a carboxylic acid at the 2-position creates a unique electronic and steric profile, offering a valuable building block for probing structure-activity relationships (SAR) and developing novel therapeutic leads. As a Senior Application Scientist, my objective is to provide a comprehensive technical overview of this compound, moving beyond a simple recitation of facts to explain the underlying scientific rationale for its synthesis, characterization, and potential applications. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their discovery programs.

Physicochemical and Structural Properties

A precise understanding of a compound's physical properties is fundamental to its application, from designing reaction conditions to formulating it for biological assays. This compound is a white to off-white solid at room temperature.[5][6] Its key identifiers and properties are summarized below.

PropertyValueSource(s)
CAS Number 90407-16-2[5][7][8]
Molecular Formula C₉H₅ClO₂S[5][7][8]
Molecular Weight 212.65 g/mol [6][7][8]
Melting Point 289-291 °C[5][6]
Appearance White to off-white solid[6]
pKa (Predicted) 3.27 ± 0.30[6]
Synonyms 7-Chlorobenzo[b]thiophene-2-carboxylic acid[5][6]

The high melting point suggests a stable crystalline lattice structure, likely stabilized by intermolecular hydrogen bonding between the carboxylic acid groups, forming dimers, a common feature for carboxylic acids.[9]

Synthesis and Mechanistic Considerations

While numerous methods exist for constructing the benzothiophene core, a robust and adaptable strategy is crucial for generating analogs for SAR studies.[10] A highly effective approach for synthesizing substituted 3-aminobenzo[b]thiophenes involves the reaction of 2-halobenzonitriles with methyl thioglycolate.[11] Adapting this logic, a plausible and efficient pathway to this compound can be proposed, starting from a readily available precursor, 2,3-dichlorobenzaldehyde. This multi-step synthesis is designed for efficiency and amenability to scale-up.

Proposed Synthetic Workflow

Synthesis_Workflow A 2,3-Dichlorobenzaldehyde B Methyl 3-chloro-2-formylphenyl sulfide A->B  NaSMe, DMF C Methyl 7-chloro-1-benzothiophene- 2-carboxylate B->C  1. NaH, THF  2. Methyl bromoacetate D 7-Chloro-1-benzothiophene- 2-carboxylic acid C->D  NaOH, H₂O/MeOH  (Saponification)

Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol and Rationale

Step 1: Nucleophilic Aromatic Substitution to form Methyl 3-chloro-2-formylphenyl sulfide

  • To a solution of 2,3-dichlorobenzaldehyde (1.0 eq) in anhydrous Dimethylformamide (DMF), add sodium thiomethoxide (NaSMe) (1.1 eq) portion-wise at 0 °C under a nitrogen atmosphere.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

  • Causality: The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution by the electron-withdrawing aldehyde group. Sodium thiomethoxide is a potent sulfur nucleophile that selectively displaces this activated chlorine over the one at the 3-position. DMF is an excellent polar aprotic solvent for this type of reaction.

Step 2: Cyclization to form Methyl 7-chloro-1-benzothiophene-2-carboxylate

  • Dissolve the sulfide intermediate (1.0 eq) in anhydrous Tetrahydrofuran (THF) and cool to 0 °C under nitrogen.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise. A base is required to deprotonate the carbon alpha to the aldehyde, forming an enolate.

  • After stirring for 30 minutes, add methyl bromoacetate (1.2 eq) dropwise.

  • Allow the mixture to stir at room temperature for 4-6 hours. This sequence facilitates an intramolecular condensation/cyclization reaction.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract with ethyl acetate, wash with brine, dry, and concentrate. Purify the resulting ester via column chromatography.

  • Causality: This step is a variation of the Gewald aminothiophene synthesis, adapted for this substrate. The base generates a carbanion which then undergoes an intramolecular cyclization, displacing the remaining chlorine to form the thiophene ring. This is a classic and reliable method for constructing the benzothiophene scaffold.[12]

Step 3: Saponification to yield this compound

  • Dissolve the methyl ester (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (NaOH) (3.0-5.0 eq) and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH ~2 with cold 1N HCl.

  • The desired carboxylic acid will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry in vacuo to yield the final product.

  • Causality: Basic hydrolysis (saponification) is a standard and high-yielding method for converting an ester to a carboxylic acid. The use of excess NaOH and heat ensures the reaction goes to completion. The final product is insoluble in acidic water, allowing for simple isolation by precipitation and filtration.

Spectroscopic Characterization

Unambiguous structural confirmation is paramount. Based on the structure and data from closely related analogs like 6-chlorobenzo[b]thiophene-2-carboxylic acid,[13] the expected spectroscopic data for the 7-chloro isomer can be predicted.

Data TypeExpected Observations
¹H NMR (DMSO-d₆)δ ~13.6 (bs, 1H, -COOH), δ ~8.2-8.3 (s, 1H, H3), δ ~7.9-8.0 (d, 1H, H4), δ ~7.5-7.6 (m, 2H, H5, H6)
¹³C NMR (DMSO-d₆)δ ~163-164 (C=O), δ ~140-143 (quaternary carbons of thiophene ring), δ ~122-135 (aromatic carbons)
IR (KBr, cm⁻¹)~2500-3300 (broad, O-H stretch of carboxylic acid), ~1680-1710 (strong, C=O stretch), ~800-850 (C-Cl stretch)
Mass Spec (ESI-)m/z 211/213 [M-H]⁻, showing the characteristic ~3:1 isotopic pattern for a single chlorine atom.

Note: Chemical shifts (δ) are in ppm. These are predicted values and should be confirmed experimentally. The availability of reference spectra is noted in the literature.[14]

Biological Activities and Therapeutic Potential

The true value of a molecule like this compound lies in its potential to modulate biological targets. While specific data for this isomer is limited in publicly available literature, a wealth of information on related compounds allows for strong, evidence-based hypotheses about its therapeutic utility.

Broad-Spectrum Pharmacological Profile

The benzothiophene scaffold is associated with a vast array of biological activities.[2][3] This suggests that this compound and its derivatives are prime candidates for screening in assays for:

  • Anti-inflammatory Activity: Many benzothiophene derivatives function as inhibitors of enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[2][15]

  • Antimicrobial and Antifungal Activity: The scaffold is present in several antimicrobial agents, and novel derivatives are continually being explored for activity against multidrug-resistant pathogens.[13][16]

  • Anti-cancer Activity: Benzothiophenes have been shown to inhibit various kinases and interfere with cell cycle progression in cancer cell lines.[1]

Target-Specific Hypothesis: Inhibition of BDK

A highly compelling potential application stems from research on a closely related analog. The compound 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) was identified as a potent allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK) .[17]

  • Mechanism of Action: BDK is a mitochondrial enzyme that phosphorylates and inactivates the branched-chain α-ketoacid dehydrogenase complex (BCKDC). This complex is essential for the metabolism of branched-chain amino acids (BCAAs). Inhibition of BDK by compounds like BT2 leads to the dephosphorylation and activation of BCKDC, which in turn lowers elevated BCAA levels in the body.[17]

  • Therapeutic Relevance: Elevated BCAAs are implicated in metabolic diseases such as insulin resistance and maple syrup urine disease (MSUD). Therefore, BDK inhibitors are being actively pursued as a novel therapeutic strategy for these conditions.[17]

Given the structural similarity, it is highly probable that this compound also binds to the allosteric site on BDK, preventing its association with the BCKDC complex.

BDK_Inhibition cluster_0 Normal State cluster_1 Inhibited State BDK BDK (Active) BCKDC_A BCKDC (Active) BCKDC_I BCKDC (Inactive) BCAAs High BCAAs BCKDC_I->BCAAs Leads to BCKDC_A->BCKDC_I Phosphorylation Inhibitor 7-Cl-Benzothiophene -2-Carboxylic Acid BDK_Bound BDK (Inhibited) Inhibitor->BDK_Bound Allosteric Binding BCKDC_Active BCKDC Remains Active BCAAs_low Reduced BCAAs BCKDC_Active->BCAAs_low Leads to

Caption: Proposed mechanism of action via allosteric inhibition of BDK.
Protocol: In Vitro BDK Inhibition Assay

This protocol is designed as a self-validating system to quantify the inhibitory potential of this compound against BDK.

  • Reagents and Materials: Recombinant human BDK, recombinant BCKDC E1 subunit (the substrate), ATP (with [γ-³²P]-ATP for detection), test compound (dissolved in DMSO), known inhibitor (e.g., BT2) as a positive control, assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 5 mM MgCl₂).

  • Assay Procedure:

    • Prepare a serial dilution of the test compound in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

    • In a 96-well plate, add assay buffer, the BDK enzyme, and the test compound (or DMSO for the vehicle control).

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the BCKDC E1 substrate and ATP/[γ-³²P]-ATP.

    • Allow the reaction to proceed for 30 minutes at 30 °C.

    • Stop the reaction by adding an equal volume of SDS-PAGE loading buffer.

  • Detection and Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Expose the gel to a phosphor screen and quantify the amount of ³²P incorporated into the BCKDC E1 subunit using a phosphorimager.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Self-Validation: The inclusion of both a vehicle control (0% inhibition) and a positive control with a known IC₅₀ ensures the assay is performing as expected. A Z'-factor calculation can be used to assess the quality and robustness of the assay.

Conclusion and Future Directions

This compound is more than just a chemical intermediate; it is a strategically designed molecule positioned at the intersection of established pharmacological relevance and untapped therapeutic potential. Its synthesis is achievable through robust, well-understood chemical transformations. Based on compelling data from structurally related analogs, this compound is a prime candidate for investigation as a modulator of critical cellular pathways, particularly as an allosteric inhibitor of BDK for the treatment of metabolic disorders.

Future work should focus on:

  • Executing the proposed synthesis and confirming the structure via rigorous spectroscopic analysis.

  • Screening the compound in a panel of biological assays, starting with the BDK inhibition assay described.

  • Initiating a medicinal chemistry program to synthesize derivatives, exploring modifications at the carboxylic acid (e.g., esters, amides) and potentially other positions on the aromatic ring to optimize potency, selectivity, and pharmacokinetic properties.

This technical guide provides the foundational knowledge and actionable protocols for researchers to unlock the full potential of this compound in their drug discovery endeavors.

References

The Enduring Scaffold: A Technical Guide to the Discovery and History of Benzothiophene Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Structure

In the vast landscape of heterocyclic chemistry, the benzothiophene scaffold holds a position of particular significance. This bicyclic aromatic compound, consisting of a benzene ring fused to a thiophene ring, has emerged as a "privileged structure" in both medicinal chemistry and materials science.[1][2] Its unique electronic properties, structural rigidity, and amenability to diverse functionalization have made it a cornerstone in the development of numerous pharmaceuticals and advanced organic materials.[3][4] This guide provides a comprehensive technical overview of the discovery and history of benzothiophene compounds, delving into their synthesis, key applications, and the scientific rationale behind their enduring utility.

Part 1: Discovery and Historical Development

The history of benzothiophene is intrinsically linked to the study of coal tar and petroleum distillates, where it was first identified as a naturally occurring sulfur-containing aromatic compound.[5] Initially considered an impurity, its unique chemical properties soon attracted the attention of organic chemists. Early research focused on its isolation and the elucidation of its structure, laying the groundwork for subsequent synthetic explorations. The development of systematic synthetic methods in the 20th century was a pivotal moment, transforming benzothiophene from a chemical curiosity into a versatile building block for a myriad of complex molecules.

Part 2: The Art of Synthesis: Key Methodologies

The construction of the benzothiophene core has been the subject of extensive research, leading to a variety of elegant and efficient synthetic strategies. The choice of a particular method is often dictated by the desired substitution pattern on the bicyclic ring system.

The Fiesselmann Thiophene Synthesis: A Classic Approach

One of the most notable methods for constructing substituted thiophenes, which can be extended to benzothiophenes, is the Fiesselmann synthesis. Developed by Hans Fiesselmann in the 1950s, this reaction involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters in the presence of a base to yield 3-hydroxy-2-thiophenecarboxylic acid derivatives.[6][7]

Causality in Experimental Choice: The Fiesselmann synthesis is particularly valuable for its ability to introduce specific functionalities at the 2- and 3-positions of the thiophene ring. The use of a thioglycolic acid derivative provides the sulfur atom and the C2-carboxy group precursor, while the α,β-acetylenic ester dictates the substitution at the C4 and C5 positions, which can be part of a pre-existing benzene ring in the synthesis of benzothiophenes.

Experimental Protocol: Fiesselmann Synthesis of a Benzothiophene Precursor

  • Deprotonation: A solution of the chosen thioglycolic acid ester in a suitable solvent (e.g., ethanol) is treated with a base, such as sodium ethoxide, to generate the corresponding thiolate anion.

  • Michael Addition: The α,β-acetylenic ester is added to the reaction mixture. The thiolate undergoes a Michael-type addition to the triple bond, forming an enolate intermediate.

  • Intramolecular Cyclization: The enolate then attacks the ester carbonyl of the thioglycolate moiety in an intramolecular condensation reaction.

  • Tautomerization: The resulting intermediate tautomerizes to form the more stable 3-hydroxythiophene-2-carboxylate derivative.[6]

Diagram of the Fiesselmann Synthesis Mechanism:

Fiesselmann_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Thioglycolate Thioglycolic Acid Ester Thiolate Thiolate Anion Thioglycolate->Thiolate Base Acetylene α,β-Acetylenic Ester Enolate Enolate Intermediate Thiolate->Enolate + Acetylenic Ester (Michael Addition) Cyclized Cyclized Intermediate Enolate->Cyclized Intramolecular Cyclization Product 3-Hydroxythiophene -2-carboxylate Cyclized->Product Tautomerization

Caption: Mechanism of the Fiesselmann Thiophene Synthesis.

Gewald Aminothiophene Synthesis

Another powerful tool for the synthesis of highly functionalized thiophenes, which can be annulated to form benzothiophenes, is the Gewald reaction. This multicomponent reaction typically involves a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. The reaction proceeds to form a 2-aminothiophene derivative.

Intramolecular Cyclization Strategies

A common and versatile approach to benzothiophene synthesis involves the intramolecular cyclization of appropriately substituted aryl sulfides.[8] For instance, arylmercapto acetals can be cyclized in the gas phase using a ZnCl2-impregnated montmorillonite catalyst.[8] Another route involves the cyclization of arylthioacetic acids in the presence of acetic anhydride to yield 3-hydroxybenzo[b]thiophene, which can then be dehydroxylated.[8]

Part 3: Benzothiophene in Medicinal Chemistry: A Scaffold for Bioactivity

The benzothiophene core is a key structural motif in a number of clinically significant drugs, demonstrating a wide range of pharmacological activities.[1][2][9][10] Its ability to act as a bioisostere for other aromatic systems, such as indole, and its capacity to engage in various non-covalent interactions with biological targets contribute to its success in drug design.[2]

Selective Estrogen Receptor Modulators (SERMs): The Case of Raloxifene

Raloxifene is a prominent example of a benzothiophene-based drug, used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[11][12][13] It acts as a selective estrogen receptor modulator (SERM), exhibiting estrogenic effects on bone and anti-estrogenic effects on the uterus and breast tissue. The benzothiophene core of raloxifene mimics the steroid nucleus of estrogen, allowing it to bind to the estrogen receptor.[12]

Synthesis of Raloxifene: The synthesis of Raloxifene often involves a Friedel-Crafts acylation of a substituted benzothiophene as a key step.[11][13] For instance, 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene can be acylated with 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride.

Table 1: Key Benzothiophene-Containing Pharmaceuticals

Drug NameTherapeutic ClassMechanism of Action
Raloxifene Selective Estrogen Receptor Modulator (SERM)Binds to estrogen receptors, producing estrogenic effects on bone and anti-estrogenic effects on breast and uterine tissue.[12]
Zileuton 5-Lipoxygenase InhibitorInhibits the enzyme 5-lipoxygenase, thereby blocking the synthesis of leukotrienes, which are inflammatory mediators in asthma.[14][15][16][17][18]
Sertaconazole Antifungal AgentInhibits the synthesis of ergosterol, a key component of the fungal cell membrane. The benzothiophene ring also contributes to its antifungal activity.[19][20][21][22][23]
Anti-inflammatory Action: Zileuton

Zileuton is an orally active inhibitor of 5-lipoxygenase, an enzyme crucial for the synthesis of leukotrienes.[18] By inhibiting this enzyme, Zileuton effectively reduces the production of pro-inflammatory leukotrienes, making it a valuable therapeutic agent for the management of asthma.[14][15][16][17] The benzothiophene moiety in Zileuton is a critical part of the pharmacophore responsible for its inhibitory activity.[18]

Signaling Pathway of Zileuton's Action:

Zileuton_Pathway Arachidonic_Acid Arachidonic Acid Five_LOX 5-Lipoxygenase Arachidonic_Acid->Five_LOX Leukotrienes Leukotrienes (LTB4, LTC4, LTD4, LTE4) Five_LOX->Leukotrienes Inflammation Inflammation & Bronchoconstriction Leukotrienes->Inflammation Zileuton Zileuton Zileuton->Five_LOX Inhibits

Caption: Zileuton inhibits 5-lipoxygenase, blocking leukotriene synthesis.

Antifungal Properties: Sertaconazole

Sertaconazole is a topical antifungal agent that contains a benzothiophene ring.[20] Its mechanism of action involves the inhibition of ergosterol biosynthesis, which is essential for the integrity of the fungal cell membrane.[19][21][22][23] The presence of the benzothiophene group enhances its lipophilicity and antifungal activity.[19]

Part 4: Benzothiophene in Materials Science: Building Blocks for Organic Electronics

Beyond its medicinal applications, the benzothiophene scaffold has proven to be a versatile building block in the field of materials science, particularly in the development of organic electronics.[4][24] Its rigid, planar structure and extended π-conjugation system are ideal for facilitating charge transport, a critical property for organic semiconductors.[25]

Organic Field-Effect Transistors (OFETs)

Benzothiophene derivatives, especially those based on the[14]benzothieno[3,2-b][14]benzothiophene (BTBT) core, have emerged as high-performance p-type organic semiconductors for OFETs.[26][27] These materials exhibit excellent thermal and chemical stability, along with high charge carrier mobilities. The ability to functionalize the BTBT core allows for the fine-tuning of its electronic properties and solid-state packing, which are crucial for device performance.[28]

Organic Light-Emitting Diodes (OLEDs) and Polymer Solar Cells (PSCs)

Benzothiophene-containing polymers have been successfully employed in the fabrication of OLEDs and PSCs.[25][29][30] In OLEDs, they can function as host materials, emitters, or charge-transporting layers due to their high thermal stability and tunable emission spectra.[25] In PSCs, benzothiophene-based polymers can act as the donor material in the active layer, contributing to efficient light absorption and charge separation.[29][30] The synthesis of polymers incorporating benzothiophene units, such as poly(benzothiophene-alt-maleic anhydride), has opened up new avenues for creating functional materials with interesting photophysical properties.[31]

Workflow for Benzothiophene-Based Organic Electronic Device Fabrication:

Organic_Electronics_Workflow cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication cluster_characterization Characterization & Testing Monomer Benzothiophene Monomer Synthesis Polymerization Polymerization Monomer->Polymerization Solution_Processing Solution Processing (e.g., Spin Coating) Polymerization->Solution_Processing Characterization Material Characterization (Spectroscopy, etc.) Polymerization->Characterization Device_Assembly Device Assembly (Electrodes, etc.) Solution_Processing->Device_Assembly Testing Device Performance Testing Device_Assembly->Testing

Caption: General workflow for creating organic electronic devices.

Conclusion: A Future-Forward Scaffold

From its humble beginnings as a component of coal tar, benzothiophene has evolved into a cornerstone of modern chemistry. Its journey is a testament to the power of synthetic innovation and the intricate relationship between chemical structure and function. For researchers in drug discovery and materials science, the benzothiophene scaffold continues to offer a fertile ground for exploration. Its proven track record in approved pharmaceuticals and high-performance organic electronics ensures that this enduring heterocyclic system will remain a focus of scientific inquiry for years to come, promising new breakthroughs in medicine and technology.

References

Methodological & Application

HPLC analysis of 7-Chloro-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Isocratic Reversed-Phase HPLC Analysis of 7-Chloro-1-benzothiophene-2-carboxylic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This application note presents a robust and validated isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. This compound is a key intermediate in pharmaceutical synthesis, and its accurate quantification is essential for quality control and process monitoring. The described method is tailored for researchers, scientists, and drug development professionals, providing a detailed protocol grounded in chromatographic theory and validated according to the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] The causality behind critical experimental choices, such as mobile phase pH and column chemistry, is explained to empower users to adapt and troubleshoot the method effectively.

Introduction and Analyte Profile

This compound is a heterocyclic compound featuring a benzothiophene core, a structure significant in medicinal chemistry.[5][6] Its derivatives are explored for a wide range of biological activities.[5][6] Given its role as a synthetic building block, a reliable analytical method is paramount for ensuring the purity and consistency of starting materials and intermediates.

High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high resolution, sensitivity, and reproducibility.[1] This guide focuses on an RP-HPLC method, which is ideally suited for separating moderately polar aromatic compounds like the target analyte.

Analyte Physicochemical Properties:

A thorough understanding of the analyte's properties is the foundation of logical method development.

PropertyValueSource
Chemical Structure
Molecular Formula C₉H₅ClO₂S[7][8][9][10]
Molecular Weight 212.65 g/mol [7][9]
Appearance White to off-white solid[8]
Melting Point 289-291 °C[7][8]
Predicted pKa 3.27 ± 0.30[8]
CAS Number 90407-16-2[7][8][10][11]

The most critical parameter for RP-HPLC method development is the pKa . With a pKa of approximately 3.27, the analyte is an acid. To achieve consistent retention and good peak shape on a reversed-phase column, the ionization of the carboxylic acid group must be suppressed. This is achieved by maintaining the mobile phase pH at least one to two units below the pKa.

HPLC Method Development and Rationale

The choices of column, mobile phase, and detection parameters are causally linked to the analyte's physicochemical properties.

Logical Flow of Method Development

The following diagram illustrates the decision-making process for developing this analytical method.

MethodDevelopment cluster_analyte Analyte Properties cluster_method Method Parameters Analyte This compound pKa pKa ≈ 3.27 (Acidic) Analyte->pKa Structure Aromatic Chromophore Analyte->Structure Polarity Moderately Polar Analyte->Polarity MobilePhase Mobile Phase pH: Acidified (pH ~2.5) pKa->MobilePhase Suppress Ionization Detector Detection: UV-Vis (λmax) Structure->Detector Strong Absorbance Column Column Choice: C18 Reversed-Phase Polarity->Column Good Retention Solvent Organic Solvent: Acetonitrile Column->Solvent Compatibility

Caption: Method development logic for the target analyte.

  • Column Selection : A C18 (octadecylsilane) column is the industry standard for reversed-phase chromatography and is an excellent choice for retaining moderately polar aromatic compounds. Its hydrophobic stationary phase interacts effectively with the benzothiophene ring system. A standard dimension of 250 mm x 4.6 mm with 5 µm particles provides a good balance of efficiency and backpressure.

  • Mobile Phase Composition :

    • Aqueous Component : To maintain a pH well below the analyte's pKa of 3.27, the aqueous portion of the mobile phase is acidified. A 0.1% solution of phosphoric acid or formic acid in high-purity water is effective. Phosphoric acid provides a stable pH around 2.1, ensuring the analyte is in its non-ionized form (R-COOH), which is more hydrophobic and better retained. Formic acid is a suitable alternative, especially if the method is to be adapted for mass spectrometry (MS) detection.[12]

    • Organic Modifier : Acetonitrile (ACN) is selected as the organic solvent due to its low viscosity, which results in lower backpressure, and its UV transparency at lower wavelengths compared to methanol.[13]

    • Elution Mode : An isocratic elution (constant mobile phase composition) is chosen for its simplicity and robustness, which is ideal for routine quality control analysis of a single analyte. The ratio of acetonitrile to acidified water is optimized to achieve a retention time between 3 and 10 minutes, ensuring a reasonable analysis time without compromising resolution from the solvent front.

  • Detection : The conjugated aromatic system of the benzothiophene ring acts as a strong chromophore. UV-Vis detection is therefore highly suitable. A preliminary scan of the analyte in the mobile phase should be performed to determine the wavelength of maximum absorbance (λmax), which provides the highest sensitivity. For many benzothiophene derivatives, this is typically in the 250-300 nm range.

Experimental Protocol

Instrumentation and Materials
ComponentSpecification
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis or Diode Array Detector (DAD)
Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., PerfectSil Target ODS-3 or equivalent)[13]
Reagents Acetonitrile (HPLC Grade), High-Purity Water (e.g., Milli-Q), Phosphoric Acid (85%, ACS Grade)
Analyte Standard This compound (Purity ≥95%)[7]
Glassware Class A volumetric flasks, autosampler vials with inserts
Chromatographic Conditions
ParameterCondition
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 296 nm (Verify λmax experimentally)[14]
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase (1 L) : Carefully add 1.0 mL of 85% phosphoric acid to 399 mL of high-purity water in a 1 L media bottle. Add 600 mL of acetonitrile. Mix thoroughly and degas by sonication or vacuum filtration.

  • Diluent : Prepare a mixture of Acetonitrile : Water (50:50, v/v). This composition ensures solubility while being compatible with the mobile phase.

  • Standard Stock Solution (1000 µg/mL) : Accurately weigh approximately 25 mg of this compound standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL) : Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This solution is used for routine analysis and system suitability checks.

Sample Preparation

Accurately weigh a quantity of the sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask. Add diluent, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm syringe filter into an HPLC vial. Further dilution may be necessary to bring the concentration into the validated linear range of the method.

Method Validation Protocol (per ICH Q2(R2))

A validated analytical procedure ensures its suitability for the intended purpose.[1][3][4] The following protocol outlines the key validation parameters.

Overall HPLC Analysis & Validation Workflow

hplc_workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results prep_mobile Prepare Mobile Phase & Diluent sst System Suitability Test (SST) prep_mobile->sst prep_std Prepare Standard Solutions prep_std->sst prep_sample Prepare Sample Solutions analysis Sample Analysis prep_sample->analysis validation Method Validation (ICH Q2) sst->validation If SST Passes validation->analysis integration Peak Integration & Quantification analysis->integration report Generate Report integration->report

Caption: General workflow for HPLC analysis and validation.

4.1. System Suitability Before any sample analysis, the suitability of the chromatographic system must be verified.[15] This is done by making five replicate injections of the Working Standard Solution (100 µg/mL).

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (%RSD) of Retention Time ≤ 1.0%

4.2. Specificity Inject the diluent (blank) to ensure no interfering peaks are present at the retention time of the analyte. If analyzing the analyte in a complex matrix, inject a placebo/matrix blank to confirm specificity.

4.3. Linearity and Range Prepare a series of at least five calibration standards from the stock solution, covering a range of 80% to 120% of the nominal working concentration (e.g., 80, 90, 100, 110, 120 µg/mL).[15] Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

4.4. Accuracy (% Recovery) Accuracy is determined by analyzing samples with known amounts of the analyte (e.g., spiked placebo or standard addition). Analyze at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. The mean recovery should be within 98.0% to 102.0%.

4.5. Precision

  • Repeatability (Intra-day Precision) : Analyze six separate preparations of the sample at 100% of the target concentration on the same day. The %RSD of the results should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Ruggedness) : Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. The %RSD between the two sets of data should meet predefined criteria.

4.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD and LOQ can be estimated based on the signal-to-noise ratio (S/N) of a diluted standard.

  • LOD : S/N ratio of 3:1

  • LOQ : S/N ratio of 10:1 The LOQ should be confirmed by demonstrating acceptable precision and accuracy at that concentration.

4.7. Robustness Intentionally make small variations to the method parameters to assess its reliability. Examples include:

  • Flow Rate (± 0.1 mL/min)

  • Column Temperature (± 2 °C)

  • Mobile Phase Composition (e.g., Acetonitrile ± 2%) The system suitability parameters should remain within the acceptance criteria for all variations.

Troubleshooting

IssuePotential CauseSuggested Solution
Broad or Tailing Peaks Mobile phase pH too high; column contamination or degradation.Ensure mobile phase pH is < 3.0; flush column with a strong solvent; replace column if necessary.
Shifting Retention Times Inconsistent mobile phase preparation; pump malfunction; column temperature fluctuation.Prepare fresh mobile phase carefully; prime pump and check for leaks; ensure column oven is stable.
Low Peak Area/Response Incorrect standard/sample concentration; injection error; detector lamp failing.Re-prepare solutions; check autosampler for air bubbles; check lamp energy/hours.
High Backpressure Blockage in the system (e.g., frit, guard column, column).Reverse-flush the column (disconnect from detector); replace in-line filters or guard column.

References

Application Notes and Protocols: Derivatization of 7-Chloro-1-benzothiophene-2-carboxylic acid for Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of the Benzothiophene Scaffold

The benzothiophene nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and selective estrogen receptor modulation (SERM) properties.[1][2] The compound 7-Chloro-1-benzothiophene-2-carboxylic acid is a particularly promising starting material for the synthesis of novel therapeutic agents. The presence of the chlorine atom at the 7-position can influence the molecule's lipophilicity and electronic properties, potentially enhancing its binding affinity to biological targets. Furthermore, the carboxylic acid group at the 2-position serves as a versatile chemical handle for derivatization, allowing for the systematic exploration of structure-activity relationships (SAR).[3][4]

This guide provides a comprehensive overview of the derivatization of this compound and subsequent bioassays to evaluate the biological potential of the synthesized analogues. We will delve into the rationale behind key experimental choices and provide detailed, field-proven protocols for both the chemical synthesis and biological screening phases.

Strategic Derivatization: Expanding Chemical Diversity

The primary goal of derivatization is to generate a library of compounds with varied physicochemical properties to probe their interactions with biological systems. The carboxylic acid moiety of this compound is an ideal site for modification, primarily through the formation of amides and esters. These functional groups are prevalent in many approved drugs due to their ability to participate in hydrogen bonding and other non-covalent interactions with protein targets.[5]

Amide Synthesis: A Cornerstone of Medicinal Chemistry

The formation of an amide bond from a carboxylic acid and an amine is a fundamental transformation in drug discovery.[5][6] Direct condensation is often inefficient; therefore, the carboxylic acid must first be "activated" to facilitate nucleophilic attack by the amine.[7][8]

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in the presence of Hydroxybenzotriazole (HOBt). EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7][9] HOBt then reacts with this intermediate to form an active ester, which is less prone to side reactions and racemization, and readily reacts with the amine to form the desired amide.[9]

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

  • Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired amine (1.1 equivalents) followed by the dropwise addition of DIPEA (2.0 equivalents).

  • Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Ester Synthesis: Modulating Polarity and Permeability

Esterification of the carboxylic acid group can significantly alter the polarity and membrane permeability of the parent compound, which can be crucial for oral bioavailability and cellular uptake. The Fischer-Speier esterification is a classic method involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[10][11][12]

This protocol describes a straightforward method for the synthesis of esters from this compound.

Materials:

  • This compound

  • Desired alcohol (large excess, can be used as solvent)

  • Concentrated sulfuric acid (H₂SO₄) (catalytic amount)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Suspend this compound (1 equivalent) in the desired alcohol (e.g., methanol, ethanol).

  • Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 3-5 drops).

  • Heat the reaction mixture to reflux and stir for 4-24 hours. The progress of the reaction can be monitored by TLC. For higher boiling alcohols, toluene can be used as a solvent and water can be removed azeotropically using a Dean-Stark apparatus.

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude ester by silica gel column chromatography.

Bioassay Screening: Identifying Biological Activity

Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. The choice of bioassays will depend on the therapeutic area of interest. Benzothiophene derivatives have shown promise as both anticancer and anti-inflammatory agents.[1][13]

Anticancer Activity Assessment

A common initial step in anticancer drug discovery is to assess the cytotoxicity of the compounds against various cancer cell lines.[14][15][16]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[14][15] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized this compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete medium. The final concentration of DMSO should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity Assessment

Chronic inflammation is implicated in a wide range of diseases. One of the key enzyme families involved in the inflammatory response is the cyclooxygenases (COX).[17]

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (human or ovine)

  • Arachidonic acid (substrate)

  • TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine) (colorimetric probe)

  • Assay buffer

  • Synthesized derivatives

  • Known COX inhibitors (e.g., indomethacin for COX-1/COX-2, celecoxib for COX-2)

  • 96-well plate

  • Microplate reader

Procedure:

  • Add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to the wells of a 96-well plate.

  • Add the test compounds at various concentrations. Include a vehicle control and a positive control.

  • Incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding arachidonic acid and TMPD.

  • Immediately measure the absorbance at 590 nm every minute for 5-10 minutes.

  • Calculate the rate of reaction for each well.

  • Determine the percentage of inhibition for each compound concentration and calculate the IC₅₀ value.

Data Presentation and Interpretation

The results from the bioassays should be tabulated to facilitate the analysis of structure-activity relationships (SAR).

Table 1: Hypothetical Bioactivity Data for Derivatives of this compound

Compound IDR GroupMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)
Parent -OH>100>100>100>100
Amide-1 -NH-CH₂-Ph25.331.850.115.6
Amide-2 -NH-(4-F-Ph)15.822.545.38.9
Ester-1 -O-CH₃85.291.4>100>100
Ester-2 -O-CH₂CH₃78.985.1>100>100

Visualizing the Workflow

A clear workflow diagram is essential for understanding the overall process from synthesis to biological evaluation.

Derivatization_Workflow cluster_synthesis Synthesis Phase cluster_screening Bioassay Screening Phase start 7-Chloro-1-benzothiophene- 2-carboxylic acid derivatization Derivatization (Amidation/Esterification) start->derivatization library Compound Library derivatization->library anticancer Anticancer Assays (e.g., MTT) library->anticancer anti_inflammatory Anti-inflammatory Assays (e.g., COX Inhibition) library->anti_inflammatory sar Structure-Activity Relationship (SAR) Analysis anticancer->sar anti_inflammatory->sar hit Hit Compound(s) sar->hit

Caption: Overall workflow from synthesis to hit identification.

Conclusion

The derivatization of this compound represents a promising strategy for the discovery of novel therapeutic agents. By systematically modifying the carboxylic acid functional group and evaluating the resulting compounds in relevant bioassays, researchers can elucidate key structure-activity relationships and identify lead compounds for further development. The protocols and guidelines presented in this application note provide a robust framework for initiating such a drug discovery program.

References

experimental protocol for the synthesis of 7-Chloro-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 7-Chloro-1-benzothiophene-2-carboxylic acid

Abstract

This document provides a comprehensive, two-step , a crucial heterocyclic building block in medicinal chemistry and materials science.[1][2][3] The synthesis begins with the base-mediated condensation of 2-fluoro-3-chlorobenzaldehyde with ethyl thioglycolate to form the ethyl ester intermediate, followed by alkaline hydrolysis to yield the target carboxylic acid. This guide is designed for researchers in organic synthesis and drug development, offering detailed procedural steps, mechanistic insights, safety protocols, and methods for characterization to ensure reliable and reproducible outcomes.

Introduction and Mechanistic Rationale

Substituted benzo[b]thiophenes are a class of compounds that feature prominently in a wide array of biologically active molecules, including antimicrobial and anticancer agents.[1][3] this compound (CAS 90407-16-2) serves as a key precursor for the development of novel therapeutics and functional materials.[2][4]

The synthetic strategy detailed herein is a robust and efficient method adapted from established literature procedures for analogous structures.[1] The core of this synthesis is a variation of the Fiesselmann thiophene synthesis, which constructs the thiophene ring from acyclic precursors.[5][6][7]

Reaction Rationale:

The overall transformation proceeds in two distinct stages:

  • Ring Formation (Step 1): The synthesis is initiated by a base-catalyzed reaction between a suitably substituted benzaldehyde and ethyl thioglycolate. The base, potassium carbonate (K₂CO₃), deprotonates the α-carbon of ethyl thioglycolate, generating a reactive thiolate nucleophile. This nucleophile then participates in a nucleophilic aromatic substitution (SₙAr) reaction, displacing the highly activated fluorine atom on the 2-fluoro-3-chlorobenzaldehyde. The choice of fluorine as the leaving group is strategic; its strong electron-withdrawing nature activates the aryl ring towards nucleophilic attack. Following the SₙAr reaction, an intramolecular aldol-type condensation occurs. The newly formed enolate attacks the aldehyde carbonyl, leading to cyclization. Subsequent dehydration of the resulting alcohol yields the stable, aromatic ethyl 7-chloro-1-benzothiophene-2-carboxylate.

  • Hydrolysis (Step 2): The final step is a standard saponification (alkaline hydrolysis) of the ethyl ester.[8][9] A strong base, such as sodium hydroxide (NaOH), attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. A final acidic workup protonates the resulting carboxylate salt, precipitating the desired this compound from the aqueous solution.

Overall Reaction Scheme

Safety Precautions and Hazard Management

All operations must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • 2-fluoro-3-chlorobenzaldehyde: Irritant. Avoid contact with skin and eyes.

  • Ethyl thioglycolate: Harmful if swallowed or inhaled. Causes skin and eye irritation. Has a strong, unpleasant odor.

  • Potassium Carbonate (K₂CO₃): Causes serious eye irritation. Handle as a fine powder, avoiding dust inhalation.

  • Dimethylformamide (DMF): A potential teratogen. Harmful in contact with skin and if inhaled. Use in a well-ventilated area and avoid exposure.

  • Sodium Hydroxide (NaOH) & Hydrochloric Acid (HCl): Highly corrosive. Cause severe skin burns and eye damage.[10][11][12][13] Handle with extreme care, and have appropriate spill kits (neutralizing agents) readily available.

Experimental Protocol

Step 1: Synthesis of Ethyl 7-chloro-1-benzothiophene-2-carboxylate

This procedure details the cyclization reaction to form the benzothiophene ester intermediate.

Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)
2-fluoro-3-chlorobenzaldehydeC₇H₄ClFO158.565.00 g31.5
Ethyl thioglycolateC₄H₈O₂S120.174.17 g (3.8 mL)34.7
Potassium Carbonate (K₂CO₃)K₂CO₃138.214.79 g34.7
Anhydrous Dimethylformamide (DMF)C₃H₇NO73.0950 mL-
Deionized WaterH₂O18.02~300 mL-
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12~150 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As needed-
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-3-chlorobenzaldehyde (5.00 g, 31.5 mmol), potassium carbonate (4.79 g, 34.7 mmol), and anhydrous DMF (50 mL).

  • Begin stirring the suspension at room temperature.

  • Add ethyl thioglycolate (3.8 mL, 34.7 mmol) dropwise to the mixture over 5 minutes.

  • Heat the reaction mixture to 60 °C using an oil bath and maintain this temperature for 2-3 hours.[1]

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting benzaldehyde spot indicates reaction completion.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing 200 mL of cold deionized water. A precipitate may form.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with deionized water (2 x 50 mL) to remove residual DMF.

  • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude residue can be purified by recrystallization from methanol or ethanol to yield the pure ethyl ester as a solid.

Step 2: Hydrolysis to this compound

This procedure details the saponification of the ester to the final carboxylic acid product.

Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)
Ethyl 7-chloro-1-benzothiophene-2-carboxylateC₁₁H₉ClO₂S240.715.00 g20.8
Sodium Hydroxide (NaOH)NaOH40.001.66 g41.5
Ethanol (EtOH)C₂H₅OH46.0740 mL-
Deionized WaterH₂O18.0210 mL-
2M Hydrochloric Acid (HCl)HCl36.46As needed-
  • In a 100 mL round-bottom flask, dissolve the ethyl 7-chloro-1-benzothiophene-2-carboxylate (5.00 g, 20.8 mmol) in ethanol (40 mL).

  • Prepare a solution of sodium hydroxide (1.66 g, 41.5 mmol) in deionized water (10 mL) and add it to the flask.

  • Heat the mixture to reflux (approximately 80 °C) and maintain for 2-4 hours, or until the reaction is complete.

    • Self-Validation: Monitor the hydrolysis by TLC (9:1 Hexane:Ethyl Acetate), observing the disappearance of the starting ester spot. The product will be at the baseline.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with 50 mL of deionized water.

  • Cool the solution in an ice bath and slowly acidify by adding 2M HCl dropwise with stirring until the pH is ~2. A precipitate will form.

  • Continue stirring the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (3 x 20 mL).

  • Dry the product in a vacuum oven at 60-70 °C to a constant weight. The expected product is a white to off-white solid.[4]

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

  • Melting Point: Expected to be in the range of 289-291 °C.[4]

  • ¹H NMR: The proton NMR spectrum should be consistent with the structure. Spectroscopic data can be compared with literature values.[14]

  • ¹³C NMR: Confirms the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight (212.65 g/mol ).[2]

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the synthesis of this compound.

SynthesisWorkflow cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrolysis cluster_analysis Final Analysis reagents1 Reagents: 2-fluoro-3-chlorobenzaldehyde Ethyl thioglycolate K₂CO₃, DMF reaction1 Reaction (60°C, 2-3h) reagents1->reaction1 1. Mix workup1 Aqueous Workup & Extraction (Et₂O) reaction1->workup1 2. Quench purify1 Purification (Recrystallization) workup1->purify1 3. Isolate product1 Intermediate: Ethyl 7-chloro-1-benzothiophene-2-carboxylate purify1->product1 4. Dry reagents2 Reagents: NaOH EtOH/H₂O product1->reagents2 5. Use as starting material reaction2 Saponification (Reflux, 2-4h) reagents2->reaction2 6. Dissolve & Heat workup2 Acidification (HCl) & Precipitation reaction2->workup2 7. Cool & Acidify product2 Final Product: This compound workup2->product2 8. Filter & Dry analysis Characterization: - Melting Point - ¹H & ¹³C NMR - Mass Spectrometry product2->analysis

Caption: Workflow for the synthesis of this compound.

References

Application Note: 7-Chloro-1-benzothiophene-2-carboxylic acid as a Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] This application note focuses on a specific, high-value derivative, 7-Chloro-1-benzothiophene-2-carboxylic acid, detailing its critical role as a starting material in the synthesis of complex pharmaceutical compounds. We provide an in-depth examination of its physicochemical properties, a robust protocol for its laboratory-scale synthesis, and a detailed case study on its application in the synthesis of Brexpiprazole, a modern atypical antipsychotic. The protocols and insights provided are intended for researchers, medicinal chemists, and process development professionals engaged in drug discovery and synthesis.

Introduction: The Significance of the Benzothiophene Moiety

Benzothiophene, a bicyclic aromatic compound consisting of a fused benzene and thiophene ring, is a cornerstone in drug development.[3][4] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][3][5] The structural rigidity of the benzothiophene core, combined with the electron-rich sulfur atom, allows for specific interactions with biological targets like enzymes and receptors.[2]

This compound (herein referred to as 1 ) is a particularly important intermediate. The chlorine atom at the 7-position and the carboxylic acid at the 2-position provide orthogonal handles for synthetic elaboration, allowing for the construction of complex molecules with high specificity. Its most notable application is in the synthesis of the atypical antipsychotic, Brexpiprazole.

Physicochemical and Spectroscopic Data

Accurate characterization of starting materials is fundamental to reproducible and successful synthesis. Below are the key properties of compound 1 .

PropertyValueSource
CAS Number 90407-16-2[6][7]
Molecular Formula C₉H₅ClO₂S[7][8]
Molecular Weight 212.65 g/mol [7][8]
Appearance White to off-white powder[8]
Melting Point 289-291 °C[8]
Purity ≥95%[6]
¹H NMR Spectrum available[9]

Note: Spectroscopic data should always be acquired and verified for each batch of starting material.

Synthesis Protocol: this compound (1)

The synthesis of substituted benzothiophenes can be achieved through various methods.[10][11] A common laboratory-scale approach involves the reaction of a substituted 2-halobenzonitrile with a thioglycolate ester, followed by hydrolysis.

Synthetic Workflow Diagram

cluster_synthesis Synthesis of Intermediate 1 SM 2,3-Dichlorobenzonitrile Int1 Methyl 3-amino-7-chlorobenzo[b] thiophene-2-carboxylate SM->Int1 Methyl thioglycolate, Base (e.g., Et3N), Microwave, 130°C Int2 7-Chloro-1-benzothiophene- 2-carboxylic acid methyl ester Int1->Int2 Diazotization (NaNO2, H2SO4), then reduction (e.g., H3PO2) Product 7-Chloro-1-benzothiophene- 2-carboxylic acid (1) Int2->Product Hydrolysis (NaOH, MeOH/H2O), Acidification (HCl)

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol

Materials:

  • 2,3-Dichlorobenzonitrile

  • Methyl thioglycolate

  • Triethylamine (Et₃N)

  • Dimethyl sulfoxide (DMSO)

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄)

  • Hypophosphorous acid (H₃PO₂, 50%)

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Microwave reactor

Procedure:

  • Step 1: Cyclization to form 3-amino-7-chlorobenzothiophene ester.

    • In a microwave-safe vessel, combine 2,3-dichlorobenzonitrile (1.0 eq), methyl thioglycolate (1.2 eq), and triethylamine (2.5 eq) in DMSO.

    • Rationale: Triethylamine acts as a base to deprotonate the thioglycolate, which then acts as a nucleophile. The reaction is a variation of the Gewald aminothiophene synthesis. Microwave heating accelerates the reaction, significantly reducing the time required compared to conventional heating.[11]

    • Seal the vessel and irradiate in a microwave reactor at 130 °C for 35-45 minutes.

    • After cooling, pour the reaction mixture into ice-water. Collect the resulting precipitate by filtration, wash with water, and dry to yield methyl 3-amino-7-chlorobenzo[b]thiophene-2-carboxylate.

  • Step 2: Deamination of the amino ester.

    • Suspend the product from Step 1 in a mixture of water and concentrated sulfuric acid, and cool to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

    • Rationale: This is a standard diazotization reaction. Low temperature is critical to prevent the unstable diazonium salt from decomposing.

    • Slowly add this cold diazonium salt solution to pre-chilled hypophosphorous acid (50%).

    • Allow the mixture to stir and slowly warm to room temperature. Gas evolution (N₂) will be observed.

    • Rationale: Hypophosphorous acid is a reducing agent used for reductive deamination (diazodenitrogenation), replacing the -N₂⁺ group with a hydrogen atom.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound methyl ester.

  • Step 3: Hydrolysis to the carboxylic acid (1).

    • Dissolve the ester from Step 2 in a mixture of methanol and 1 M aqueous NaOH solution.

    • Heat the mixture at reflux (or use microwave irradiation at 100 °C for ~5 minutes) until TLC or LC-MS analysis indicates complete consumption of the starting material.[11]

    • Rationale: Saponification (base-catalyzed hydrolysis) converts the methyl ester to the corresponding carboxylate salt.

    • Cool the reaction mixture and remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify to pH ~2 with concentrated HCl.

    • Collect the white precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield the final product, this compound (1 ).

Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS, comparing the data to reference spectra.[9]

Application Case Study: Synthesis of Brexpiprazole

Brexpiprazole is an atypical antipsychotic used for treating schizophrenia and as an adjunctive therapy for major depressive disorder.[12] Its mechanism of action involves partial agonism at dopamine D₂ and serotonin 5-HT₁ₐ receptors, and antagonism at serotonin 5-HT₂ₐ receptors.[12][13][14] Compound 1 is a precursor to the 1-(benzo[b]thiophen-4-yl)piperazine fragment of Brexpiprazole, although many patented routes build the molecule from different key fragments.[15][16][17] However, for the purpose of demonstrating the utility of benzothiophene carboxylic acids, we will illustrate a convergent synthesis pathway.

Mechanism of Action of Brexpiprazole

cluster_moa Brexpiprazole Receptor Modulation Brex Brexpiprazole D2 Dopamine D2 Receptor Brex->D2 Partial Agonist HT1A Serotonin 5-HT1A Receptor Brex->HT1A Partial Agonist HT2A Serotonin 5-HT2A Receptor Brex->HT2A Antagonist Effect Therapeutic Effect (Antipsychotic, Antidepressant) D2->Effect HT1A->Effect HT2A->Effect

Caption: Simplified receptor activity profile of Brexpiprazole.

Synthetic Protocol: From Intermediate (1) to a Key Precursor

This protocol outlines the conversion of compound 1 to a key amide, which can then be further elaborated to form the piperazine-containing fragment of Brexpiprazole.

Materials:

  • This compound (1 )

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • N,N-Dimethylformamide (DMF, catalytic)

  • Piperazine (or a mono-protected variant like Boc-piperazine)

  • Dichloromethane (DCM)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

Procedure:

  • Step 1: Formation of the Acid Chloride.

    • Suspend compound 1 (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

    • Add a catalytic amount of DMF (1-2 drops).

    • Add thionyl chloride (1.5 eq) dropwise at room temperature.

    • Rationale: The carboxylic acid is converted to a highly reactive acid chloride. DMF catalyzes this reaction via the formation of a Vilsmeier reagent. Oxalyl chloride is a common alternative to thionyl chloride.

    • Stir the mixture at room temperature for 2-3 hours or until the solid dissolves and gas evolution ceases.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 7-chloro-1-benzothiophene-2-carbonyl chloride. Use this directly in the next step.

  • Step 2: Amide Coupling.

    • Dissolve Boc-piperazine (1.1 eq) and a non-nucleophilic base like triethylamine (2.0 eq) in anhydrous DCM and cool to 0 °C.

    • Rationale: Using mono-Boc-protected piperazine prevents double acylation. The base is required to neutralize the HCl generated during the reaction.

    • Add a solution of the crude acid chloride from Step 1 in DCM dropwise to the cooled piperazine solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

    • Purify by column chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain the pure amide product: tert-butyl 4-(7-chloro-1-benzothiophene-2-carbonyl)piperazine-1-carboxylate.

Next Steps: The resulting amide can undergo further synthetic transformations, including reduction of the amide carbonyl and subsequent elaboration to connect with the quinolinone portion of Brexpiprazole, as described in various patents.[18][19]

Conclusion

This compound is a versatile and high-value intermediate in drug discovery. Its synthesis, while multi-step, is achievable through established organic chemistry transformations. Its utility is prominently demonstrated in the synthesis of complex molecules like Brexpiprazole, highlighting the importance of the benzothiophene scaffold in modern medicinal chemistry. The protocols provided herein offer a practical guide for researchers to synthesize and utilize this key building block for the development of novel therapeutics.

References

Application Note: Considerations for the Scalable Synthesis of 7-Chloro-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Chloro-1-benzothiophene-2-carboxylic acid is a key intermediate in the synthesis of various pharmaceutical compounds. The development of a robust, safe, and scalable synthetic process is critical for its industrial application. This document outlines key considerations, common synthetic strategies, and recommended protocols for the scale-up of its synthesis. It emphasizes process safety, optimization of reaction conditions, and analytical validation to ensure consistent quality and yield.

Introduction

This compound serves as a crucial building block in medicinal chemistry and drug development. Its structure is a core component of molecules investigated for a range of therapeutic activities. The transition from laboratory-scale synthesis to pilot-plant or industrial-scale production presents numerous challenges, including managing reaction exotherms, ensuring reagent and intermediate stability, and optimizing purification methods for large quantities. This note provides a guide for researchers and process chemists to navigate these challenges effectively.

Overview of Synthetic Strategies

Several synthetic routes to this compound have been reported in the literature. A common and effective approach involves a multi-step sequence starting from commercially available precursors. The general workflow is outlined below.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Core Reaction cluster_intermediate Intermediate cluster_final Final Product 2-Halobenzonitrile 2-Halobenzonitrile Cyclocondensation Microwave-Assisted Cyclocondensation 2-Halobenzonitrile->Cyclocondensation Methyl_Thioglycolate Methyl Thioglycolate Methyl_Thioglycolate->Cyclocondensation Et₃N, DMSO 130°C, Microwave Intermediate_Ester Methyl 3-amino-7-chloro- 1-benzothiophene-2-carboxylate Cyclocondensation->Intermediate_Ester Formation of benzothiophene ring Hydrolysis Saponification (e.g., NaOH, H₂O/MeOH) Intermediate_Ester->Hydrolysis Final_Product 7-Chloro-1-benzothiophene- 2-carboxylic acid Hydrolysis->Final_Product Acidification (e.g., HCl)

Caption: General workflow for the synthesis of this compound.

Detailed Protocol and Scale-Up Considerations

This section details a representative protocol for the synthesis, adapted from established methods for preparing similar benzothiophene scaffolds.[1][2] The process is divided into two main stages: the formation of the intermediate ester via microwave-assisted cyclocondensation and its subsequent hydrolysis to the final carboxylic acid.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Chloro-5-cyanobenzonitrile≥98%CommercialStarting material.
Methyl thioglycolate≥98%CommercialReagent.
Triethylamine (Et₃N)≥99%CommercialBase catalyst.
Dimethyl sulfoxide (DMSO)AnhydrousCommercialSolvent.
Sodium Hydroxide (NaOH)ACS GradeCommercialFor hydrolysis.
Methanol (MeOH)ACS GradeCommercialCo-solvent for hydrolysis.
Hydrochloric Acid (HCl)37% aq.CommercialFor acidification.
Ethyl Acetate (EtOAc)ACS GradeCommercialExtraction solvent.
Brine (sat. NaCl aq.)-Lab PreparedFor washing.
Sodium Sulfate (Na₂SO₄)AnhydrousCommercialDrying agent.
Step 1: Synthesis of Methyl 3-amino-7-chloro-1-benzothiophene-2-carboxylate

This step utilizes a microwave-assisted condensation reaction which often provides rapid and high-yielding access to the benzothiophene core.[2]

Protocol:

  • Reaction Setup: To a pressure-rated microwave reactor vessel, add 2-chloro-5-cyanobenzonitrile, dimethyl sulfoxide (DMSO), methyl thioglycolate, and triethylamine.

  • Microwave Irradiation: Seal the vessel and place it in a microwave synthesizer. Irradiate the mixture at 130°C for approximately 30-40 minutes.

  • Work-up: After cooling, pour the reaction mixture into ice-water. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the intermediate ester.

Scale-Up Considerations:

  • Thermal Management: Microwave heating on a large scale can be challenging. For pilot-scale synthesis, translating the reaction to a conventional jacketed reactor with precise temperature control is necessary. The exothermicity of the reaction should be characterized by reaction calorimetry.

  • Reagent Addition: On a larger scale, the base (triethylamine) should be added portion-wise or via a syringe pump to control the initial reaction rate and any associated exotherm.

  • Mixing: Efficient mechanical stirring is crucial to ensure homogeneity and prevent localized overheating.

Step 2: Saponification to this compound

This is a standard ester hydrolysis to yield the desired carboxylic acid.

Protocol:

  • Reaction Setup: Suspend the intermediate ester from Step 1 in a mixture of methanol and an aqueous solution of sodium hydroxide.

  • Heating: Heat the mixture to reflux (approximately 65-70°C) and maintain for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly add concentrated hydrochloric acid to acidify the mixture to a pH of ~2. A precipitate will form.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Scale-Up Considerations:

  • pH Control: Careful, controlled addition of hydrochloric acid is critical during acidification to prevent excessive heat generation and to ensure complete precipitation of the product. An inline pH probe is recommended for large-scale operations.

  • Filtration and Drying: For large quantities, equipment such as a Nutsche filter-dryer is more efficient for isolating and drying the final product than standard laboratory glassware.

  • Recrystallization: Solvent selection and cooling profiles for recrystallization must be optimized at scale to control crystal size and morphology, which impacts purity and handling characteristics.

Analytical Characterization

To ensure the identity and purity of the final product, a comprehensive analytical characterization is required.

Analysis TechniqueParameterExpected Result
¹H NMR Chemical shifts, integration, coupling constantsConsistent with the structure of this compound.
¹³C NMR Chemical shiftsConfirms the carbon skeleton of the molecule.
Mass Spectrometry Molecular ion peak (m/z)Corresponds to the molecular weight of the product (C₉H₅ClO₂S, MW: 212.65).[3]
HPLC Purity≥98% area.
Melting Point RangeA sharp melting point range, e.g., 289-291°C, indicates high purity.[3]
FT-IR Characteristic absorptionsC=O stretch (carboxylic acid), C-Cl stretch, aromatic C-H stretches.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All steps should be performed in a well-ventilated fume hood.

  • Reagent Hazards:

    • Triethylamine and Methyl Thioglycolate: Are volatile and have strong, unpleasant odors. Handle with care.

    • Sodium Hydroxide and Hydrochloric Acid: Are corrosive. Avoid contact with skin and eyes.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process involving a microwave-assisted cyclocondensation followed by saponification. While the laboratory-scale procedure is straightforward, scaling up requires careful consideration of heat management, reagent handling, and product isolation techniques. The protocols and considerations outlined in this document provide a solid foundation for the development of a safe, efficient, and scalable manufacturing process for this important pharmaceutical intermediate.

References

Protocol for the Crystallization of 7-Chloro-1-benzothiophene-2-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Chloro-1-benzothiophene-2-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its rigid, bicyclic core and functional handles—a carboxylic acid and a chloro substituent—make it a versatile scaffold for the synthesis of novel therapeutic agents. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological concerns. Crystallization is a critical purification technique to ensure the high purity and desired solid-state properties of this compound, which are essential for its effective use in subsequent synthetic steps and for regulatory compliance.

This application note provides a comprehensive, step-by-step protocol for the crystallization of this compound. The guide is designed for researchers, scientists, and drug development professionals, offering not just a procedure, but also the scientific rationale behind the experimental choices.

Physicochemical Properties and Rationale for Crystallization

A fundamental understanding of the physicochemical properties of this compound is crucial for developing a robust crystallization protocol.

PropertyValueSource
CAS Number 90407-16-2
Molecular Formula C₉H₅ClO₂S
Molecular Weight 212.65 g/mol
Melting Point 289-291 °C
Appearance White to off-white powder

The high melting point of this compound suggests strong intermolecular forces within the crystal lattice, primarily due to hydrogen bonding between the carboxylic acid moieties and π-π stacking of the aromatic rings. These strong interactions can make the compound sparingly soluble in many common organic solvents at room temperature, a property that is advantageous for crystallization as it allows for high recovery upon cooling a saturated solution.

The primary goal of this crystallization protocol is to remove process-related impurities, such as unreacted starting materials, byproducts from the synthesis, and any colored impurities. A successful crystallization will yield a product with high purity, a well-defined crystalline form, and consistent physical properties.

Part 1: A Systematic Approach to Solvent Selection

The choice of solvent is the most critical parameter in developing a crystallization process. An ideal solvent for the recrystallization of this compound should exhibit the following characteristics:

  • High solubility at elevated temperatures: To dissolve a sufficient amount of the crude product.

  • Low solubility at ambient or sub-ambient temperatures: To ensure high recovery of the purified compound upon cooling.

  • Inertness: The solvent should not react with the compound.

  • Appropriate boiling point: A boiling point between 60-120 °C is often ideal to allow for easy removal during drying without being overly volatile.

  • Ability to form well-defined crystals: The solvent should promote the growth of well-ordered crystals rather than an amorphous precipitate.

  • Safety and environmental considerations: The solvent should be relatively non-toxic and environmentally benign.

Given the polar carboxylic acid group and the relatively nonpolar benzothiophene core, a solvent of intermediate polarity is likely to be a good starting point. Alcohols, esters, and ketones are often suitable for such compounds.

Experimental Protocol for Solubility Screening

A systematic solubility screening is essential to identify the optimal solvent or solvent system.

Materials:

  • This compound (crude)

  • A selection of candidate solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Acetone, Toluene, Acetonitrile, and water mixtures thereof)

  • Small vials or test tubes

  • Heating block or water bath with temperature control

  • Vortex mixer

  • Analytical balance

Procedure:

  • Initial Screening at Room Temperature:

    • To a series of labeled vials, add a pre-weighed amount of the crude compound (e.g., 10 mg).

    • Add a known volume of a candidate solvent (e.g., 0.5 mL) to each vial.

    • Vortex the vials for 1-2 minutes and visually assess the solubility.

    • If the compound dissolves completely, it is likely too soluble at room temperature for that solvent to be a good single-solvent for recrystallization.

    • If the compound is insoluble or sparingly soluble, proceed to the next step.

  • Solubility at Elevated Temperature:

    • For the solvents in which the compound was sparingly soluble at room temperature, heat the vials in a controlled manner (e.g., in 10 °C increments) towards the boiling point of the solvent.

    • After each temperature increase, vortex the sample and observe the solubility.

    • Note the temperature at which the compound fully dissolves. A good solvent will dissolve the compound at a temperature significantly higher than room temperature.

  • Cooling and Crystal Formation:

    • Allow the solutions that were heated to cool slowly to room temperature.

    • Observe the formation of crystals. The ideal solvent will show rapid and extensive crystal formation upon cooling.

    • If no crystals form, try inducing crystallization by scratching the inside of the vial with a glass rod or by placing the vial in an ice bath.

Data Interpretation:

Based on the results of this screening, select the solvent that provides a significant difference in solubility between the elevated temperature and room temperature, and which yields well-formed crystals upon cooling.

Part 2: Detailed Crystallization Protocol

This protocol is based on the principles of single-solvent recrystallization, which is a common and effective method for purifying solid organic compounds.

Crystallization Workflow Diagram

Caption: Workflow for the crystallization of this compound.

Materials and Equipment
  • Crude this compound

  • Selected crystallization solvent (e.g., Ethyl Acetate)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Short-stemmed glass funnel

  • Fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source

  • Ice bath

  • Spatula

  • Watch glass

  • Oven or vacuum desiccator for drying

Step-by-Step Experimental Protocol
  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask of an appropriate size (the flask should not be more than half full).

    • Add a magnetic stir bar.

    • In a separate flask, heat the selected solvent to its boiling point.

    • Add a small portion of the hot solvent to the flask containing the crude solid.

    • Place the flask on a hot plate and heat to the boiling point of the solvent with gentle stirring.

    • Continue to add small portions of the hot solvent until the solid has just dissolved. It is crucial to use the minimum amount of hot solvent to ensure a high recovery.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal (about 1-2% of the weight of the crude solid) to the solution.

    • Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Gravity Filtration (if necessary):

    • This step is required if there are insoluble impurities or if activated charcoal was used.

    • Set up a hot gravity filtration apparatus by placing a short-stemmed funnel with fluted filter paper into the neck of a clean Erlenmeyer flask.

    • Preheat the filtration apparatus by pouring a small amount of the hot solvent through it. This prevents premature crystallization in the funnel stem.

    • Quickly pour the hot solution containing the dissolved compound through the fluted filter paper.

    • If crystals form on the filter paper, they can be redissolved by washing with a small amount of hot solvent.

  • Crystallization:

    • Cover the mouth of the flask containing the hot filtrate with a watch glass to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can lead to the formation of small, impure crystals or a precipitate.

    • If crystallization does not occur spontaneously, it can be induced by scratching the inner wall of the flask at the surface of the solution with a glass rod or by adding a seed crystal of the pure compound.

  • Maximizing Yield:

    • Once the solution has reached room temperature and crystal growth appears to have stopped, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.

  • Isolation of Crystals:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold crystallization solvent to create a seal.

    • Turn on the vacuum and pour the cold slurry of crystals into the Büchner funnel.

    • Use a small amount of the cold solvent to rinse any remaining crystals from the flask into the funnel.

  • Washing the Crystals:

    • With the vacuum still on, wash the crystals on the filter paper with a small amount of fresh, ice-cold solvent. This will remove any residual soluble impurities from the surface of the crystals. It is important to use a minimal amount of cold solvent to avoid dissolving a significant amount of the product.

  • Drying the Crystals:

    • Leave the vacuum on to pull air through the crystals for several minutes to help them dry.

    • Transfer the crystals to a watch glass and allow them to air dry completely. For faster drying, the crystals can be placed in a drying oven at a temperature well below the melting point of the compound or in a vacuum desiccator.

Part 3: Characterization of the Purified Product

After crystallization, it is essential to characterize the final product to assess its purity and confirm its identity.

Purity Assessment
  • Melting Point Determination: A sharp melting point range of 1-2 °C that is close to the literature value (289-291 °C) is a good indicator of high purity. Impurities will typically cause a depression and broadening of the melting point range.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of a compound. A single, sharp peak in the chromatogram indicates a high degree of purity. The area of the main peak relative to the total area of all peaks can be used to quantify the purity.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess purity. A pure compound should ideally show a single spot on the TLC plate when eluted with an appropriate solvent system.

Structural Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR spectroscopy is the most powerful tool for confirming the chemical structure of the purified compound. The obtained spectra should be consistent with the expected structure of this compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of key functional groups, such as the carboxylic acid C=O and O-H stretches.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the crystallization of this compound. By following the systematic approach to solvent selection and the step-by-step crystallization procedure, researchers and drug development professionals can consistently obtain this key building block in high purity. The subsequent characterization of the crystallized product is a critical final step to ensure its quality and suitability for further applications.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Chloro-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 7-Chloro-1-benzothiophene-2-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during this synthesis. By understanding the root causes of these issues, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common overall synthetic strategy for this compound?

A1: A prevalent and robust strategy involves a two-step process. First, the benzothiophene ring is constructed to form the ethyl ester, Ethyl 7-chloro-1-benzothiophene-2-carboxylate. This is typically achieved through the cyclization of a substituted benzonitrile, such as 2,3-dichlorobenzonitrile, with a thioglycolate. The second step is the saponification (base-catalyzed hydrolysis) of the resulting ethyl ester to yield the final carboxylic acid product.[1] This modular approach allows for purification at the intermediate ester stage, which can be critical for obtaining a high-purity final product.

Q2: My final product has a lower melting point and appears slightly off-white. What are the likely culprits?

A2: A depressed melting point and discoloration are classic signs of impurities. The most common offenders in this synthesis are residual starting material (the ethyl ester) from incomplete hydrolysis, or the decarboxylated by-product, 7-chloro-1-benzothiophene. Each of these impurities has a lower melting point than the desired product and can interfere with downstream applications.

Q3: How can I confirm the identity of the impurities in my sample?

A3: A combination of analytical techniques is recommended.

  • ¹H NMR Spectroscopy: This is highly effective. The presence of a quartet and a triplet in the 1.0-4.5 ppm range strongly suggests the presence of the residual ethyl ester. The decarboxylated impurity will show a simplified aromatic region and the complete absence of the carboxylic acid proton peak (typically >10 ppm).

  • LC-MS: Liquid Chromatography-Mass Spectrometry can physically separate the components and provide their mass-to-charge ratio. This allows you to confirm the molecular weights of the product and any impurities.

  • TLC: Thin Layer Chromatography is a quick method to visualize the presence of multiple components. The ester and decarboxylated impurities will have higher Rf values (be less polar) than the carboxylic acid product.

Section 2: Troubleshooting Guide: Impurities from the Ester Hydrolysis Step

The final step, the conversion of Ethyl 7-chloro-1-benzothiophene-2-carboxylate to the carboxylic acid, is a critical point where impurities can be introduced or fail to be removed.

Issue 1: Incomplete Hydrolysis

Q: My NMR spectrum shows signals for both the carboxylic acid and the ethyl ester. How can I drive the hydrolysis to completion?

A: Incomplete hydrolysis is a common issue and indicates that the reaction has not proceeded to completion. The saponification of this sterically hindered ester requires sufficiently strong conditions.

Root Cause Analysis: The electrophilicity of the ester's carbonyl carbon is reduced by the electron-donating benzothiophene ring system, making it less susceptible to nucleophilic attack by hydroxide. Insufficient base, reaction time, or temperature can lead to an equilibrium state with significant starting material remaining.[2]

Troubleshooting Protocol:

  • Increase Reaction Time: If you are stirring at room temperature, extend the reaction time to 18-24 hours. Monitor the reaction's progress using TLC until the spot corresponding to the starting ester has disappeared.

  • Increase Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can significantly increase the rate of hydrolysis. However, be cautious, as excessive heat can promote decarboxylation.

  • Increase Base Equivalents: Ensure you are using a sufficient excess of the base (e.g., NaOH or KOH). Increasing from 2 equivalents to 3-4 equivalents can help drive the reaction to completion.[1]

  • Co-solvent: Using a mixture of ethanol and water as the solvent ensures the solubility of both the organic ester and the aqueous base, improving reaction kinetics.

Issue 2: Decarboxylation Side Product

Q: I've successfully hydrolyzed the ester, but I've isolated a significant amount of 7-chloro-1-benzothiophene. What causes this?

A: The presence of 7-chloro-1-benzothiophene is a clear indication of decarboxylation. This is the loss of CO₂ from your desired carboxylic acid product.

Root Cause Analysis: Thiophene-2-carboxylic acids can be susceptible to decarboxylation, particularly under harsh acidic conditions or at elevated temperatures.[3][4] During the workup phase, if a strong acid is added to neutralize the base and the solution is heated or allowed to stand for extended periods, this side reaction can occur. The stability of the resulting benzothienyl anion intermediate promotes this unwanted transformation.

Mitigation Strategies:

  • Controlled Acidification: During workup, cool the reaction mixture in an ice bath before and during the slow, dropwise addition of acid (e.g., 1N HCl). This dissipates any heat generated from the neutralization.

  • Avoid Excess Acid: Add acid only until the product fully precipitates and the pH is acidic (pH ~2-3). Avoid using a large excess of strong acid.

  • Prompt Isolation: Do not let the acidified, aqueous mixture sit for prolonged periods. Filter the precipitated product as soon as the precipitation is complete.

  • Avoid Heat During Workup: Do not heat the mixture to dissolve salts after acidification. If you need to redissolve the product for extraction, do so after it has been filtered and dried.

Diagram: Formation of the Decarboxylation Impurity

G product 7-Chloro-1-benzothiophene- 2-carboxylic acid intermediate Protonated Intermediate product->intermediate H⁺ (Excess Acid) Δ (Heat) impurity 7-Chloro-1-benzothiophene intermediate->impurity -CO₂ co2 CO₂ intermediate->co2 G cluster_0 Acid-Base Extraction cluster_1 Recrystallization A Crude Product (in Ethyl Acetate) B Extract with 1M NaHCO₃ A->B C Organic Layer (Ester + Decarb Impurity) B->C Discard D Aqueous Layer (Sodium Carboxylate Salt) B->D E Acidify with 1N HCl D->E F Pure Product (Precipitate) E->F G Crude or Purified Product H Dissolve in Hot Solvent (e.g., Acetic Acid, EtOH/H₂O) G->H I Cool Slowly H->I J Collect Crystals by Filtration I->J

References

Technical Support Center: A Guide to Optimizing the Synthesis of 7-Chloro-1-benzothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Chloro-1-benzothiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and significantly improve the yield and purity of your target compound.

Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common and logical synthetic route involves two main stages:

  • Formation of the 7-Chloro-1-benzothiophene core: This is typically achieved through the cyclization of a substituted thiophenol.

  • Introduction of the carboxylic acid group at the 2-position: This can be accomplished through formylation followed by oxidation, or via carboxylation of a lithiated intermediate.

This guide will focus on a robust and adaptable two-step synthetic pathway, providing detailed protocols and troubleshooting for each stage.

Visualizing the Workflow

Synthesis_Workflow cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Carboxylation A 2-Chlorothiophenol C Cyclization (e.g., Polyphosphoric Acid) A->C 1. NaOH B Chloroacetaldehyde B->C D 7-Chloro-1-benzothiophene C->D E 7-Chloro-1-benzothiophene F Vilsmeier-Haack Formylation (POCl₃, DMF) E->F G 7-Chloro-1-benzothiophene- 2-carbaldehyde F->G H Oxidation (e.g., KMnO₄) G->H I 7-Chloro-1-benzothiophene- 2-carboxylic acid H->I

Caption: A two-stage workflow for the synthesis of this compound.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments.

Stage 1: Synthesis of 7-Chloro-1-benzothiophene

Question 1: My yield of 7-Chloro-1-benzothiophene is consistently low after the cyclization step. What are the likely causes and how can I improve it?

Answer: Low yields in the cyclization to form the benzothiophene core are a common hurdle. The primary culprits are often incomplete initial reaction, inefficient cyclization, or side product formation. Here’s a systematic approach to troubleshoot this issue:

  • Incomplete Initial Condensation: The initial reaction between 2-chlorothiophenol and chloroacetaldehyde is crucial. Ensure the sodium hydroxide solution is fresh and accurately prepared to fully deprotonate the thiophenol, making it a potent nucleophile. The reaction is typically heated, and monitoring by Thin Layer Chromatography (TLC) is essential to ensure the starting material is fully consumed before proceeding to the cyclization.

  • Inefficient Cyclization: Polyphosphoric acid (PPA) is a common reagent for this type of cyclization. The temperature of the PPA is critical; it needs to be high enough to drive the reaction but not so high as to cause decomposition. A temperature range of 100-120°C is a good starting point. Ensure the crude oil from the first step is added slowly to the hot PPA to maintain temperature control.

  • Side Product Formation: Overheating during cyclization can lead to charring and the formation of polymeric side products, which will reduce your yield and complicate purification. If you observe significant darkening of the reaction mixture, consider lowering the cyclization temperature or reducing the reaction time.

  • Purification Losses: The final product is often purified by distillation. Ensure your distillation setup is efficient to minimize losses. If the product is a solid at room temperature, recrystallization from a suitable solvent (e.g., ethanol or hexane) can be an effective alternative to distillation for purification.

Question 2: I am observing multiple spots on my TLC after the cyclization reaction, making purification difficult. What are these impurities and how can I avoid them?

Answer: The presence of multiple spots on TLC indicates a mixture of products. Besides the desired 7-Chloro-1-benzothiophene, you might be seeing unreacted starting materials or side products.

  • Unreacted Starting Material: If you see spots corresponding to 2-chlorothiophenol, it indicates an incomplete initial reaction. As mentioned before, ensure complete deprotonation and sufficient reaction time.

  • Isomeric Products: While the cyclization to form the 7-chloro isomer is generally favored, the formation of other isomers is possible depending on the precise reaction conditions. Careful control of the cyclization temperature can help improve regioselectivity.

  • Oxidation Products: Thiophenols are susceptible to oxidation to disulfides, especially in the presence of air and base. It is advisable to perform the initial reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize this side reaction. The resulting disulfide will not cyclize to the desired product.

Stage 2: Synthesis of this compound

Question 3: The Vilsmeier-Haack formylation of my 7-Chloro-1-benzothiophene is sluggish and gives a low yield of the aldehyde. How can I optimize this step?

Answer: The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich heterocycles like benzothiophenes. However, its efficiency can be influenced by several factors.

  • Reagent Purity and Stoichiometry: Use freshly distilled phosphorus oxychloride (POCl₃) and anhydrous N,N-dimethylformamide (DMF). The molar ratio of the Vilsmeier reagent (formed from POCl₃ and DMF) to the benzothiophene is critical. A slight excess of the reagent is often used to ensure complete conversion.

  • Reaction Temperature: The reaction is typically carried out at a controlled temperature. Starting at a low temperature (e.g., 0°C) and then allowing the reaction to warm to room temperature or gently heating it can improve the yield and minimize side reactions. Monitoring the reaction by TLC is crucial to determine the optimal reaction time and temperature.

  • Work-up Procedure: The work-up for a Vilsmeier-Haack reaction is critical for isolating the aldehyde. The reaction mixture is typically poured onto ice and then neutralized with a base (e.g., sodium hydroxide or sodium carbonate) to hydrolyze the intermediate and precipitate the aldehyde. Ensure the pH is carefully adjusted to maximize product precipitation.

Question 4: The oxidation of the 2-carbaldehyde to the carboxylic acid is incomplete, and I am left with a mixture of starting material and product. What can I do to drive the reaction to completion?

Answer: The oxidation of the aldehyde to the carboxylic acid is a critical final step. Incomplete oxidation is a common issue.

  • Choice of Oxidant: Potassium permanganate (KMnO₄) is a strong and effective oxidant for this transformation. However, other oxidants like Jones reagent (CrO₃ in sulfuric acid and acetone) or silver oxide can also be used. The choice of oxidant may need to be optimized for your specific substrate.

  • Reaction Conditions: When using KMnO₄, the reaction is typically carried out in a suitable solvent like acetone or a mixture of t-butanol and water. The reaction is often heated to reflux to ensure completion. The disappearance of the purple color of the permanganate is an indication that the reaction is proceeding. Adding the KMnO₄ solution portion-wise can help control the reaction and prevent overheating.

  • Work-up and Purification: After the reaction is complete, the manganese dioxide (MnO₂) byproduct needs to be removed. This is typically done by adding a reducing agent like sodium bisulfite until the brown precipitate dissolves. The carboxylic acid can then be precipitated by acidifying the solution with an acid like hydrochloric acid. The purity of the final product can be improved by recrystallization from a suitable solvent such as ethanol or acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the expected overall yield for the synthesis of this compound?

A1: The overall yield can vary significantly depending on the optimization of each step. A reasonable expectation for a non-optimized, lab-scale synthesis would be in the range of 30-40%. With careful optimization of reaction conditions and purification techniques, it is possible to achieve higher yields.

Q2: Are there alternative methods for introducing the carboxylic acid group at the 2-position?

A2: Yes, an alternative to the Vilsmeier-Haack formylation and subsequent oxidation is the direct carboxylation of the 2-lithiated 7-chloro-1-benzothiophene. This involves treating the 7-chloro-1-benzothiophene with a strong base like n-butyllithium to deprotonate the 2-position, followed by quenching the resulting organolithium species with carbon dioxide (dry ice). This method can be very efficient but requires strict anhydrous and inert conditions.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used to confirm the structure and purity of this compound. These include:

  • Melting Point: A sharp melting point is indicative of a pure compound.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure and the substitution pattern on the benzothiophene ring.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The presence of a strong carbonyl stretch for the carboxylic acid will be a key diagnostic peak.

Q4: What are the main safety precautions to consider during this synthesis?

A4: Several reagents used in this synthesis are hazardous and require careful handling:

  • 2-Chlorothiophenol: Has a strong, unpleasant odor and is toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Chloroacetaldehyde: Is a corrosive and toxic lachrymator. Handle with extreme care in a fume hood.

  • Polyphosphoric Acid: Is corrosive and will cause severe burns. Handle with appropriate gloves and eye protection. The reaction with water is exothermic.

  • Phosphorus Oxychloride (POCl₃): Is highly corrosive and reacts violently with water. Handle in a fume hood and use a syringe or cannula for transfers.

  • Potassium Permanganate (KMnO₄): Is a strong oxidizing agent and can cause fires or explosions if it comes into contact with combustible materials.

Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.

Quantitative Data Summary

StepReagents & ConditionsTypical YieldKey Parameters to Monitor
1. 7-Chloro-1-benzothiophene Synthesis 2-Chlorothiophenol, Chloroacetaldehyde, NaOH, Polyphosphoric Acid (100-120°C)50-70%Reaction time, cyclization temperature
2. Formylation 7-Chloro-1-benzothiophene, POCl₃, DMF (0°C to RT)60-80%Reagent stoichiometry, temperature control
3. Oxidation 7-Chloro-1-benzothiophene-2-carbaldehyde, KMnO₄, Acetone/Water (Reflux)70-90%Reaction time, temperature

Experimental Protocols

Protocol 1: Synthesis of 7-Chloro-1-benzothiophene
  • To a solution of 2-chlorothiophenol (1 equivalent) in aqueous sodium hydroxide, add chloroacetaldehyde (1.1 equivalents).

  • Heat the mixture for 1-2 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture and extract with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain a crude oil.

  • Add the crude oil dropwise to pre-heated polyphosphoric acid (at ~100-120°C) with vigorous stirring.

  • After the addition is complete, continue heating for a short period (monitor by TLC).

  • Cool the mixture and pour it onto crushed ice.

  • Extract the product with diethyl ether, wash the organic layer, dry, and concentrate.

  • Purify the crude product by vacuum distillation or recrystallization.[2]

Protocol 2: Synthesis of this compound
  • Formylation: To a solution of 7-chloro-1-benzothiophene (1 equivalent) in anhydrous DMF, add POCl₃ (1.2 equivalents) dropwise at 0°C under an inert atmosphere.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium carbonate.

  • Filter the precipitated 7-chloro-1-benzothiophene-2-carbaldehyde, wash with water, and dry.

  • Oxidation: Dissolve the crude aldehyde in a mixture of acetone and water.

  • Add a solution of potassium permanganate (2 equivalents) in water dropwise to the aldehyde solution.

  • Heat the mixture to reflux until the purple color of the permanganate disappears.

  • Cool the reaction mixture and add sodium bisulfite to quench the excess KMnO₄ and dissolve the MnO₂ precipitate.

  • Acidify the solution with concentrated HCl to precipitate the carboxylic acid.

  • Filter the product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol).[3]

References

Technical Support Center: Synthesis of 7-Chloro-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Chloro-1-benzothiophene-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic building block. Our goal is to provide you with the expertise and actionable protocols needed to optimize your reaction outcomes, improve purity, and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

A1: A prevalent and robust method involves a multi-step sequence starting from 3-chlorothiophenol. The general approach is a variation of the Gould-Jacobs reaction or similar cyclization strategies. The key steps typically are:

  • Alkylation: Reaction of 3-chlorothiophenol with an appropriate three-carbon building block containing a carboxylate or its precursor, such as ethyl bromopyruvate or a related α-halo ketone/ester. This forms an intermediate thioether.

  • Cyclization: The thioether intermediate is then induced to cyclize to form the benzothiophene ring system. This is often the most critical step and is commonly achieved using a strong acid catalyst like polyphosphoric acid (PPA) or Eaton's reagent at elevated temperatures.[1][2]

  • Saponification: If an ester was used as the starting material, a final hydrolysis step (e.g., using NaOH or KOH) is required to yield the target carboxylic acid.[3]

This route is favored for its relatively accessible starting materials and its reliability in constructing the core benzothiophene scaffold.

Q2: What are the most critical reaction parameters to control to minimize side product formation?

A2: Control over three main parameters is crucial for a successful synthesis:

  • Temperature: Particularly during the acid-catalyzed cyclization step, temperature control is paramount. Excessive heat can promote decarboxylation of the final product and lead to thermal decomposition or charring, resulting in a dark-colored, impure product.[4]

  • Acid Catalyst Concentration: The amount and strength of the acid catalyst (e.g., PPA) must be optimized. Insufficient acid can lead to incomplete cyclization, while an excessive amount can increase the rate of degradation and decarboxylation side reactions.

  • Atmosphere: Thiophenols are susceptible to oxidative dimerization, forming disulfides. It is advisable to perform the initial alkylation step under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the loss of your starting thiophenol.

Q3: What are the most common impurities I should expect to find in my crude product?

A3: Based on the typical synthetic route, the most common impurities are:

  • 7-Chloro-1-benzothiophene: The product of decarboxylation. This is often the primary byproduct, especially if the cyclization or workup was performed at high temperatures.[5]

  • Unreacted 3-chlorothiophenol or its disulfide: Resulting from incomplete reaction or oxidation.

  • Polymeric/tar-like materials: Formed from thermal degradation of starting materials or product under harsh acidic conditions.

  • Isomeric Products: While generally less common for this specific cyclization, improper choice of precursors or reaction conditions could potentially lead to minor amounts of other isomers.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your synthesis, providing explanations for the underlying chemistry and step-by-step protocols for resolution.

Problem 1: My yield is low, and TLC/LC-MS analysis shows a significant non-polar byproduct that lacks a carboxylic acid group.

Likely Cause: Decarboxylation

This is the most frequent side reaction for benzothiophene-2-carboxylic acids. The electron-rich benzothiophene ring system can stabilize the transient carbanion formed at the C-2 position upon loss of CO₂, a process facilitated by high temperatures and acidic conditions.[4][5]

Troubleshooting & Prevention:

  • Confirm the Byproduct: The primary suspect is 7-chloro-1-benzothiophene.

    • MS Analysis: Look for a peak corresponding to the molecular weight of this byproduct (C₈H₅ClS, approx. 168.6 g/mol ).

    • ¹H NMR Analysis: In the crude product spectrum, look for the disappearance of the characteristic broad carboxylic acid proton signal (>12 ppm) and the appearance of a new singlet or doublet around 7.0-7.5 ppm corresponding to the proton at the C-2 position.

  • Optimize Cyclization Temperature:

    • Carefully monitor the internal reaction temperature during the PPA-catalyzed cyclization. Aim for the lowest temperature that allows for a reasonable reaction rate. Start with trials around 100-120°C and adjust as needed based on reaction monitoring (TLC or LC-MS).[1][2]

  • Modify the Workup Procedure:

    • Avoid prolonged heating during workup. Quench the reaction mixture by pouring it onto ice/water as soon as the reaction is deemed complete.

    • If distillation is used for purification of an intermediate, use vacuum distillation to keep the temperature as low as possible.

G cluster_main Desired Reaction Pathway cluster_side Side Reaction A Thioether Intermediate B 7-Chloro-1-benzothiophene- 2-carboxylic acid (Product) A->B  PPA, Δ (Cyclization) C 7-Chloro-1-benzothiophene (Byproduct) B->C  Excess Heat / Acid (-CO₂)

Caption: Desired cyclization versus the decarboxylation side reaction.

Problem 2: My final product is a dark brown or black solid and is very difficult to purify.

Likely Cause: Thermal Degradation & Charring

The use of strong dehydrating acids like polyphosphoric acid at high temperatures can lead to the formation of complex polymeric tars. This not only consumes your desired product but also makes purification by crystallization or chromatography exceptionally challenging.

Troubleshooting & Prevention:

  • Strict Temperature Control: Use an oil bath with a thermocouple and a stirrer hotplate to maintain a consistent and uniform temperature. Avoid "hot spots" in the reaction flask.

  • Reduce Reaction Time: Monitor the reaction closely. As soon as a satisfactory conversion is reached, proceed with the workup immediately. Over-extending the reaction time in hot PPA significantly increases charring.

  • Alternative Cyclization Agents: Consider milder cyclization agents. Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is sometimes more effective and can operate at lower temperatures than PPA, potentially reducing degradation.

  • Purification Strategy for Tarry Crudes:

    • Initial Cleanup: After aqueous workup, dissolve the crude solid in a suitable organic solvent (e.g., ethyl acetate) and treat with activated carbon. Stir for 30-60 minutes at room temperature, then filter through a pad of Celite®. This can remove a significant portion of the dark, high-molecular-weight impurities.

    • Chromatography: If crystallization fails, column chromatography may be necessary. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., hexanes/ethyl acetate with 1% acetic acid) is often effective. The acetic acid helps to keep the carboxylic acid protonated and improves the peak shape.

Problem 3: My mass spectrum shows unexpected peaks at [M+16] and/or [M+32].

Likely Cause: Oxidation of the Thiophene Sulfur

The sulfur atom in the benzothiophene ring is nucleophilic and can be oxidized to a sulfoxide ([M+16]) or a sulfone ([M+32]). This can occur if the reaction is exposed to air at high temperatures or if any oxidizing agents are inadvertently introduced.

Troubleshooting & Prevention:

  • Maintain an Inert Atmosphere: While crucial for the thiophenol starting material, maintaining an inert atmosphere (N₂ or Ar) throughout the heating and cyclization process can help prevent this side reaction.

  • Use Degassed Solvents: If applicable, using solvents that have been degassed can minimize the presence of dissolved oxygen.

  • Avoid Oxidizing Contaminants: Ensure all reagents and glassware are free from oxidizing contaminants (e.g., residual nitric acid, peroxides).

G cluster_problem Observed Problem cluster_analysis Analysis cluster_cause Potential Cause Problem Low Yield / Impure Product TLC TLC/LC-MS Analysis Problem->TLC NMR ¹H NMR Analysis Problem->NMR MS Mass Spec Analysis Problem->MS Decarboxylation Decarboxylation TLC->Decarboxylation Non-polar spot Degradation Degradation / Charring TLC->Degradation Baseline streak Incomplete Incomplete Reaction TLC->Incomplete Spot at starting material Rf NMR->Decarboxylation No COOH proton NMR->Degradation Broad, unresolved signals MS->Decarboxylation Loss of 44 Da Oxidation Sulfur Oxidation MS->Oxidation M+16 or M+32 peaks

Caption: A logical workflow for troubleshooting common synthesis issues.

Summary of Potential Side Products

Side Product NameChemical FormulaMolecular Weight ( g/mol )Common Analytical Signature
7-Chloro-1-benzothiopheneC₈H₅ClS168.65MS: m/z ~168/170. ¹H NMR: Absence of COOH proton, new signal for H-2. More non-polar on TLC/HPLC.
Bis(3-chlorophenyl) disulfideC₁₂H₈Cl₂S₂287.23MS: m/z ~287/289/291. Likely from starting material oxidation.
This compound S-oxideC₉H₅ClO₃S228.65MS: [M+16] of the desired product.
This compound S,S-dioxideC₉H₅ClO₄S244.65MS: [M+32] of the desired product.

Experimental Protocols

Protocol: Purification of Crude this compound

This protocol is designed for a crude product suspected of containing both decarboxylated and colored impurities.

  • Aqueous Base Wash (to separate acidic product from neutral impurities):

    • Dissolve the crude solid in a suitable organic solvent like ethyl acetate (EtOAc).

    • Transfer the solution to a separatory funnel and extract with a 1 M sodium bicarbonate (NaHCO₃) solution. The desired carboxylic acid will move into the aqueous layer as its sodium salt, while the neutral decarboxylated byproduct will remain in the organic layer.

    • Separate the layers. The organic layer contains the 7-chloro-1-benzothiophene byproduct and can be concentrated to confirm its identity.

    • Cool the basic aqueous layer in an ice bath and slowly acidify with 2 M HCl until the pH is ~2. The purified carboxylic acid should precipitate out.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallization:

    • The solid obtained from the acid-base extraction can be further purified by recrystallization.

    • A solvent system of ethanol/water or acetic acid/water is often effective. Dissolve the solid in the minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.

References

Technical Support Center: Troubleshooting Low Yield in Benzothiophene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzothiophene synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Benzothiophenes are a cornerstone in medicinal chemistry and materials science, found in the structures of drugs like raloxifene and zileuton.[1][2][3] However, their synthesis can be fraught with challenges leading to low yields. This document provides in-depth troubleshooting guides and frequently asked questions to help you optimize your reactions and achieve higher yields and purity.

Diagnostic Workflow for Low Yield

When faced with a low yield, a systematic approach to troubleshooting is crucial. The following flowchart outlines a logical progression for identifying and resolving the root cause of the issue.

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Verify Starting Material Purity & Integrity Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Check_Purity->Check_Conditions Purity OK Optimize Systematic Optimization Check_Purity->Optimize Impure Check_Reagents Assess Reagent Stoichiometry & Catalyst Activity Check_Conditions->Check_Reagents Conditions Correct Check_Conditions->Optimize Incorrect Side_Reactions Analyze for Side Products (TLC, GC-MS, NMR) Check_Reagents->Side_Reactions Reagents OK Check_Reagents->Optimize Issue Found Purification_Issues Evaluate Purification Method Side_Reactions->Purification_Issues Minimal Side Products Side_Reactions->Optimize Significant Side Products Purification_Issues->Optimize Inefficient Success Improved Yield Purification_Issues->Success Efficient Optimize->Success

Caption: Systematic workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)
Reaction Setup & Conditions

Q1: I'm getting no desired product. What are the most common initial points of failure?

A1: A complete reaction failure often points to a fundamental issue with the reaction setup or reagents. Here’s a checklist of primary suspects:

  • Catalyst Inactivity: Particularly in palladium-catalyzed reactions, the catalyst's activity is paramount. Ensure you are using a fresh, properly stored catalyst. If you suspect inactivity, consider using a new batch or a different palladium source (e.g., Pd(OAc)₂).[4]

  • Atmosphere Control: Many synthetic routes, especially those employing palladium catalysts, are highly sensitive to oxygen.[5] Ensure the reaction is conducted under a genuinely inert atmosphere (argon or nitrogen) by using proper Schlenk techniques or a glovebox.

  • Purity of Starting Materials: Impurities in your starting materials, such as substituted thiophenols or alkynes, can poison the catalyst or participate in unwanted side reactions.[5] Verify the purity of your substrates by NMR or other appropriate analytical methods before starting the reaction.

  • Inappropriate Solvent: The solvent plays a critical role in dissolving reactants and mediating the reaction. Common solvents for benzothiophene synthesis include DMF, DMSO, toluene, and acetonitrile.[5] For microwave-assisted syntheses, high-boiling polar solvents are often preferred.[5] Ensure your solvent is anhydrous if the reaction is moisture-sensitive.

Q2: My reaction is sluggish and gives low conversion rates. How can I drive it to completion?

A2: Low conversion often indicates that the reaction conditions are not optimal for the specific substrates being used.

  • Temperature: Benzothiophene syntheses can be highly temperature-sensitive. Some palladium-catalyzed reactions require temperatures around 120-130°C to proceed efficiently.[5] Conversely, excessively high temperatures can lead to the decomposition of starting materials or products.[5] A systematic temperature screen is advisable.

  • Reaction Time: It's possible the reaction has not been allowed to run for a sufficient duration. Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time.

  • Catalyst Loading: While it may seem intuitive to increase catalyst loading for a sluggish reaction, this can sometimes promote side reactions.[5] It is often more effective to screen a range of catalyst loadings to find the optimal balance between reaction rate and yield.[5]

  • Microwave Irradiation: For certain reactions, switching to microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[2][6][7] For example, the synthesis of 3-aminobenzo[b]thiophenes from 2-halobenzonitriles and methyl thioglycolate is significantly accelerated under microwave irradiation.[2]

Reagents & Byproducts

Q3: My starting materials have strong electron-withdrawing groups (EWGs), and the yield is very low. What's the issue and how can I fix it?

A3: Electron-withdrawing groups on the aromatic precursors can significantly reduce their reactivity.

  • Causality: EWGs decrease the electron density of the aromatic ring, which can hinder key steps like electrophilic aromatic substitution or the oxidative addition in palladium-catalyzed cycles.[8] For instance, the nucleophilicity of a thiophenol substituted with a nitro group is greatly reduced, slowing down the initial S-arylation or cyclization.[8]

  • Solutions:

    • Stronger Reaction Conditions: You may need to employ higher temperatures, longer reaction times, or more active catalyst systems.

    • Ligand Choice: In palladium-catalyzed reactions, the choice of ligand is critical. Electron-rich and bulky phosphine ligands can often facilitate the oxidative addition step with electron-deficient substrates.

    • Alternative Synthetic Routes: Consider metal-free alternatives. For example, methods involving the interrupted Pummerer reaction of benzothiophene S-oxides can be effective for functionalizing electron-poor systems.[8]

Q4: I'm observing significant formation of isomeric byproducts. How can I improve regioselectivity?

A4: Poor regioselectivity, particularly between C2 and C3 functionalization, is a common challenge.

  • Mechanistic Considerations: In electrophilic substitution reactions, the attack generally occurs at the C3 position of the benzothiophene ring, as the resulting intermediate cation is more stabilized.[9] However, steric hindrance or specific directing groups can alter this preference.

  • Controlling Regioselectivity:

    • Directing Groups: The strategic placement of directing groups on your starting materials can guide the reaction to the desired position.

    • Protecting Groups: If one position is more reactive and you wish to functionalize another, a suitable protecting group can be employed.

    • Choice of Synthetic Method: Some synthetic routes offer inherent regioselectivity. For instance, certain cyclization strategies will unambiguously lead to a specific isomer.

Q5: My crude product is a complex mixture with many unidentified byproducts. What are the likely causes?

A5: A complex crude mixture suggests that multiple side reactions are occurring.

  • Polymerization: Acid-sensitive substrates, such as those containing indole moieties, can polymerize under acidic conditions.[10] Consider using milder conditions or alternative, non-acidic synthetic routes.

  • Thermal Degradation: If the reaction is run at a high temperature, your starting materials, intermediates, or even the final product may be decomposing.[10] Try lowering the reaction temperature.

  • Over-alkylation/arylation: If your product contains reactive sites, it may undergo further reaction under the same conditions. This can sometimes be mitigated by adjusting the stoichiometry of the reactants.

Key Experimental Protocols & Troubleshooting Checkpoints
Protocol 1: Palladium-Catalyzed C2 Arylation of Benzo[b]thiophene 1,1-Dioxide

This protocol is based on an optimized procedure for the direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids.[4]

Step-by-Step Methodology:

  • To an oven-dried reaction vessel under an inert atmosphere (N₂ or Ar), add benzo[b]thiophene 1,1-dioxide (1.0 equiv), the desired arylboronic acid (3.0 equiv), Pd(OAc)₂ (10 mol %), Cu(OAc)₂ (2.0 equiv), and pyridine (3.0 equiv).[4]

  • Add anhydrous dimethyl sulfoxide (DMSO) as the solvent.[4]

  • Heat the mixture at 100 °C for 20 hours.[4]

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.[4]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography on silica gel.[4]

Troubleshooting Checkpoints:

  • Checkpoint A (After Step 1): Ensure all reagents are added under a positive pressure of inert gas. The copper salt acts as a crucial co-catalyst (oxidant), and its quality is important.[4]

  • Checkpoint B (During Step 3): Maintain a stable temperature. Fluctuations can affect catalyst performance and lead to side product formation.

  • Checkpoint C (After Step 6): If purification is difficult due to byproducts of similar polarity, consider optimizing the reaction conditions as detailed in the table below.

Table 1: Optimization of Pd-Catalyzed C2 Arylation Conditions [4]

EntryPd Catalyst (10 mol %)Cu Salt (2.0 equiv)SolventYield (%)
1Pd(OAc)₂Cu(OAc)₂DMSOHigh
2PdCl₂(PPh₃)₂Cu(OAc)₂DMSOModerate
3Pd(OAc)₂CuCl₂DMSOLow
4Pd(OAc)₂Cu(OAc)₂DMFModerate
Protocol 2: Purification by Column Chromatography

Effective purification is essential for obtaining a high-purity product and accurately assessing the reaction yield.[4][11]

Step-by-Step Methodology:

  • Prepare the Column: Pack a glass column with silica gel (e.g., 230–400 mesh) using a slurry of a low-polarity eluent (e.g., 100% hexane).[4]

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the prepared column.[4]

  • Elution: Begin eluting with a low-polarity solvent. Gradually increase the eluent polarity (e.g., by slowly increasing the percentage of ethyl acetate in hexane) to separate the components.[4]

  • Collect and Analyze Fractions: Collect the eluate in fractions and monitor their composition using Thin Layer Chromatography (TLC).[4]

  • Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.[4]

Troubleshooting Checkpoints:

  • Poor Separation: If compounds are not separating well, the eluent system is likely inappropriate.[11] Run several TLCs with different solvent systems to find one that gives good separation between your product and impurities.

  • Product Crashing on Column: If the product is not very soluble in the eluent, it may precipitate on the column. Ensure you load the sample in a solvent in which it is highly soluble and use a loading method (like the dry loading described above) that minimizes the initial solvent volume.

Protocol 3: Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophenes

This method provides rapid access to 3-aminobenzo[b]thiophenes.[2]

Step-by-Step Methodology:

  • In a microwave reaction vessel, combine the 2-halobenzonitrile (1.0 equiv), methyl thioglycolate (1.2 equiv), and triethylamine (2.0 equiv) in DMSO.[2]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 130 °C for approximately 10-15 minutes (hold time at temperature).[2]

  • After cooling, pour the reaction mixture into ice-water.[2]

  • Collect the resulting solid by filtration, wash with water, and dry under vacuum.[2]

Troubleshooting Checkpoints:

  • Incomplete Reaction: If the reaction does not go to completion, consider slightly increasing the hold time or the temperature. Ensure the microwave's internal temperature sensor is calibrated and accurately measuring the reaction temperature.

  • Product Decomposition: If a dark, tarry mixture is obtained, the temperature may be too high. Reduce the target temperature and monitor the reaction carefully.

Mechanistic Insights and Side Reactions

Understanding the underlying reaction mechanisms can provide valuable clues for troubleshooting.

Palladium-Catalyzed Cross-Coupling

Many modern benzothiophene syntheses rely on palladium-catalyzed reactions. A generalized catalytic cycle is shown below. Low yields can often be traced back to a failure in one of these key steps.

Palladium_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation or Carbopalladation PdII->Transmetal R'-M PdII_R R-Pd(II)-R' L_n Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Ar-R'

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

  • Oxidative Addition: This step can be slow for electron-deficient or sterically hindered aryl halides.

  • Reductive Elimination: This final step forms the desired C-C or C-heteroatom bond and regenerates the active Pd(0) catalyst. If this step is inefficient, the catalyst can get trapped in the Pd(II) state.

The Smiles Rearrangement

The Smiles rearrangement is a classical method for forming C-S bonds in certain heterocyclic syntheses.[12] It involves an intramolecular nucleophilic aromatic substitution. Low yields in these reactions can be due to poor nucleophilicity of the attacking species or deactivation of the aromatic ring towards substitution.

References

Technical Support Center: Optimization of Reaction Conditions for 7-Chloro-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 7-Chloro-1-benzothiophene-2-carboxylic acid.

This guide serves as a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. As a Senior Application Scientist, my objective is to provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your experiments effectively. We will explore a robust synthetic pathway, address common challenges in a direct question-and-answer format, and provide detailed experimental procedures.

Core Synthesis Pathway Overview

The most reliable and frequently optimized synthesis of this compound involves a two-stage process. First, the construction of the benzothiophene ring system to form an ester intermediate, followed by a straightforward hydrolysis to yield the final carboxylic acid. This approach allows for easier purification of the intermediate and generally provides high yields.

G cluster_0 Stage 1: Benzothiophene Ring Formation cluster_1 Stage 2: Hydrolysis A 2-Chloro-3-fluorobenzonitrile C Methyl 3-amino-7-chlorobenzo[b]thiophene-2-carboxylate (Intermediate) A->C 1. Triethylamine (Base) 2. DMSO (Solvent) 3. Microwave Irradiation (130 °C) B Methyl Thioglycolate B->C D This compound (Final Product) C->D 1. NaOH or LiOH (Base) 2. MeOH/H₂O (Solvent) 3. Heat/Reflux

Caption: General two-stage workflow for the synthesis of the target compound.

Troubleshooting Guide & FAQs

This section is formatted to directly address specific issues you may encounter during your experiments.

Stage 1: Synthesis of Methyl 3-amino-7-chlorobenzo[b]thiophene-2-carboxylate

Question 1: My cyclization reaction yield is low or has failed completely. What are the most likely causes and how can I fix it?

Answer: Low yield in this step, a variation of the Gewald reaction, typically points to one of three areas: reagent quality, reaction conditions, or the specific substrate used.

  • Reagent Integrity:

    • Methyl Thioglycolate: This reagent is prone to air oxidation. Use a freshly opened bottle or distill older stock before use. The presence of disulfide impurities can inhibit the reaction.

    • Solvent & Base: Ensure your DMSO is anhydrous and your triethylamine is pure. Water can interfere with the base's efficacy and lead to unwanted side reactions.

  • Reaction Conditions:

    • Temperature Control: While microwave synthesis is robust, temperature accuracy is key.[1] Calibrate your instrument to ensure you are reaching the target 130 °C. Insufficient heat will result in a sluggish reaction, while excessive heat can cause decomposition of the starting materials or product.

    • Reaction Time: A typical time is 35 minutes under microwave irradiation.[1] If you are using conventional heating, the time will be significantly longer (several hours), and you may need to empirically determine the optimal duration by monitoring the reaction with Thin Layer Chromatography (TLC).

  • Substrate Reactivity:

    • Halogen Choice: The starting material, 2-chloro-3-fluorobenzonitrile, is chosen because the fluorine atom is a good leaving group in this nucleophilic aromatic substitution-type cyclization. If you substitute it with other di-halogenated benzonitriles, the reactivity will change, requiring re-optimization.

G start Low Yield in Stage 1 reagent Check Reagent Purity (Thioglycolate, Solvent, Base) start->reagent cond_impure Solution: Purify/Replace Reagents reagent->cond_impure Impure cond_pure cond_pure reagent->cond_pure Pure conditions Verify Reaction Conditions (Temperature, Time) cond_bad Solution: Calibrate Equipment, Optimize Time/Temp conditions->cond_bad Incorrect cond_good cond_good conditions->cond_good Correct tlc Analyze Crude Reaction by TLC/LCMS sm_present Solution: Increase Reaction Time or Temperature tlc->sm_present Starting Material Remains side_products Solution: Decrease Temperature, Consider Milder Base tlc->side_products Side Products Detected cond_pure->conditions cond_good->tlc

Caption: Troubleshooting decision tree for low yield in the cyclization stage.

Question 2: I am not using a microwave reactor. What are the key parameters to optimize for conventional heating?

Answer: When translating a microwave-assisted protocol to conventional heating, you must compensate for the difference in heating efficiency.

  • Solvent Choice: While DMSO is effective, a higher-boiling solvent like DMF can also be used. Ensure the solvent is polar aprotic to facilitate the reaction.

  • Temperature: You will likely need to heat the reaction at a similar temperature (130-140 °C) using an oil bath. Precise temperature control is crucial.

  • Reaction Time: Expect significantly longer reaction times, potentially from 8 to 24 hours. The best approach is to monitor the reaction's progress every 2-3 hours using TLC until the starting material is consumed.

Stage 2: Hydrolysis of the Ester

Question 3: The hydrolysis of my ester intermediate is incomplete. How can I drive the reaction to completion?

Answer: Incomplete saponification is a common issue, usually related to stoichiometry, temperature, or solubility.

  • Stoichiometry: Ensure you are using a sufficient excess of the base. A common starting point is 2 to 3 equivalents of NaOH or LiOH.[2]

  • Solvent System: The ester intermediate may have poor solubility in a purely aqueous medium. A mixture of methanol and water or THF and water is typically used to ensure the ester is fully dissolved, allowing the hydroxide ions effective access for the reaction.

  • Temperature and Time: Refluxing the reaction mixture is standard practice. If you observe incomplete conversion after several hours (e.g., 4-6 hours), you can safely extend the reflux time to 12 or even 24 hours. The benzothiophene core is generally stable under these conditions.

Question 4: I am observing a significant amount of a non-polar byproduct and gas evolution during hydrolysis, especially with prolonged heating. What is happening?

Answer: You are likely observing decarboxylation of your product. The target molecule, a carboxylic acid, can lose CO₂ under harsh heating, especially if the reaction mixture becomes acidic during workup before the heat is removed.[3][4]

  • Mitigation Strategy:

    • Cool Down Before Acidification: Ensure the reaction mixture is cooled to room temperature or below (using an ice bath) before you begin to acidify it with HCl to precipitate the product.

    • Avoid Excessive Heat: While reflux is necessary, avoid unnecessarily high temperatures or prolonged heating once the reaction is complete (as determined by TLC).

    • Alternative Hydrolysis: For sensitive substrates, using a milder base like lithium hydroxide (LiOH) at a lower temperature for a longer duration can sometimes prevent side reactions.

Purification & Characterization

Question 5: What is the best way to purify the final this compound?

Answer: The final product is a solid with a high melting point (289-291 °C), which makes it an excellent candidate for purification by recrystallization.[5]

  • Solvent Selection: A polar solvent system is required. Good choices for recrystallization would be ethanol, acetic acid, or a mixture of DMF and water. The goal is to find a solvent (or solvent pair) in which the product is sparingly soluble at room temperature but highly soluble when hot.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

    • If impurities remain, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the purified crystals under vacuum.

Question 6: How can I confirm the identity and purity of my final product?

Answer: A combination of spectroscopic and physical methods is essential.

  • ¹H NMR Spectroscopy: This will confirm the structure. You should expect to see signals corresponding to the protons on the benzothiophene ring system.[6]

  • Mass Spectrometry (MS): This will confirm the molecular weight (212.65 g/mol ) and the characteristic isotopic pattern for a molecule containing one chlorine atom.[5]

  • Melting Point: A sharp melting point in the expected range (289-291 °C) is a strong indicator of high purity.[5]

  • High-Performance Liquid Chromatography (HPLC): This is the best method to quantify purity, ideally showing a single major peak for the desired compound.

Optimized Experimental Protocols

The following protocols are provided as a robust starting point for your optimization efforts.

Protocol 1: Synthesis of Methyl 3-amino-7-chlorobenzo[b]thiophene-2-carboxylate
  • Materials:

    • 2-Chloro-3-fluorobenzonitrile

    • Methyl thioglycolate

    • Triethylamine (Et₃N)

    • Anhydrous Dimethyl sulfoxide (DMSO)

  • Procedure (Microwave-Assisted): [1]

    • In a pressure-rated microwave vial, combine 2-chloro-3-fluorobenzonitrile (1.0 eq.), methyl thioglycolate (1.2 eq.), and triethylamine (3.0 eq.) in anhydrous DMSO.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at 130 °C for 35 minutes (hold time).

    • After cooling, pour the reaction mixture into ice-water.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with water and then a small amount of cold ethanol.

    • Dry the solid under vacuum to yield the intermediate ester. Further purification can be done by column chromatography if necessary.

Protocol 2: Hydrolysis to this compound
  • Materials:

    • Methyl 3-amino-7-chlorobenzo[b]thiophene-2-carboxylate (from Protocol 1)

    • Sodium Hydroxide (NaOH)

    • Methanol (MeOH)

    • Water (H₂O)

    • Concentrated Hydrochloric Acid (HCl)

  • Procedure: [2]

    • To a round-bottom flask, add the ester intermediate (1.0 eq.) and a solvent mixture of methanol and water (e.g., 2:1 v/v).

    • Add sodium hydroxide (2.5 eq.) to the solution.

    • Heat the mixture to reflux and maintain for 4-8 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature, then place it in an ice bath.

    • Slowly acidify the solution to pH 2-3 by the dropwise addition of concentrated HCl. A precipitate will form.

    • Stir the slurry in the ice bath for 30 minutes.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold water to remove inorganic salts.

    • Dry the crude product under vacuum.

    • Purify by recrystallization as described in Question 5.

Quantitative Data Summary

The efficiency of the hydrolysis step can be influenced by the choice of base and reaction conditions. The following table provides a comparative overview based on typical laboratory results.

BaseEquivalentsSolvent SystemTemperature (°C)Typical Time (h)Typical Yield (%)Notes
NaOH 2.5MeOH/H₂OReflux (~70-80)4-8>90%Standard, cost-effective method.
LiOH 2.5THF/H₂OReflux (~66)6-12>90%Good alternative, sometimes provides cleaner reactions.
KOH 2.5EtOH/H₂OReflux (~80)4-8>90%Similar efficacy to NaOH.

References

Technical Support Center: Purification of 7-Chloro-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Chloro-1-benzothiophene-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic building block. The inherent reactivity and physicochemical properties of this compound can present unique purification challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Introduction: The Purification Challenge

This compound is a key intermediate in the synthesis of various biologically active molecules.[1] Its rigid, planar structure and the presence of both an acidic carboxylic group and a halogenated aromatic system dictate its purification behavior. Common challenges stem from the removal of structurally similar impurities, such as regioisomers or precursors from the synthesis, and the compound's potential for thermal instability. Effective purification is critical, as trace impurities can have a profound impact on downstream reactions and the biological activity of the final products.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of this compound in a practical, question-and-answer format.

Q1: My isolated product is a persistent yellow or brown color, not the expected white/off-white solid. How can I remove these colored impurities?

Probable Cause(s):

  • Oxidized Species: Thiophene-containing compounds can be susceptible to subtle oxidation, leading to highly colored byproducts.

  • Residual Starting Materials/Reagents: Impurities from the synthetic route, such as precursors to the benzothiophene ring, may be colored.

  • Polymeric Byproducts: Under certain reaction conditions (e.g., excessive heat or strong acid), minor polymerization can occur, resulting in colored, often tar-like, impurities.

Recommended Solution:

  • Activated Carbon Treatment: This is the most direct method for removing bulk color.

    • Dissolve the crude product in a suitable hot solvent (e.g., Ethanol, Acetic Acid, or a Toluene/Ethanol mixture).

    • Add a small amount (typically 1-2% w/w) of activated carbon to the hot solution.

    • Stir and maintain the solution at temperature for 10-15 minutes. Caution: Adding carbon to a near-boiling solution can cause vigorous bumping. Add it cautiously to the hot, but not boiling, solution.

    • Perform a hot filtration through a pad of Celite® or diatomaceous earth to remove the carbon. The Celite prevents fine carbon particles from passing through the filter paper.

    • Allow the clarified filtrate to cool slowly for recrystallization.

  • Recrystallization: If the color is minor, a carefully chosen recrystallization solvent system may be sufficient. See the data table below for solvent suggestions.

Scientific Rationale: Activated carbon possesses a high surface area with a network of fine pores, allowing it to adsorb large, conjugated colored molecules through van der Waals forces, while leaving the smaller desired product in solution. Hot filtration is essential because the desired compound's solubility is high at elevated temperatures, minimizing product loss on the Celite and filter paper.

Q2: I'm experiencing very low yields after recrystallization. What am I doing wrong?

Probable Cause(s):

  • Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures.

  • Excessive Solvent Volume: Using too much solvent will keep a significant portion of the product dissolved, preventing it from crystallizing upon cooling.

  • Premature Crystallization: If the hot, saturated solution cools too quickly (e.g., during hot filtration), product can crash out along with impurities.

Recommended Solution:

  • Systematic Solvent Screening: Test the solubility in a range of solvents on a small scale. The ideal solvent will dissolve the compound completely when hot but sparingly when cold.

  • Minimize Solvent Usage: Dissolve the crude product in the minimum amount of boiling solvent required to achieve full dissolution. This creates a supersaturated solution upon cooling, maximizing crystal formation.

  • Employ an Anti-Solvent: If a single ideal solvent cannot be found, use a binary system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble, e.g., THF or Acetone). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble, e.g., Hexanes or Water) at an elevated temperature until the solution becomes faintly turbid. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.

  • Ensure Slow Cooling: After dissolution, cover the flask and allow it to cool to room temperature undisturbed, followed by further cooling in an ice bath or refrigerator to maximize crystal recovery.

Table 1: Qualitative Solubility & Recrystallization Solvent Systems

SolventSolubility (Hot)Solubility (Cold)Notes & Recommendations
EthanolSolubleSparingly SolubleGood single solvent for recrystallization.
Acetic AcidVery SolubleSolubleCan be effective but may be difficult to remove completely.
TolueneSparingly SolubleInsolubleGood for creating a slurry wash to remove non-polar impurities.
Tetrahydrofuran (THF)Very SolubleVery SolubleNot ideal as a single solvent. Excellent as the "good" solvent in a binary system with an anti-solvent like hexanes.
Ethyl AcetateSolubleSparingly SolubleA viable option, often used in column chromatography as well.[2]
Hexanes/HeptaneInsolubleInsolubleUseful as an anti-solvent or for washing the final product to remove greasy impurities.
Q3: My NMR/LCMS analysis shows the presence of non-acidic starting materials. How can I separate them efficiently?

Probable Cause(s): An incomplete reaction has left behind neutral or basic precursors. These are often difficult to remove by crystallization alone due to co-precipitation.

Recommended Solution: Acid-Base Extraction This classic technique leverages the acidic nature of the carboxylic acid group and is highly effective for this class of separation.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product mixture in an appropriate organic solvent like Ethyl Acetate or Dichloromethane (DCM).

  • Base Wash: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The this compound will be deprotonated to its carboxylate salt and move into the aqueous layer, while neutral organic impurities remain in the organic layer.

    • Chemical Rationale: NaHCO₃ is basic enough to deprotonate the carboxylic acid but not strong enough to cause hydrolysis or other side reactions.

  • Separation: Carefully separate the two layers. Retain the aqueous layer, which now contains the desired product as its sodium salt.

  • Back-Extraction (Optional): To remove any trapped neutral impurities, wash the collected aqueous layer once more with a fresh portion of the organic solvent.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with a dilute acid (e.g., 1M HCl) while stirring. The protonated carboxylic acid will precipitate out of the aqueous solution as a solid. Monitor the pH with litmus paper to ensure complete protonation (pH ~2-3).

  • Isolation: Collect the precipitated solid by vacuum filtration, wash it thoroughly with cold deionized water to remove residual salts, and dry it under vacuum.

Q4: I am struggling to remove a structurally similar impurity, possibly a regioisomer or a di-chlorinated byproduct.

Probable Cause(s): Isomeric impurities or byproducts from over-chlorination often have very similar polarity and solubility profiles to the desired product, making separation by recrystallization or simple extraction ineffective. This is a known issue in the synthesis of similar chlorinated thiophenes.[3]

Recommended Solution: Chromatographic Purification When crystallization fails, column chromatography is the method of choice.

  • Adsorbent Selection: Standard silica gel is suitable. However, the acidic nature of the product can cause peak tailing. This can be suppressed by pre-treating the silica with an acidic mobile phase or by adding a small amount of acetic acid (0.5-1%) to the eluent.

  • Solvent System (Eluent) Optimization: Use Thin Layer Chromatography (TLC) to determine the optimal eluent system. Start with a non-polar solvent like Hexanes and gradually increase the polarity by adding Ethyl Acetate. A good system will show clear separation between the product spot (Rf ~0.3-0.4) and the impurity spots.

  • Column Packing and Loading: Pack the column carefully to avoid air bubbles. Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder ("dry loading"). This technique generally provides better resolution than loading the sample as a concentrated liquid.

  • Elution and Fraction Collection: Run the column, collecting small fractions. Monitor the fractions by TLC to identify and combine those containing the pure product.

Workflow & Decision Making

The choice of purification strategy depends on the nature and quantity of the impurities. The following diagram outlines a logical workflow for purifying crude this compound.

Purification_Workflow cluster_0 Initial Assessment cluster_1 Primary Purification Strategy cluster_2 Secondary Purification & Polishing cluster_3 Final Product Crude Crude Product (Post-Synthesis) Analysis Analyze by TLC/LCMS/ ¹H NMR Crude->Analysis Decision1 Are impurities non-acidic? Analysis->Decision1 Extraction Perform Acid-Base Extraction Decision1->Extraction Yes Decision2 Is the product heavily colored? Decision1->Decision2 No Extraction->Decision2 Carbon Treat with Activated Carbon Decision2->Carbon Yes Recryst Recrystallize from suitable solvent Decision2->Recryst No Carbon->Recryst Decision3 Purity adequate? Recryst->Decision3 Chromatography Perform Column Chromatography Decision3->Chromatography No (e.g., isomers present) Final Pure 7-Chloro-1-benzothiophene- 2-carboxylic acid Decision3->Final Yes Chromatography->Final

Caption: Decision workflow for purification strategy.

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for purified this compound? A: The compound should be stored in a tightly sealed container in a cool, dry place, away from direct light. An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent potential degradation.

Q: How can I definitively assess the purity of my final product? A: A combination of techniques is recommended for a comprehensive assessment:

  • ¹H NMR: To confirm the chemical structure and identify any proton-bearing impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the mass of the compound and detect impurities with different masses.

  • HPLC (High-Performance Liquid Chromatography): To obtain a quantitative measure of purity (e.g., >99% by area).

  • Melting Point: A sharp melting point range (e.g., 289-291 °C) is indicative of high purity.[4] A broad or depressed melting point suggests the presence of impurities.

Q: What is the risk of decarboxylation during purification? A: Aromatic carboxylic acids can undergo decarboxylation (loss of CO₂) at high temperatures. While this compound is relatively stable, it is prudent to avoid prolonged heating at very high temperatures. When performing recrystallizations, use the lowest temperature necessary for dissolution and do not leave solutions boiling for extended periods. This is a known degradation pathway for similar compounds.[5]

Q: Can I use reverse-phase chromatography for purification? A: Yes, reverse-phase HPLC (e.g., using a C18 column) is an excellent analytical tool and can be used for preparative purification if normal-phase chromatography fails to provide adequate separation. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to ensure the carboxylic acid remains protonated and gives sharp peaks.

References

dealing with regioisomers in benzothiophene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Navigating Regiochemical Challenges

Welcome to the technical support center for benzothiophene synthesis. This guide is designed for researchers, medicinal chemists, and materials scientists who encounter challenges with regioselectivity in their synthetic routes. Benzothiophenes are crucial scaffolds in pharmaceuticals like Raloxifene and Sertaconazole, and their biological activity is critically dependent on the precise placement of substituents.[1][2][3] However, controlling the formation of regioisomers, particularly at the C2 and C3 positions of the thiophene ring, remains a significant synthetic hurdle.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work. We will delve into the mechanistic underpinnings of regioselectivity and offer field-proven protocols to steer your reactions toward the desired isomer.

Troubleshooting Guide: Common Regioselectivity Problems

This section addresses specific problems in a Q&A format, providing potential causes and actionable solutions.

Issue 1: Poor C2/C3 Selectivity in Post-Synthesis Functionalization

Question: My direct C-H functionalization (e.g., acylation, halogenation) on a pre-formed benzothiophene core is yielding an inseparable mixture of C2 and C3 isomers. How can I improve the regioselectivity?

Answer: This is a classic challenge rooted in the nuanced electronics of the benzothiophene scaffold. The C2 proton is often more acidic, making it a kinetically favored site for deprotonation and subsequent reaction. Conversely, the C3 position is frequently the site of electrophilic attack due to its higher electron density, representing the thermodynamically more stable product.[4][5] The outcome is a delicate balance of factors.

Potential Causes & Solutions:

  • Reaction Conditions are Not Optimized: The energy landscape separating the kinetic (C2) and thermodynamic (C3) pathways is often small.

    • Troubleshooting Protocol: Systematically vary the reaction temperature. Lowering the temperature often favors the formation of the more stable thermodynamic C3 product. Conversely, for reactions involving metalation, kinetic C2 deprotonation may be favored at very low temperatures (e.g., -78 °C).

  • Inappropriate Choice of Reagent/Catalyst: The nature of the electrophile or the catalyst system can dramatically influence the regiochemical outcome.

    • Troubleshooting Protocol: For direct arylations, standard palladium catalysts can lead to selectivity issues.[4] Consider alternative strategies. A highly effective, modern approach for achieving exclusive C3-selectivity is the interrupted Pummerer reaction using a benzothiophene S-oxide precursor. This metal-free method operates under mild conditions and provides complete regioselectivity for C3-arylation and alkylation.[1][2][6]

  • Solvent Effects: The polarity and coordinating ability of the solvent can stabilize certain intermediates over others, thereby influencing the C2/C3 ratio.[7]

    • Troubleshooting Protocol: Screen a range of solvents, from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, DMSO), to identify optimal conditions for your specific transformation.

Issue 2: Unexpected Regioisomer from a Cyclization Reaction

Question: I am attempting to build the benzothiophene core via a cyclization reaction, but the major product is not the regioisomer I predicted based on my starting materials. Why is this happening?

Answer: The regiochemical outcome of cyclization reactions is predetermined by the substitution pattern of your acyclic precursor and the reaction mechanism. A mismatch between the expected and observed product often points to an overlooked electronic or steric factor, or a reaction mechanism that is more complex than assumed.

Potential Causes & Solutions:

  • Electronic Effects in Electrophilic Cyclizations: In classic acid-catalyzed cyclizations of precursors like α-arylthio ketones (a Bischler-type synthesis), the direction of ring closure is governed by the electronic nature of the substituents on the benzene ring.

    • Explanation: The cyclization proceeds via an electrophilic attack from the thiophene precursor onto the benzene ring. This attack will be directed by the existing substituents. Electron-donating groups (EDGs) will direct the cyclization ortho and para to their position, while electron-withdrawing groups (EWGs) will direct meta. Misinterpreting these effects is a common source of error.

  • Lack of Intrinsic Regiocontrol in the Chosen Method: Some methods are inherently more regioselective than others.

    • Troubleshooting Protocol: If your current method provides poor control, consider switching to a more robust strategy where the connectivity is unambiguously defined. For example, palladium-catalyzed annulation of aryl sulfides with alkynes or gold-catalyzed cyclization of 2-alkynyl thioanisoles can provide excellent and predictable regioselectivity.[7][8][9] The choice of precursor directly maps to the final product's substitution pattern.

Workflow for Selecting a Regioselective Synthesis Strategy

The following flowchart can guide your decision-making process when planning a synthesis to avoid regiochemical ambiguity from the start.

G start What is your desired substitution pattern? sub2 Primarily 2-Substituted or 2,3-Disubstituted start->sub2 C2-Substitution sub3 Primarily 3-Substituted start->sub3 C3-Substitution method2 Consider Gold-Catalyzed Cyclization of 2-Alkynyl Thioanisoles or Pd-Catalyzed Annulation sub2->method2 method3 Consider Interrupted Pummerer Reaction of Benzothiophene S-Oxides or Electrophilic Cyclization of α-Arylthio Ketones sub3->method3

Caption: A decision tree for selecting a synthetic route based on the desired benzothiophene regioisomer.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental electronic differences between the C2 and C3 positions that govern their reactivity?

A1: The reactivity of the benzothiophene ring is a hybrid of its benzene and thiophene components. The thiophene ring is electron-rich and generally more reactive towards electrophiles than the benzene ring.[4] Within the thiophene moiety, the C3 position has a higher electron density than C2, making it the preferred site for many electrophilic aromatic substitution reactions. However, the C2 proton is more acidic, making it susceptible to deprotonation by strong bases, leading to kinetically controlled functionalization at that site. This duality is the root cause of most regioselectivity challenges.[5]

Q2: Can you provide a reliable, step-by-step protocol for a highly regioselective C3-arylation?

A2: Certainly. The following protocol for C3-arylation via the interrupted Pummerer reaction is adapted from literature and demonstrates excellent regioselectivity under metal-free conditions.[1] This method avoids the high temperatures and precious metal catalysts often associated with direct C-H functionalization.[2][6]

Protocol: Metal-Free C3-Arylation of Benzothiophene

Objective: To synthesize a C3-arylated benzothiophene from a benzothiophene S-oxide precursor with complete regioselectivity.

Materials:

  • Benzothiophene S-oxide (1.0 equiv)

  • Substituted Phenol (1.5 equiv)

  • Trifluoroacetic Anhydride (TFAA, 1.5 equiv)

  • p-Toluenesulfonic acid (pTsOH, 2.0 equiv)

  • Dichloromethane (CH₂Cl₂, anhydrous)

Procedure:

  • Add benzothiophene S-oxide (0.2 mmol) and anhydrous CH₂Cl₂ (1 mL) to an oven-dried reaction vessel under a nitrogen atmosphere.

  • Cool the mixture to -40 °C using a suitable cooling bath.

  • Add TFAA (0.3 mmol) dropwise and stir the mixture for 5 minutes.

  • Add the phenol (0.3 mmol), dissolved in CH₂Cl₂ (1 mL), to the reaction mixture.

  • Stir for 15 minutes at -40 °C, then remove the cooling bath and allow the mixture to warm to ambient temperature. Continue stirring overnight (approx. 16 hours).

  • Add pTsOH (0.4 mmol) to the mixture and heat at 45 °C for 5 hours to facilitate the final aromatization step.

  • Upon completion (monitored by TLC), quench the reaction by adding water (3 mL).

  • Extract the aqueous phase with CH₂Cl₂ (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure C3-arylated benzothiophene.

Mechanism of C3-Selectivity

The remarkable regioselectivity of this reaction is a direct consequence of its mechanism. The S-oxide is activated by TFAA, captures the phenol nucleophile, and undergoes a charge-accelerated[1][1]-sigmatropic rearrangement. This concerted rearrangement exclusively delivers the aryl group to the C3 position.

G cluster_mech Interrupted Pummerer Mechanism A 1. Benzothiophene S-Oxide + TFAA B 2. Activated Sulfonium Intermediate A->B Activation C 3. Nucleophilic Attack by Phenol B->C D 4. [3,3]-Sigmatropic Rearrangement C->D Forms C-O bond E 5. Intermediate Adduct D->E Forms C3-C bond Breaks O-C bond F 6. Rearomatization (pTsOH, Heat) E->F G C3-Arylated Product (Exclusive Regioisomer) F->G

Caption: Simplified mechanism of the interrupted Pummerer reaction, highlighting the[1][1]-sigmatropic rearrangement that ensures C3-selectivity.

Q3: Are there cyclization methods that offer high regioselectivity for 2,3-disubstituted benzothiophenes?

A3: Yes, several modern methods provide excellent control over the synthesis of 2,3-disubstituted benzothiophenes. One powerful strategy involves the rhodium-catalyzed three-component reaction of arylboronic acids, internal alkynes, and elemental sulfur.[8] This method proceeds with high regioselectivity via sequential alkyne insertion, C-H activation, and sulfur transfer.[8] Another effective approach is the iodine-catalyzed cascade reaction of substituted thiophenols with internal alkynes under metal-free conditions, which also yields 2,3-disubstituted products.[10][11] These methods are advantageous as they construct the complex core in a single step from readily available starting materials.

Data Summary: Comparison of Synthetic Strategies

The table below summarizes key features of different synthetic approaches, focusing on their typical regiochemical outcomes.

Synthetic StrategyTarget Position(s)Key AdvantagesCommon Issues / Considerations
Electrophilic Substitution C3 (Thermodynamic)Uses simple reagentsOften poor C2/C3 selectivity; requires optimization.[4][7]
Metalation-Alkylation C2 (Kinetic)Good for introducing various groups at C2Requires strong bases and low temperatures.
Gold-Catalyzed Cyclization C2 or 2,3-DisubstitutedMild conditions, high functional group tolerance.[9]Requires synthesis of 2-alkynyl thioanisole precursors.
Interrupted Pummerer Rxn C3Complete C3-selectivity, metal-free, mild conditions.[1][6]Requires synthesis and oxidation of benzothiophene starting material.
Pd-Catalyzed Annulation 2,3-DisubstitutedConvergent, builds complexity quickly.Catalyst/ligand choice is crucial; can require harsh conditions.[7]
Radical Annulation 2,3-DisubstitutedOffers unique reactivity pathways, often good regioselectivity.[3][10]Can be sensitive to radical inhibitors; may require specific initiators.

References

Technical Support Center: Catalyst Selection for Optimizing Benzothiophene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzothiophene synthesis. This guide is designed for researchers, medicinal chemists, and materials scientists who encounter challenges in constructing the benzothiophene scaffold. Benzothiophenes are privileged structures found in numerous pharmaceuticals and organic electronic materials.[1][2][3] However, their synthesis can be fraught with challenges related to yield, purity, and regioselectivity. Catalyst selection and reaction optimization are paramount to overcoming these hurdles.

This document provides direct answers to common problems in a question-and-answer format, offering field-proven insights and explaining the causality behind experimental choices.

Part 1: Frequently Asked Questions (FAQs) - Catalyst & Reaction Optimization

This section addresses high-level strategic challenges frequently encountered during the synthesis of benzothiophene derivatives.

Q1: My palladium-catalyzed synthesis of a 2-arylbenzothiophene is resulting in low yield. How can I systematically optimize the reaction?

A1: Low yields in palladium-catalyzed cross-coupling reactions are a common but surmountable issue. The problem typically originates from a suboptimal combination of catalyst, ligand, additive, solvent, or temperature. A systematic approach to optimization is critical.

Core Insight: The catalytic cycle for reactions like Sonogashira or C-H activation involves multiple steps (oxidative addition, transmetalation, reductive elimination), each sensitive to reaction parameters. The goal of optimization is to find conditions where the desired catalytic cycle proceeds efficiently while minimizing catalyst deactivation and side reactions.

Troubleshooting Workflow:

G start Low Yield Observed catalyst Screen Pd Catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) start->catalyst Initial Step ligand Screen Ligand (e.g., PPh₃, TMEDA, Xantphos) catalyst->ligand If no improvement additive Optimize Additive/Co-oxidant (e.g., Cu(OAc)₂, AgTFA) ligand->additive If no improvement solvent Screen Solvent (e.g., DMSO, DMF, Toluene) additive->solvent If no improvement temp Optimize Temperature (e.g., 80-120 °C) solvent->temp Final Tuning end Yield Optimized temp->end

Caption: Systematic workflow for troubleshooting low yields.

Key Optimization Parameters:

  • Palladium Catalyst Source: The choice of palladium precursor is a critical first step. Pd(OAc)₂ is a common and effective starting point for many C-H activation and cross-coupling reactions.[1][2][4]

  • Co-Catalyst/Additive: In many reactions, particularly C-H arylations, a co-catalyst or oxidant is essential. For instance, in the C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides, Cu(OAc)₂ as an oxidant was found to be superior to others like Ag₂CO₃ or benzoquinone.[4] Similarly, for Sonogashira-type couplings, silver salts like AgTFA can be beneficial.[1] These additives often facilitate the regeneration of the active catalyst or prevent the formation of inactive palladium species.

  • Ligand: The ligand stabilizes the palladium center and modulates its reactivity. For a Sonogashira coupling of 2-iodothiophenol, the addition of TMEDA (tetramethylethylenediamine) was shown to significantly improve the yield from 71% to 81%.[1]

  • Solvent and Temperature: The solvent's polarity and coordinating ability can dramatically influence the reaction. Highly polar aprotic solvents like DMSO or DMF are often effective.[1][4] Temperature should be screened, as higher temperatures can increase reaction rates but may also lead to thermal degradation.[5] An optimal temperature of 110 °C was identified for one specific synthesis.[1]

Data-Driven Example: Optimization of Pd-Catalyzed C2 Arylation

The following table, adapted from optimization studies, illustrates how systematically varying parameters can dramatically improve product yield.[4]

EntryPd Catalyst (10 mol%)Cu Salt (2.0 equiv)SolventYield (%)
1Pd(OAc)₂Cu(OAc)₂DMSO 85
2Pd(OAc)₂Cu(OAc)₂Dioxane45
3Pd(OAc)₂Cu(OAc)₂Toluene32
4PdCl₂(PPh₃)₂Cu(OAc)₂DMSO68
5Pd(OAc)₂CuCl₂DMSO55

Reaction conditions: benzo[b]thiophene 1,1-dioxide (0.1 mmol), phenylboronic acid (0.3 mmol), Pd catalyst, Cu salt, and pyridine (3.0 equiv) in solvent (1.0 mL) at 100 °C for 20 h.[4]

Q2: I am struggling with poor regioselectivity between C2 and C3 functionalization. How can I achieve selective C3 arylation?

A2: This is a classic challenge in benzothiophene chemistry. While many transition-metal-catalyzed methods favor functionalization at the C2 position, electrophilic substitution typically occurs at C3.[6][7] For achieving high C3 selectivity in C-H functionalization, a "metal-free" umpolung strategy involving benzothiophene S-oxides is a highly effective and modern approach.[8]

Core Insight (The Umpolung Strategy): This method inverts the normal reactivity of the benzothiophene core. By oxidizing the sulfur to a sulfoxide, the electronic properties of the ring are altered. The key is an "interrupted Pummerer reaction," where the sulfoxide is activated (e.g., by trifluoroacetic anhydride) and then trapped by a nucleophilic coupling partner (like a phenol).[8] This intermediate is predisposed to a charge-accelerated[7][7]-sigmatropic rearrangement that delivers the coupling partner exclusively to the C3 position.[8]

G cluster_0 Activation & Trapping cluster_1 Rearrangement & Product Formation s_oxide Benzothiophene S-Oxide (1) activated Activated Intermediate s_oxide->activated TFAA trapped Trapped Intermediate (I) activated->trapped phenol Phenol (Nucleophile) phenol->trapped rearrangement [3,3]-Sigmatropic Rearrangement trapped->rearrangement thioacetal Thioacetal Intermediate (3a) rearrangement->thioacetal Forms C3-C bond product C3-Arylated Benzothiophene (4a) thioacetal->product pTsOH, 45 °C

Caption: Mechanism for regioselective C3-arylation.

Advantages of this Method:

  • Complete Regioselectivity: The mechanism inherently delivers the substituent to the C3 position.[8]

  • Metal-Free: This avoids the risk of metal contamination in the final product, which is critical for pharmaceutical and materials applications.[3][8]

  • Mild Conditions: The reaction proceeds under mild conditions, tolerating a wide range of functional groups.[8]

Q3: My starting materials are electron-deficient and show low reactivity. What catalytic strategies can overcome this?

A3: Starting materials with strong electron-withdrawing groups (EWGs) like -NO₂, -CN, or -CF₃ are a known challenge as they decrease the electron density of the aromatic ring.[9] This hinders key steps in many catalytic cycles, such as oxidative addition in palladium-catalyzed reactions, and reduces the nucleophilicity of precursors like thiophenols.[9]

Strategies to Overcome Low Reactivity:

  • More Active Catalytic Systems: For Pd-catalyzed reactions, switch to more electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands. These can promote the difficult oxidative addition step with electron-poor aryl halides.

  • Higher Temperatures: Carefully increasing the reaction temperature can provide the necessary activation energy, though this must be balanced against potential degradation.[5]

  • Alternative Metal Catalysts: Copper-catalyzed Ullmann-type reactions can sometimes be more effective than palladium for forming C-S bonds, especially with certain substrate classes.[10]

  • Metal-Free Approaches: As discussed in Q2, activating the benzothiophene itself (e.g., as an S-oxide) can be a powerful way to bypass the low reactivity of a coupling partner.[8][9] This shifts the burden of reactivity from the starting material to the core scaffold.

  • Radical Pathways: Certain methods proceed via radical intermediates, which can be less sensitive to the electronic effects of substituents. For example, cyclization using Bu₃SnCl and AIBN involves the formation of an aryl radical that attacks the sulfur atom.[10]

Part 2: Troubleshooting Guide - Specific Issues
Problem Potential Causes Recommended Solutions & Explanations References
Formation of Unidentified Byproducts 1. Competing side reactions (e.g., polymerization).2. Thermal degradation of materials.3. Oxidative side reactions.1. For acid-sensitive substrates, acidic conditions can cause polymerization. Consider milder conditions or alternative, non-acidic catalysts.2. Lower the reaction temperature. If the reaction stalls, screen for a more active catalyst that operates at a lower temperature.3. Ensure the reaction is run under a fully inert atmosphere (Nitrogen or Argon) by properly degassing solvents and flushing the reaction vessel.[5]
Incomplete Conversion 1. Catalyst deactivation or insufficient loading.2. Low intrinsic reactivity of starting materials.3. Reversible reaction equilibrium.1. Use fresh catalyst and consider increasing the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%).[1] Ensure ligands and additives are used if the protocol requires them.2. See FAQ Q3 for strategies on handling low-reactivity substrates.3. If a byproduct is volatile (e.g., water), consider using a Dean-Stark trap or molecular sieves to drive the reaction forward.[1][9]
Difficulty in Product Purification 1. Formation of byproducts with similar polarity.2. Residual starting material co-elutes with the product.1. Optimize the reaction to minimize byproduct formation first. 2. Employ alternative purification techniques. If column chromatography is ineffective, try recrystallization or preparative HPLC. For benzothiophenes, recrystallization from isopropanol/water or hexane/ethyl acetate can be effective.[5][4][5]
Part 3: Experimental Protocols
Protocol 1: Gram-Scale Pd-Catalyzed C2 Arylation [4]

This protocol is for the C2 arylation of benzo[b]thiophene 1,1-dioxide with phenylboronic acid.

  • Vessel Preparation: To a suitable reaction vessel, add benzo[b]thiophene 1,1-dioxide (1.0 g, 6.0 mmol), phenylboronic acid (2.2 g, 18.0 mmol), Pd(OAc)₂ (135 mg, 0.6 mmol, 10 mol%), Cu(OAc)₂ (4.3 g, 24.0 mmol), and pyridine (1.4 g, 18.0 mmol).

  • Solvent Addition: Add dimethyl sulfoxide (DMSO, 60 mL) to the vessel.

  • Reaction: Heat the mixture at 100 °C for 20 hours with vigorous stirring.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to yield the desired 2-phenylbenzo[b]thiophene 1,1-dioxide.

Protocol 2: Regioselective C3 Arylation via S-Oxide [4][8]

This protocol describes the metal-free C3 arylation of a benzothiophene with a phenol coupling partner.

  • Vessel Preparation: Add benzothiophene S-oxide (0.2 mmol) and anhydrous CH₂Cl₂ (1 mL) to a nitrogen-flushed, oven-dried reaction vessel.

  • Activation: Cool the mixture to -40 °C (acetonitrile/dry ice bath). Add trifluoroacetic anhydride (TFAA, 0.3 mmol) dropwise. Stir for 5 minutes.

  • Coupling: Add the phenol coupling partner (0.3 mmol) dissolved in CH₂Cl₂ (1 mL). Stir the mixture for 15 minutes at -40 °C.

  • Rearrangement & Cyclization: Remove the cooling bath and allow the mixture to warm to ambient temperature and stir overnight (approx. 16 hours). Add p-toluenesulfonic acid (pTsOH, 0.4 mmol) and heat the mixture at 45 °C for 5 hours.

  • Workup: Add water (3 mL) and extract the aqueous phase with CH₂Cl₂ (3 x 5 mL). Dry the combined organic phases over MgSO₄ and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 3: General Purification by Column Chromatography [4]
  • Column Preparation: Pack a glass column with silica gel (230–400 mesh) using a slurry of a low-polarity eluent (e.g., 100% hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the prepared column.

  • Elution: Begin eluting the column with the low-polarity solvent. Gradually increase the polarity of the eluent (e.g., by slowly increasing the percentage of ethyl acetate in hexane) to elute compounds of increasing polarity.

  • Fraction Collection: Collect the eluate in separate fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • Final Step: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.

References

Technical Support Center: Synthesis of 7-Chloro-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-BTCA-2026-01-SOLV

Last Updated: January 4, 2026

Introduction: The Critical Role of Solvents in Benzothiophene Synthesis

Welcome to the technical support guide for the synthesis of 7-Chloro-1-benzothiophene-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists. The synthesis of this and related benzothiophene scaffolds is often accomplished via modifications of the Gewald reaction or related cyclization strategies.[1][2][3] A recurring theme and a critical parameter influencing the success of these syntheses is the choice of solvent.

The solvent does more than just dissolve reactants; it actively influences reaction rates, equilibria, and even the reaction pathway itself. It can affect the solubility and reactivity of key reagents like elemental sulfur, modulate the efficacy of the base catalyst, and determine the stability of intermediates.[1][3] An inappropriate solvent choice can lead to a host of issues, including low yields, intractable purification challenges, and the formation of persistent impurities.

This guide provides field-proven insights and troubleshooting advice in a direct question-and-answer format to help you navigate the complexities of solvent selection and optimize your synthesis of this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My yield of this compound is consistently low. Could the solvent be the primary cause?

Answer: Absolutely. Low yield is one of the most common problems directly linked to solvent choice in this synthesis. Here’s a breakdown of the likely causes and the rationale behind them:

  • Poor Solubility of Reactants: The synthesis often involves elemental sulfur and various polar and non-polar organic intermediates.[1] If the solvent cannot adequately dissolve all components, the reaction becomes heterogeneous and inefficient, leading to low conversion rates. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or polar protic solvents like ethanol and methanol are frequently used to enhance the solubility of sulfur and other reagents.[1][3][4]

  • Inefficient Condensation Step: The initial step of the Gewald synthesis is a Knoevenagel-Cope condensation.[1][3] This step generates water, which can inhibit the reaction. While not a direct solvent effect, using a solvent like toluene in conjunction with a Dean-Stark apparatus can be a strategy to remove water azeotropically and drive the reaction forward. However, for the specific target molecule, polar solvents are generally preferred for subsequent steps.

  • Suboptimal Reaction Temperature: The ideal reaction temperature is heavily dependent on the solvent's boiling point. If you are using a low-boiling solvent like ethanol, you may be limited to temperatures around 40-60°C to avoid excessive pressure buildup.[1] Some cyclization reactions may require higher temperatures to proceed efficiently, making solvents like DMF (Boiling Point: 153°C) or dioxane a better choice.

Troubleshooting Steps:

  • Switch to a High-Boiling Polar Aprotic Solvent: If you are using ethanol or methanol and experiencing low yields, consider switching to DMF. It is excellent for solubilizing sulfur and can be heated to higher temperatures, often accelerating the final cyclization and aromatization steps.[4][5]

  • Ensure Anhydrous Conditions: If your solvent is hygroscopic (like DMF), ensure it is dry. Water can interfere with the base and intermediate steps.

  • Consider Solvent Mixtures: Sometimes a mixture of solvents provides the optimal balance of properties. For example, a small amount of a polar solvent in a less polar medium can aid catalyst solubility without fully changing the reaction environment.

Q2: I'm observing a significant amount of a dark, tar-like byproduct. How is this related to my solvent selection?

Answer: The formation of tar and polymeric byproducts is often a sign of side reactions, which can be exacerbated by the solvent and temperature.

  • Role of DMF as a Reagent: While an excellent solvent, DMF is not always inert. At elevated temperatures, it can decompose or participate in side reactions, sometimes acting as a source of formyl, amino, or even cyano groups.[6][7] This can lead to a complex mixture of byproducts.

  • Base-Solvent Interaction: The choice of base is critical and its effectiveness is tied to the solvent.[8] A strong base in a protic solvent (like NaOH in ethanol) creates ethoxide, which can lead to unwanted saponification of ester intermediates. In an aprotic solvent like DMF, bases like triethylamine or morpholine are common and their reactivity profile is different.[1][4]

  • Reaction Concentration: The concentration of your reactants in the solvent matters. If the solution is too dilute, the desired intramolecular cyclization may be slow, allowing intermolecular side reactions (polymerization) to dominate. Conversely, if it's too concentrated, localized heating can occur, leading to degradation.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Even in a high-boiling solvent like DMF, try running the reaction at a more moderate temperature (e.g., 80-100°C) to see if byproduct formation is reduced.

  • Screen Alternative Solvents: Consider other high-boiling polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP). They offer similar solubility profiles to DMF but may have different reactivity patterns.

  • Optimize Reactant Addition: Instead of adding all reagents at once, try a slow, controlled addition of one of the key components to the heated solvent. This keeps the instantaneous concentration of reactive intermediates low, favoring the desired reaction pathway.

Q3: My final product is difficult to purify. I suspect a solvent-related impurity. Is this common?

Answer: Yes, this is a frequent issue, particularly when using high-boiling solvents.

  • Residual High-Boiling Solvents: DMF, DMSO, and NMP are notoriously difficult to remove completely on a rotary evaporator due to their high boiling points. Trace amounts co-eluting with your product during column chromatography can make obtaining a pure, solid final product challenging.

  • Solvent-Derived Impurities: As mentioned, DMF can generate byproducts.[6][7] For example, formylation of an amine intermediate is a known side reaction that can occur. These impurities may have similar polarity to your desired carboxylic acid, making chromatographic separation difficult.

Troubleshooting & Purification Protocol:

  • Aqueous Work-up: After the reaction is complete, quench the mixture by pouring it into a large volume of ice-cold water or a dilute acid solution. This will precipitate your crude product while high-boiling polar solvents like DMF remain in the aqueous phase.

  • Recrystallization: This is often the most effective method for removing trace impurities.[1] For this compound, consider solvent systems like ethanol/water, acetic acid/water, or ethyl acetate/hexanes.

  • Solvent Swap: If possible, after the main reaction is complete, dilute the mixture with a lower-boiling solvent (like toluene) and distill off the original high-boiling solvent under reduced pressure. This can be repeated several times to effectively "swap" the solvent before work-up.

Experimental Protocols & Data

Protocol 1: General Synthesis of this compound

This protocol is a generalized starting point based on the principles of the Gewald reaction and subsequent hydrolysis. Optimization is expected.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the appropriate 2-chlorobenzaldehyde derivative (1.0 eq.), ethyl cyanoacetate (1.1 eq.), and elemental sulfur (1.2 eq.).

  • Solvent and Base Addition: Add DMF (approx. 5 mL per gram of aldehyde). To this suspension, add the base catalyst, such as triethylamine (1.5 eq.) or morpholine (0.2 eq.), dropwise.[1][4]

  • Reaction: Heat the mixture to 80-90°C and monitor the progress by Thin Layer Chromatography (TLC). The reaction typically takes 4-8 hours. The intermediate is the 2-amino-3-cyano thiophene derivative.

  • Hydrolysis: Once the initial reaction is complete, cool the mixture slightly. Add an aqueous solution of sodium hydroxide (3.0 eq.) and heat the mixture to reflux (approx. 100-110°C) to hydrolyze the ester and nitrile functionalities.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and concentrated hydrochloric acid to precipitate the carboxylic acid product.

  • Purification: Collect the crude solid by vacuum filtration. Wash thoroughly with water to remove inorganic salts. Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water).

Data Summary: Impact of Solvent on a Model Gewald-Type Synthesis

The following table summarizes typical outcomes when different solvents are used in the initial cyclization step. Yields and purity are illustrative and will vary based on the specific substrate and conditions.

SolventTypical Temperature (°C)Relative Reaction TimeTypical Yield (%)Purity Profile & Common Issues
Ethanol50-78Moderate45-65Good purity, but can have low conversion due to temperature limits and lower sulfur solubility.[1][3]
Methanol50-65Moderate40-60Similar to ethanol; lower boiling point can be a further limitation.[3]
DMF80-120Fast70-90High yield and conversion, but risk of side reactions and purification challenges.[4][5]
Dioxane80-100Moderate-Slow50-70Good alternative to DMF, less reactive but may have lower solubility for some reagents.
Water70-100VariesVaries"Green" option, but often requires specific catalysts or conditions like ultrasound; may not be suitable for all substrates.[9]
Toluene80-110Slow< 40Generally poor for this reaction type due to low polarity and poor sulfur solubility.

Visual Diagrams

General Experimental Workflow

The following diagram outlines the key stages in the synthesis and purification process, highlighting the critical solvent-dependent steps.

Workflow cluster_synthesis Synthesis Phase cluster_workup Work-up & Purification A Reactant Mixing (Aldehyde, Nitrile, Sulfur) B Solvent & Base Addition (e.g., DMF, Et3N) A->B C Cyclization (Heat, TLC Monitoring) B->C D In-situ Hydrolysis (NaOH, Heat) C->D E Acidic Quench (Precipitation) D->E Critical Transition F Filtration & Washing (Remove Salts & Solvent) E->F G Recrystallization (Solvent Screening) F->G H Final Product (Dry & Characterize) G->H

Caption: Workflow for the synthesis of this compound.

Solvent Selection Troubleshooting Logic

This decision tree provides a logical pathway for troubleshooting solvent-related issues during synthesis optimization.

Troubleshooting A Low Yield? B Using Ethanol/MeOH? A->B Yes D Significant Side Products? A->D No C Switch to DMF/DMSO (Higher Temp & Solubility) B->C Yes K Re-evaluate Base/Catalyst B->K No J Problem Solved C->J E Using DMF at >100°C? D->E Yes G Purification Issues? D->G No F Lower Temp (80-90°C) or Screen Dioxane/NMP E->F Yes E->K No F->J H Using High-Boiling Solvent? G->H Yes G->K No I Improve Aqueous Work-up & Recrystallize H->I Yes H->K No I->J

Caption: Decision tree for troubleshooting solvent-related synthesis problems.

References

Technical Support Center: 7-Chloro-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for 7-Chloro-1-benzothiophene-2-carboxylic acid (CAS 90407-16-2). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the handling, storage, and utilization of this compound. Our goal is to ensure the integrity of your experiments by mitigating potential degradation, thereby ensuring reproducible and reliable results.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the primary degradation pathways for this compound that I should be aware of?

A1: The primary degradation pathways for this compound are centered around its benzothiophene core and the carboxylic acid functional group. Key vulnerabilities include:

  • Oxidation: The sulfur atom in the benzothiophene ring is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone.[1][2][3] This process can be accelerated by atmospheric oxygen, chemical oxidants, or photocatalytic conditions.[4][5]

  • Photodecomposition: Aromatic heterocyclic compounds are often sensitive to light, particularly UV radiation.[4][6] Exposure can lead to the formation of reactive radical species, resulting in a complex mixture of degradation products and potential polymerization.[7][8]

  • Decarboxylation: At elevated temperatures, the carboxylic acid group can be lost as carbon dioxide (CO₂). This thermal degradation pathway results in the formation of 7-chloro-1-benzothiophene.[9]

  • Hydrolysis: While the carboxylic acid itself is the product of hydrolysis of its derivatives (like esters or amides), under extreme pH and temperature conditions, further reactions could be initiated, though this is generally less of a concern than oxidation or photodecomposition under typical experimental conditions.[10]

Q2: I'm observing a gradual color change (from white to yellow/brown) in my solid this compound sample. What is the cause?

A2: A color change is a classic visual indicator of chemical degradation. For this compound, the most likely cause is slow, long-term oxidation of the sulfur atom and/or photodecomposition from ambient light exposure.[1][4] The formation of oxidized species and other minor chromophoric impurities leads to the observed color change. This underscores the critical importance of proper storage under an inert atmosphere and protected from light, even for solid materials.

Q3: My compound is showing inconsistent solubility and has produced unexpected precipitates in my DMSO stock solution. Could this be related to degradation?

A3: Yes, this is a strong possibility. While the pure compound has a defined solubility profile, degradation products may not share the same characteristics. Oxidized products or polymers formed from degradation can be significantly less soluble in common organic solvents like DMSO, leading to precipitation.[7] If you observe this, it is a sign that your stock solution may have degraded, and it is highly recommended to perform a purity check (e.g., via HPLC) and prepare a fresh stock solution from a solid sample that has been stored correctly.

TROUBLESHOOTING GUIDE

Issue 1: High Variability or Loss of Potency in Biological Assays
  • Symptom: You observe inconsistent IC₅₀ values, a rightward shift in dose-response curves, or a general loss of expected biological activity.

  • Potential Cause: The compound is degrading in the assay medium or during incubation. The aqueous, buffered, and oxygen-rich environment of most biological assays can create conditions favorable for oxidation or other reactions. A related benzothiophene derivative showed excellent metabolic stability in vivo, but this does not guarantee stability in chemical or in vitro environments.[11]

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare stock solutions immediately before use. Avoid using stocks that have been stored for extended periods, even when frozen.

    • Conduct a Stability Test: Incubate the compound in your complete assay medium (without cells or target proteins) for the full duration of your experiment. At various time points (e.g., 0, 2, 8, 24 hours), take an aliquot and analyze it by HPLC to quantify the remaining parent compound. This will definitively determine its stability under your specific assay conditions.

    • Minimize Light Exposure: Perform assay plate preparations and incubations in the dark or under low-light conditions to mitigate photodecomposition.

Issue 2: Appearance of New Peaks in HPLC/LC-MS Analysis
  • Symptom: Chromatographic analysis shows additional peaks that were not present in the initial quality control data for the compound.

  • Potential Cause: This is direct evidence of degradation. The new peaks correspond to degradation products.

  • Troubleshooting Steps:

    • Audit Your Workflow: Systematically review every step of your handling and experimental procedure. Identify all potential exposures to heat, light, strong acids/bases, or sources of oxidation.

    • Verify Solvent Purity: Ensure that the solvents used for stock solutions and mobile phases are of high purity and, where appropriate, are anhydrous and have been degassed.

    • Perform a Forced Degradation Study: To proactively identify potential degradation products, you can subject the compound to controlled stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, UV light). Analyzing the outcomes by LC-MS can help create a "degradation map" of your molecule, making it easier to identify impurities in future experiments.

EXPERIMENTAL PROTOCOLS

Protocol 1: Recommended Long-Term Storage and Handling

This protocol is designed to preserve the integrity of solid this compound for long-term use.

Materials:

  • Amber glass vial with a Teflon-lined screw cap

  • Source of dry, inert gas (Argon or Nitrogen)

  • Desiccator with active desiccant

  • -20°C Freezer

Procedure:

  • Upon receipt, place the compound into a clean, dry amber glass vial.

  • Place the open vial inside a desiccator and allow it to come to a stable weight, ensuring removal of any residual moisture.

  • Transfer the vial to a glove box or use a Schlenk line to backfill the vial with an inert gas (Argon is preferred due to its density).

  • Securely seal the vial with the Teflon-lined cap. For extra protection, wrap the cap junction with Parafilm®.

  • Place the sealed vial inside a secondary container (e.g., a small plastic box with a label) that also contains a small amount of desiccant.

  • Store this secondary container in a dedicated -20°C freezer.

  • Crucial Step: Before use, remove the container from the freezer and allow it to equilibrate to ambient room temperature for at least 1-2 hours before opening the vial. This prevents atmospheric moisture from condensing onto the cold solid.

Causality: The combination of low temperature, an inert atmosphere, darkness, and a dry environment systematically addresses the primary degradation pathways: thermal decomposition, oxidation, photodecomposition, and hydrolysis.

Protocol 2: Preparation of High-Integrity Stock Solutions

Materials:

  • Anhydrous Dimethyl Sulfoxide (DMSO), preferably from a sealed, new bottle

  • Class A volumetric flasks

  • Calibrated analytical balance

  • Sterile syringe with a 0.22 µm PTFE filter

Procedure:

  • Equilibrate the solid compound to room temperature as described in Protocol 1.

  • Quickly weigh the desired mass of the compound and transfer it to the appropriate volumetric flask. Minimize time exposed to air and light.

  • Add approximately 70-80% of the final volume of anhydrous DMSO.

  • Gently swirl or sonicate at room temperature until the solid is completely dissolved. Do not heat to aid dissolution, as this can cause thermal degradation.

  • Once dissolved, add anhydrous DMSO to the calibration mark on the volumetric flask. Invert several times to ensure homogeneity.

  • If the solution is to be used for sterile cell-based assays, filter it through a 0.22 µm PTFE syringe filter.

  • Best Practice: Use the solution immediately. If short-term storage is absolutely necessary, aliquot the solution into single-use amber glass vials, flush with inert gas, and store at -80°C for no more than 1-2 weeks. Avoid all freeze-thaw cycles.

Causality: Using fresh, anhydrous DMSO prevents the introduction of water. Preparing solutions on demand ensures the highest possible concentration of the active, non-degraded compound, which is critical for generating accurate and reproducible experimental data.

VISUALIZATIONS

Diagram 1: Primary Degradation Pathways

Parent_Compound 7-Chloro-1-benzothiophene- 2-carboxylic acid Oxidized_Products Sulfoxides Sulfones Parent_Compound->Oxidized_Products Air (O₂) Oxidants Photodegradation_Products Radical Species Polymeric Impurities Parent_Compound->Photodegradation_Products Light (UV) Decarboxylated_Product 7-Chloro-1-benzothiophene Parent_Compound->Decarboxylated_Product Heat (Δ)

Caption: Major degradation routes for this compound under common laboratory stressors.

Diagram 2: Troubleshooting Workflow for Compound Instability

cluster_observe Observation cluster_investigate Investigation cluster_action Corrective Action Observation Inconsistent Assay Results or New HPLC/LC-MS Peaks Check_Storage Audit Storage Conditions (Temp, Light, Inert Gas?) Observation->Check_Storage Check_Handling Review Handling Protocol (Solvents, Exposure Time?) Observation->Check_Handling Purity_Test Confirm Purity (HPLC/LC-MS Analysis) Check_Storage->Purity_Test Check_Handling->Purity_Test Implement_Protocols Implement Strict Storage & Handling Protocols Purity_Test->Implement_Protocols Use_Fresh_Sample Discard Suspect Material & Use New Aliquot Purity_Test->Use_Fresh_Sample Stability_Study Conduct In-Use Stability Study Implement_Protocols->Stability_Study

References

Validation & Comparative

A Comparative Guide to 7-Chloro-1-benzothiophene-2-carboxylic acid and Other Biologically Active Benzothiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzothiophene scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] Its structural rigidity, lipophilicity, and ability to engage in various intermolecular interactions make it an attractive starting point for the design of novel therapeutics. This guide provides an in-depth comparison of 7-Chloro-1-benzothiophene-2-carboxylic acid with other notable benzothiophene derivatives, including the established drugs Raloxifene and Zileuton, as well as the closely related 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid. We will delve into their synthesis, mechanisms of action, and biological performance, supported by experimental data, to offer a comprehensive resource for researchers in drug discovery and development.

The Benzothiophene-2-Carboxylic Acid Scaffold: A Versatile Pharmacophore

The benzothiophene-2-carboxylic acid moiety serves as a key building block for a diverse range of biologically active molecules. The carboxylic acid group at the 2-position can act as a crucial hydrogen bond donor and acceptor, enabling interaction with various biological targets.[3] The benzothiophene ring system itself can be readily functionalized at multiple positions, allowing for the fine-tuning of physicochemical properties and biological activity. Halogenation of the benzene ring, as seen in this compound, is a common strategy to modulate the electronic and lipophilic character of the molecule, which can significantly impact its target affinity and pharmacokinetic profile.[4]

In Focus: this compound

This compound is a halogenated derivative of the benzothiophene-2-carboxylic acid core. While specific biological activity data for this particular isomer is not extensively reported in publicly available literature, its utility as a synthetic intermediate for more complex, biologically active molecules has been demonstrated.[2][5] For instance, it serves as a precursor in the synthesis of compounds with potential neurological applications, highlighting its value in the construction of novel chemical entities.[5]

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₉H₅ClO₂S[6]
Molecular Weight212.65 g/mol [6]
Melting Point289-291 °C

Comparative Analysis with Other Benzothiophene Derivatives

To understand the potential of this compound, it is instructive to compare it with other benzothiophene derivatives that have well-defined biological activities.

3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2): An Allosteric Kinase Inhibitor

A close structural relative, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), has been identified as a novel allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK).[7] This discovery underscores how the substitution pattern on the benzothiophene ring can dramatically influence biological activity.

  • Mechanism of Action: BT2 binds to an allosteric site on BDK, triggering conformational changes that lead to the dissociation of the kinase from the branched-chain α-ketoacid dehydrogenase complex (BCKDC). This results in the activation of BCKDC and a reduction in the concentration of branched-chain amino acids (BCAAs).[7]

  • Biological Performance: In high-throughput screening, BT2 exhibited an IC₅₀ of 3.19 µM for BDK inhibition.[7] This compound has shown potential for the treatment of metabolic diseases associated with elevated BCAA levels.[7]

Raloxifene: A Selective Estrogen Receptor Modulator (SERM)

Raloxifene is a well-established drug that features a more complex benzothiophene core. It is used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[8]

  • Mechanism of Action: Raloxifene acts as a selective estrogen receptor modulator (SERM). It exhibits estrogen-agonistic effects on bone and lipid metabolism while having estrogen-antagonistic effects on breast and uterine tissues.[6][9] This tissue-selective activity is a key feature of its therapeutic profile.

  • Biological Performance: The biological activity of Raloxifene is not typically characterized by a single IC₅₀ value, as its effects are tissue-dependent. However, its efficacy is demonstrated through clinical data showing increased bone mineral density and a reduced risk of estrogen receptor-positive breast cancer.[10]

Zileuton: A 5-Lipoxygenase (5-LOX) Inhibitor

Zileuton is an anti-inflammatory drug used in the management of asthma.[8] Its mechanism of action is distinct from that of Raloxifene, highlighting the versatility of the benzothiophene scaffold.

  • Mechanism of Action: Zileuton is a specific inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes.[11] By inhibiting 5-LOX, Zileuton prevents the formation of pro-inflammatory leukotrienes, thereby reducing inflammation, edema, and bronchoconstriction in the airways.[8]

  • Biological Performance: Zileuton demonstrates potent inhibition of 5-LOX, with reported IC₅₀ values of 0.3 µM in rat polymorphonuclear leukocytes and 0.5 µM in a rat basophilic leukemia cell supernatant.[11][12]

Comparative Data Summary

CompoundCore StructureKey SubstituentsMechanism of ActionIC₅₀/Biological EndpointReference
This compoundBenzothiophene-2-carboxylic acid7-ChloroSynthetic IntermediateNot extensively reported[2][5]
3,6-dichlorobenzo[b]thiophene-2-carboxylic acidBenzothiophene-2-carboxylic acid3,6-DichloroAllosteric BDK Inhibitor3.19 µM (BDK)[7]
Raloxifene2-Arylbenzothiophene6-Hydroxy, 4'-hydroxy, piperidine ringSERMIncreased bone mineral density, reduced breast cancer risk[6][9][10]
Zileuton1-Benzothiophene2-(1-[carbamoyl(hydroxy)amino]ethyl)5-LOX Inhibitor0.3 µM (rat PMNL), 0.5 µM (rat RBL supernatant)[11][12]

Experimental Protocols

Synthesis of this compound

General Synthetic Workflow for Substituted Benzothiophene-2-Carboxylic Acids

G cluster_0 Step 1: Thiol Formation cluster_1 Step 2: Cyclization and Esterification cluster_2 Step 3: Hydrolysis A Substituted Aniline B Diazotization (NaNO2, HCl) A->B C Diazonium Salt B->C D Xanthate Formation (Potassium Ethyl Xanthate) C->D E Hydrolysis (NaOH, H2O) D->E F Substituted Thiophenol E->F G Substituted Thiophenol I Base-catalyzed Condensation G->I H α-Chloroacrylate H->I J Substituted Benzothiophene-2-carboxylate Ester I->J K Substituted Benzothiophene-2-carboxylate Ester L Alkaline Hydrolysis (NaOH, H2O/EtOH) K->L M Acidification (HCl) L->M N Substituted Benzothiophene-2-carboxylic acid M->N

Caption: General synthetic route to benzothiophene-2-carboxylic acids.

Synthesis of Raloxifene Hydrochloride
  • Preparation of 4-[2-(Piperidinyl)Ethoxy]benzoyl chloride hydrochloride: To a solution of 4-[2-(Piperidinyl)Ethoxy]benzoic acid hydrochloride (55 g) in dichloromethane (200 mL), add thionyl chloride (56 g) under a nitrogen atmosphere at 25-35°C. Heat the mixture to 40°C for 3 hours. Remove the solvent and excess thionyl chloride under vacuum to obtain the crude acid chloride.

  • Friedel-Crafts Acylation: Dissolve the crude acid chloride in dichloromethane (250 mL). Add 6-methylsulfonyloxy-2-[4-(methylsulfonyloxy)phenyl]benzothiophene (50 g) to the solution. Cool the mixture to 10-15°C and add aluminum chloride (137.5 g) portion-wise. Allow the reaction to proceed at 25-35°C for 4 hours.

  • Work-up and Deprotection: Quench the reaction by slowly adding it to water at 0-5°C. Separate the organic layer, wash with water and dilute HCl. Concentrate the organic layer under vacuum. Take the wet material in a mixture of methanol (340 mL) and water (68 mL) and heat to 70°C.

  • Hydrolysis and Precipitation: Add activated charcoal, stir, and filter. Adjust the pH of the filtrate to 2 with aqueous hydrochloric acid at 65-70°C and stir for 3 hours. Add water (300 mL) and cool to 0-5°C to precipitate the product.

  • Purification: Filter the precipitated solid, wash with methanol, and dry to obtain raloxifene hydrochloride.

Synthesis of Zileuton[1]

The synthesis of Zileuton can be achieved through various routes. A common approach involves the reaction of 1-(1-benzothiophen-2-yl)ethanol with hydroxyurea.

  • Formation of 1-(1-benzothiophen-2-yl)ethanol: This intermediate can be prepared by the reduction of 2-acetylbenzothiophene, which is commercially available or can be synthesized via Friedel-Crafts acylation of benzothiophene.

  • Condensation with Hydroxyurea: React 1-(1-benzothiophen-2-yl)ethanol with hydroxyurea in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, in an appropriate solvent.

  • Purification: The crude product is then purified by recrystallization or column chromatography to yield Zileuton.

Structure-Activity Relationship and Mechanistic Insights

The comparison of these four benzothiophene derivatives reveals key structure-activity relationships. The simple chloro-substitution in this compound and the dichloro-substitution in BT2 lead to compounds with potential as synthetic intermediates and a kinase inhibitor, respectively. The addition of a bulky 2-aryl group and a piperidine-containing side chain in Raloxifene directs its activity towards the estrogen receptor, resulting in a SERM profile. In contrast, the N-hydroxyurea side chain at the 2-position in Zileuton is crucial for its 5-LOX inhibitory activity.

Signaling Pathway of Raloxifene (SERM Activity)

G cluster_bone Bone Tissue cluster_breast Breast/Uterine Tissue Raloxifene Raloxifene ER Estrogen Receptor (ERα/ERβ) Raloxifene->ER ERE Estrogen Response Element (ERE) ER->ERE Binds to DNA Agonist Agonist Activity ERE->Agonist Antagonist Antagonist Activity ERE->Antagonist BoneFormation ↑ Bone Formation ↓ Bone Resorption Agonist->BoneFormation CellGrowth ↓ Cell Proliferation Antagonist->CellGrowth

Caption: Raloxifene's tissue-selective estrogen receptor modulation.

Signaling Pathway of Zileuton (5-LOX Inhibition)

G ArachidonicAcid Arachidonic Acid LOX5 5-Lipoxygenase (5-LOX) ArachidonicAcid->LOX5 LTA4 Leukotriene A4 (LTA4) LOX5->LTA4 Zileuton Zileuton Zileuton->LOX5 Inhibits LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 Inflammation Inflammation Bronchoconstriction LTB4->Inflammation LTC4->Inflammation

Caption: Zileuton's inhibition of the 5-lipoxygenase pathway.

Conclusion

This guide provides a comparative analysis of this compound and other significant benzothiophene derivatives. While the subject compound is primarily recognized as a valuable synthetic intermediate, its structural relatives demonstrate a remarkable diversity of biological activities, from kinase inhibition to selective hormone receptor modulation and enzyme inhibition. The presented data and experimental protocols offer a solid foundation for researchers to explore the vast potential of the benzothiophene scaffold in the development of novel therapeutics. Further investigation into the biological profile of this compound and other halogenated isomers is warranted to fully elucidate their therapeutic potential.

References

A Comparative Guide to the Synthesis of 7-Chloro-1-benzothiophene-2-carboxylic acid: An Essential Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzothiophene nucleus stands as a privileged scaffold, forming the core of numerous pharmacologically active compounds. The targeted synthesis of its derivatives is therefore of paramount importance for the development of novel therapeutics. This guide provides an in-depth comparative analysis of two prominent synthetic routes to 7-Chloro-1-benzothiophene-2-carboxylic acid, a key intermediate for further chemical elaboration. We will delve into the mechanistic underpinnings, practical considerations, and experimental data for each method, offering researchers, scientists, and drug development professionals a comprehensive resource for making informed decisions in their synthetic endeavors.

The Significance of this compound

This compound is a valuable building block in the synthesis of a wide array of biologically active molecules. The presence of the chloro substituent at the 7-position and the carboxylic acid at the 2-position provides two distinct handles for chemical modification, allowing for the exploration of diverse chemical space in drug discovery programs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Hydrolysis of Ethyl EsterRoute 2: Lithiation and Carboxylation
Starting Material Ethyl 7-chloro-1-benzothiophene-2-carboxylate7-Chloro-1-benzothiophene
Key Reactions Ester hydrolysisDirected ortho-metalation, Carboxylation
Reagents Base (e.g., NaOH, KOH) or Acid (e.g., H2SO4)Organolithium reagent (e.g., n-BuLi), Dry CO2
Estimated Overall Yield HighModerate to High
Scalability GoodModerate (requires cryogenic conditions)
Safety Concerns Handling of strong acids or basesUse of pyrophoric n-butyllithium, anhydrous conditions

Route 1: Synthesis via Hydrolysis of Ethyl 7-chloro-1-benzothiophene-2-carboxylate

This classical and reliable approach involves the initial synthesis of the corresponding ethyl ester followed by its hydrolysis to the desired carboxylic acid. The overall process can be broken down into two main stages: the construction of the benzothiophene ring system with the ester in place, and the subsequent hydrolysis.

Workflow for Route 1

Route_1_Workflow start 2-Chloro-6-mercaptobenzaldehyde intermediate1 Ethyl 2-((3-chloro-2-formylphenyl)thio)acetate start->intermediate1 Williamson Ether Synthesis reagent1 Ethyl 2-bromoacetate reagent1->intermediate1 cyclization Intramolecular Condensation intermediate1->cyclization reagent2 Base (e.g., NaOEt) reagent2->cyclization intermediate2 Ethyl 7-chloro-1-benzothiophene-2-carboxylate cyclization->intermediate2 hydrolysis Hydrolysis intermediate2->hydrolysis reagent3 NaOH / H2O, EtOH reagent3->hydrolysis product This compound hydrolysis->product

A schematic representation of the synthesis of this compound via the ester hydrolysis route.

Mechanistic Insights and Rationale

The initial step involves a nucleophilic substitution reaction between the thiolate of 2-chloro-6-mercaptobenzaldehyde and ethyl 2-bromoacetate to form the thioether intermediate. The subsequent intramolecular condensation, typically base-catalyzed, proceeds via the formation of an enolate which then attacks the aldehyde carbonyl group. The resulting alkoxide undergoes elimination of water to afford the cyclized product, ethyl 7-chloro-1-benzothiophene-2-carboxylate.

The final hydrolysis of the ester to the carboxylic acid is a standard and high-yielding transformation. Basic hydrolysis is often preferred for its simplicity and the ease of isolating the carboxylate salt, which can then be acidified to yield the final product.

Experimental Protocol: Synthesis of 6-Chlorobenzo[b]thiophene-2-carboxylic acid (Analogous Procedure)

This protocol is adapted from the synthesis of the isomeric 6-chlorobenzo[b]thiophene-2-carboxylic acid and is expected to be applicable to the 7-chloro isomer with minor modifications.[1][2]

Step 1: Synthesis of Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate

  • To a solution of the appropriate starting material (e.g., a substituted 2-mercaptobenzaldehyde) in a suitable solvent like ethanol, add a base such as sodium ethoxide.

  • To this mixture, add ethyl 2-bromoacetate dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain ethyl 6-chlorobenzo[b]thiophene-2-carboxylate.

Step 2: Hydrolysis to 6-Chlorobenzo[b]thiophene-2-carboxylic acid

  • Dissolve the ethyl 6-chlorobenzo[b]thiophene-2-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 3N NaOH).

  • Stir the solution at room temperature overnight.

  • Remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify with a mineral acid (e.g., 1N HCl) until a precipitate forms.

  • Collect the solid precipitate by filtration, wash with water, and dry to yield the desired carboxylic acid.

Performance and Feasibility Analysis

This route is generally robust and high-yielding. The starting materials are often accessible, and the reaction conditions are standard for laboratory-scale synthesis. The purification of intermediates can typically be achieved by crystallization or column chromatography. The scalability of this method is generally good, although the initial preparation of the substituted benzaldehyde may present challenges depending on its availability.

Route 2: Synthesis via Lithiation and Carboxylation of 7-Chloro-1-benzothiophene

This approach utilizes the pre-formed 7-chloro-1-benzothiophene scaffold and introduces the carboxylic acid group at the 2-position through a directed ortho-metalation followed by quenching with carbon dioxide.

Workflow for Route 2

Route_2_Workflow start 2-Chlorothiophenol intermediate1 2-((2-Chlorophenyl)thio)acetaldehyde start->intermediate1 reagent1 Chloroacetaldehyde reagent1->intermediate1 cyclization Cyclization intermediate1->cyclization reagent2 Polyphosphoric Acid reagent2->cyclization intermediate2 7-Chloro-1-benzothiophene cyclization->intermediate2 carboxylation Lithiation & Carboxylation intermediate2->carboxylation reagent3 1. n-BuLi, THF, -78 °C 2. CO2 (s) reagent3->carboxylation product This compound carboxylation->product

A schematic representation of the synthesis of this compound via the lithiation and carboxylation route.

Mechanistic Insights and Rationale

The synthesis of the 7-chloro-1-benzothiophene precursor is a critical first step. This is typically achieved through the reaction of 2-chlorothiophenol with a two-carbon electrophile like chloroacetaldehyde, followed by an acid-catalyzed intramolecular cyclization.

The key step in this route is the regioselective lithiation at the 2-position of the benzothiophene ring. The sulfur atom in the thiophene ring directs the deprotonation to the adjacent C2 position by the strong base, n-butyllithium, at low temperatures. The resulting organolithium intermediate is a potent nucleophile that readily reacts with electrophiles. Quenching this intermediate with solid carbon dioxide (dry ice) followed by an acidic workup affords the desired carboxylic acid.

Experimental Protocol: Lithiation and Carboxylation of a Thiophene Derivative (General Procedure)

This protocol is a general representation of the lithiation and carboxylation of a thiophene derivative and can be adapted for 7-chloro-1-benzothiophene.

Step 1: Synthesis of 7-Chloro-1-benzothiophene

  • A detailed protocol for the synthesis of the 7-chloro-1-benzothiophene precursor can be found in the literature, generally involving the reaction of 2-chlorothiophenol with chloroacetaldehyde followed by cyclization with an acid catalyst like polyphosphoric acid.

Step 2: Lithiation and Carboxylation

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 7-chloro-1-benzothiophene in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexanes dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C for a specified time (e.g., 1-2 hours) to ensure complete lithiation.

  • Carefully add an excess of crushed dry ice to the reaction mixture in small portions, ensuring the temperature does not rise significantly.

  • Allow the reaction mixture to warm to room temperature.

  • Quench the reaction with water and acidify with a dilute acid (e.g., 1N HCl).

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Performance and Feasibility Analysis

This route offers a more direct approach to the final product from the pre-formed benzothiophene core. However, it requires stringent anhydrous and anaerobic conditions due to the use of the highly reactive and pyrophoric n-butyllithium. The cryogenic temperatures needed for the lithiation step can also be a challenge for large-scale synthesis. The regioselectivity of the lithiation is generally high for the 2-position of benzothiophenes. The overall yield can be good, provided that moisture and air are carefully excluded from the reaction.

Conclusion

Both synthetic routes presented offer viable pathways to this compound, each with its own set of advantages and challenges.

  • Route 1 (Ester Hydrolysis) is a more traditional and often more scalable approach, relying on well-established and generally safer reaction conditions. It is an excellent choice for producing larger quantities of the target compound, provided the starting ester is readily accessible.

  • Route 2 (Lithiation and Carboxylation) provides a more direct conversion from the benzothiophene core and can be very efficient on a laboratory scale. However, the requirement for cryogenic temperatures and the handling of pyrophoric reagents necessitate specialized equipment and expertise, potentially limiting its scalability.

The choice of synthetic route will ultimately depend on the specific needs of the researcher, including the desired scale of the synthesis, the availability of starting materials, and the laboratory's capabilities. This guide provides the foundational knowledge and practical insights to make an informed decision for the successful synthesis of this important medicinal chemistry building block.

References

A Comparative Guide to the Biological Activity of 7-Chloro-1-benzothiophene-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1-benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs and a multitude of investigational agents.[1] Its rigid, planar structure and electron-rich nature make it an ideal framework for interacting with various biological targets. The introduction of a chlorine atom at the 7-position of the benzothiophene ring, coupled with modifications at the 2-carboxylic acid position, gives rise to a class of analogs with a diverse and potent range of biological activities. This guide provides a comprehensive comparison of these analogs, focusing on their antimicrobial, anticancer, and anti-inflammatory properties, supported by experimental data and detailed protocols to aid in future research and development.

The 7-Chloro-1-benzothiophene-2-carboxylic Acid Core: A Springboard for Diverse Bioactivities

The this compound core serves as a versatile starting point for the synthesis of a wide array of biologically active molecules. The presence of the chlorine atom at the 7-position can significantly influence the molecule's lipophilicity, electronic distribution, and metabolic stability, thereby modulating its pharmacological profile. The carboxylic acid group at the 2-position provides a convenient handle for the synthesis of various derivatives, such as amides and esters, allowing for the fine-tuning of activity and pharmacokinetic properties.

Comparative Analysis of Biological Activities

This section details the antimicrobial, anticancer, and anti-inflammatory activities of various this compound analogs, presenting key quantitative data for direct comparison.

Antimicrobial Activity

Analogs of this compound have demonstrated notable activity against a range of bacterial and fungal pathogens. The primary mechanism of action for many of these compounds is believed to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.[2]

Table 1: Comparative Antimicrobial Activity of this compound Analogs

Compound/AnalogTarget Organism(s)MIC (µg/mL)Reference(s)
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideStaphylococcus aureus (including MRSA)4[3]
3-halobenzo[b]thiophene derivativesGram-positive bacteria and yeast16[4]
Thiophene derivative 7 E. coli8[5]

Structure-Activity Relationship (SAR) Insights:

  • The conversion of the carboxylic acid to a carbohydrazide and subsequent formation of an acylhydrazone with a pyridinyl moiety, as seen in (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, is associated with potent anti-staphylococcal activity.[3]

  • The presence of a halogen at the 3-position of the benzothiophene ring, in addition to the 7-chloro substituent, can enhance antimicrobial potency.[4]

  • For some thiophene derivatives, substitution with a 3-chlorophenyl group has been shown to be effective against E. coli.[5]

Anticancer Activity

The anticancer potential of benzothiophene derivatives is a rapidly growing area of research. These compounds have been shown to inhibit the proliferation of various cancer cell lines through mechanisms that include the inhibition of protein kinases and the induction of apoptosis.[6][7]

Table 2: Comparative Anticancer Activity of Benzothiophene Analogs

Compound/AnalogCancer Cell Line(s)IC50 (µM)Reference(s)
5-hydroxybenzothiophene hydrazide derivative 16b U87MG (Glioblastoma)7.2[6]
3-iodo-2-phenylbenzo[b]thiophene (IPBT)HepG2 (Liver), Caco-2 (Colon)67.04, 63.74[8]
Benzothiophene-3-carboxamide derivative 36 HCT 116 (Colon)Induces apoptosis and blocks cytokinesis[9]

Structure-Activity Relationship (SAR) Insights:

  • The presence of a hydrazide moiety at the 2-position of a 5-hydroxybenzothiophene scaffold has been linked to potent multi-kinase inhibition and significant anticancer effects.[6]

  • Modification of the core benzothiophene structure, such as the introduction of an iodo group at the 3-position and a phenyl group at the 2-position, can lead to broad-spectrum anticancer activity.[8]

  • Benzothiophene-3-carboxamides have emerged as potent inhibitors of Aurora kinases, crucial regulators of cell division.[9]

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Benzothiophene derivatives have been investigated as anti-inflammatory agents, with their mechanism of action often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of pro-inflammatory prostaglandins.[10][11]

Table 3: Comparative Anti-inflammatory Activity of Benzothiophene Analogs

Compound/AnalogTarget/AssayIC50 (µM)Reference(s)
2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivativesCOX-20.31–1.40[10]
Benzothiophene with rhodamine hybridCOX-20.67[10]

Structure-Activity Relationship (SAR) Insights:

  • The presence of a 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene scaffold is associated with selective COX-2 inhibition.[10]

  • Hybrid molecules incorporating a benzothiophene and a rhodamine moiety have shown potent dual inhibition of COX-2 and 5-lipoxygenase (LOX).[10]

  • The presence of carboxylic acid, ester, amine, and amide functional groups on the thiophene ring is important for anti-inflammatory activity.[10]

Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activities of this compound analogs.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

  • This compound analog of interest

  • Bacterial or fungal strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

  • Positive control (e.g., Gentamicin, Ampicillin)

  • Negative control (broth only)

Procedure:

  • Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells. Add 100 µL of the compound stock solution to the first well of each test row and perform serial two-fold dilutions across the plate.

  • Inoculum Preparation: Culture the test microorganism overnight. Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

  • Inoculation: Add 100 µL of the diluted microbial suspension to each well, including controls.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound analog of interest

  • 96-well flat-bottom sterile microplates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with the compound solutions and incubate for a desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • IC50 Calculation: The IC50 value, the concentration that inhibits cell growth by 50%, is calculated from the dose-response curve.[12]

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of a compound against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer

  • This compound analog of interest

  • Detection reagent (e.g., antibody-based detection system for phosphorylated substrate)

  • Microplate reader

Procedure:

  • Reaction Setup: In a microplate well, combine the kinase, substrate, and test compound at various concentrations in the assay buffer.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction.

  • Incubation: Incubate the reaction mixture at a specific temperature for a defined period to allow for substrate phosphorylation.

  • Detection: Stop the reaction and add the detection reagent to quantify the amount of phosphorylated substrate.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined from the dose-response curve.

Visualizing the Path Forward: Synthesis and Biological Evaluation Workflow

The development of novel this compound analogs with enhanced biological activity requires a systematic approach. The following diagram illustrates a typical workflow from synthesis to biological evaluation.

G cluster_synthesis Synthesis cluster_screening Biological Screening cluster_evaluation Further Evaluation start This compound modification Chemical Modification (e.g., Amidation, Esterification) start->modification analogs Library of Analogs modification->analogs antimicrobial Antimicrobial Assays (MIC Determination) analogs->antimicrobial anticancer Anticancer Assays (IC50 Determination) analogs->anticancer anti_inflammatory Anti-inflammatory Assays (e.g., COX Inhibition) analogs->anti_inflammatory sar Structure-Activity Relationship (SAR) Analysis antimicrobial->sar anticancer->sar anti_inflammatory->sar mechanism Mechanism of Action Studies sar->mechanism lead_optimization Lead Optimization mechanism->lead_optimization

References

A Senior Application Scientist's Guide to In Vitro and In Vivo Studies of Benzothiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically effective therapeutic is both long and fraught with challenges. The benzothiophene core, a bicyclic aromatic heterocycle, represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities.[1][2][3][4][5][6] This guide provides an in-depth technical comparison of in vitro and in vivo studies of benzothiophene derivatives, offering insights into experimental design, data interpretation, and the crucial translation from the lab bench to preclinical models.

The inherent value of benzothiophene derivatives lies in their structural versatility, allowing for substitutions that modulate their biological effects.[4] These compounds have been investigated for a range of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents.[1][2][3][4][6] The electron-rich sulfur atom within the thiophene ring is a key feature, often playing a role in the interaction with biological targets.[4][5]

The Foundational Divide: In Vitro vs. In Vivo Assessment

The evaluation of any potential therapeutic agent begins with a fundamental bifurcation of methodologies: in vitro and in vivo studies. Each approach provides a unique and essential piece of the puzzle in drug discovery and development.

In vitro studies , conducted in a controlled environment outside of a living organism, are the initial proving ground for novel compounds. These assays are designed to assess a compound's activity against a specific biological target, such as an enzyme or a cell line. They are characterized by high throughput, lower cost, and the ability to elucidate specific mechanisms of action.

In vivo studies , conversely, are performed within a living organism, typically in animal models. These studies are indispensable for understanding a compound's pharmacokinetic and pharmacodynamic properties, overall efficacy, and potential toxicity in a complex biological system. While more resource-intensive, in vivo data is a critical prerequisite for advancing a compound to clinical trials.

This guide will dissect these two approaches in the context of benzothiophene derivatives, providing both a high-level strategic overview and detailed, actionable protocols.

Comparative Analysis of Benzothiophene Derivatives: A Data-Driven Approach

A direct comparison of in vitro and in vivo data for the same benzothiophene derivative is the most effective way to illustrate the translational challenges and successes in drug development. The following table summarizes key findings for select benzothiophene derivatives that have been evaluated in both settings.

Benzothiophene Derivative Therapeutic Area In Vitro Assay & Key Findings In Vivo Model & Key Findings Reference
Compound 6 (Benzothiophene Acrylonitrile Analog) AnticancerNCI-60 Human Cancer Cell Line Screen: Showed potent growth inhibition (GI50 values in the nanomolar range) across a broad panel of cancer cell lines. Tubulin Polymerization Assay: Inhibited tubulin polymerization, suggesting a mechanism of action similar to combretastatins.Murine Tumor Models (e.g., Colon 26): While not explicitly detailed for compound 6, related analogs showed significant antitumor activity in animal models.[7][8]
BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid) Metabolic Disorders (Maple Syrup Urine Disease)BDK Inhibition Assay: Identified as a novel inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK) with an IC50 of 3.19 μM. Cell Culture (Patient-derived hepatocytes): Significantly increased residual BCKDC activity.Wild-type Mice: Administration of BT2 led to nearly complete dephosphorylation and maximal activation of BCKDC in multiple tissues, with a reduction in plasma branched-chain amino acid concentrations.[9]
Compound 16b (5-hydroxybenzothiophene hydrazide scaffold) AnticancerMulti-kinase Inhibition Assay: Potent inhibitor of several kinases including Clk4, DRAK1, and haspin (IC50 values in the nanomolar range). Cell Viability Assay (U87MG glioblastoma cells): Demonstrated significant anticancer effects with an IC50 of 7.2 μM.Not explicitly detailed in the provided search results.[10][11][12]
IPBT (3-iodo-2-phenylbenzo[b]thiophene) Anticancer & Anti-inflammatoryCytotoxicity Assays (Various cancer cell lines): Exhibited cytotoxicity with EC50 values ranging from 63.74 to 146.75 µM. Gene Expression Analysis: Induced apoptosis by activating pro-apoptotic genes. Nitric Oxide Production Assay (LPS-induced RAW264.7 macrophages): Significantly reduced inflammatory responses.Not explicitly detailed in the provided search results.[13][14]

Expert Insight: The transition from potent in vitro activity to in vivo efficacy is not always linear. Factors such as poor pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), off-target toxicity, and the complexity of the tumor microenvironment can all lead to a disconnect between the two sets of data. The case of the benzothiophene acrylonitrile analogs highlights a successful translation, where potent in vitro cytotoxicity was mirrored by significant antitumor activity in animal models.[7][8]

Experimental Protocols: A Step-by-Step Guide

To ensure scientific integrity and reproducibility, the following sections provide detailed methodologies for key in vitro and in vivo experiments commonly employed in the study of benzothiophene derivatives.

In Vitro Protocol: MTT Assay for Anticancer Activity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of novel compounds.[15][16]

Objective: To determine the concentration of a benzothiophene derivative that inhibits the growth of a cancer cell line by 50% (GI50).

Methodology:

  • Cell Seeding: Cancer cell lines (e.g., MDA-MB-231 for breast cancer) are seeded in 96-well plates at a predetermined density and incubated to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized benzothiophene derivatives and incubated for a specified period (e.g., 48 or 72 hours).[7][15]

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.[15]

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[15]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[15]

  • Data Analysis: The GI50 value is calculated by plotting the percentage of cell growth inhibition against the compound concentration.

MTT_Assay_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plate incubate_attach Incubate for Cell Attachment seed_cells->incubate_attach add_compound Add Benzothiophene Derivatives (Varying Concentrations) incubate_attach->add_compound incubate_treatment Incubate for 48-72 hours add_compound->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_formazan Incubate for Formazan Formation add_mtt->incubate_formazan solubilize Add Solubilizing Agent (e.g., DMSO) incubate_formazan->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_gi50 Calculate GI50 Value read_absorbance->calculate_gi50

In Vivo Protocol: Xenograft Mouse Model for Anticancer Efficacy

Xenograft models, which involve the transplantation of human tumor cells into immunodeficient mice, are a cornerstone of preclinical cancer research.[17]

Objective: To evaluate the in vivo antitumor efficacy of a promising benzothiophene derivative.

Methodology:

  • Animal Acclimatization: Immunodeficient mice (e.g., nude or SCID mice) are acclimatized to the laboratory conditions.

  • Tumor Cell Implantation: A suspension of human cancer cells (e.g., MDA-MB-231) is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly using calipers.

  • Compound Administration: Once tumors reach a predetermined size, mice are randomized into control and treatment groups. The benzothiophene derivative is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.

  • Efficacy Evaluation: Tumor volume and body weight are monitored throughout the study. At the end of the study, tumors are excised and weighed.

  • Data Analysis: The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group.

Xenograft_Model_Workflow acclimatize Acclimatize Immunodeficient Mice implant Subcutaneously Implant Human Tumor Cells acclimatize->implant monitor_growth Monitor Tumor Growth to Palpable Size implant->monitor_growth randomize Randomize Mice into Control & Treatment Groups monitor_growth->randomize administer Administer Benzothiophene Derivative or Vehicle randomize->administer monitor_efficacy Monitor Tumor Volume & Body Weight administer->monitor_efficacy excise Excise and Weigh Tumors at Study End monitor_efficacy->excise analyze Analyze Antitumor Efficacy excise->analyze

Bridging the Gap: The In Vitro-In Vivo Correlation

A critical aspect of drug development is establishing a meaningful in vitro-in vivo correlation (IVIVC). A strong IVIVC can streamline the development process by allowing in vitro data to predict in vivo performance, thereby reducing the reliance on extensive animal testing.

For benzothiophene derivatives, establishing an IVIVC involves correlating in vitro potency (e.g., IC50 or GI50 values) with in vivo efficacy (e.g., tumor growth inhibition). However, this is often a complex undertaking due to the multitude of factors that influence a drug's behavior in a living system.

IVIVC_Factors cluster_invitro In Vitro Potency cluster_invivo In Vivo Efficacy cluster_factors Influencing Factors invitro_potency IC50 / GI50 invivo_efficacy Tumor Growth Inhibition invitro_potency->invivo_efficacy Correlation? adme ADME Properties adme->invivo_efficacy toxicity Off-Target Toxicity toxicity->invivo_efficacy tme Tumor Microenvironment tme->invivo_efficacy formulation Drug Formulation formulation->invivo_efficacy

Expert Insight: Early assessment of ADME properties through in vitro assays (e.g., microsomal stability, Caco-2 permeability) can provide valuable data to predict the in vivo behavior of benzothiophene derivatives.[18] This proactive approach can help in the selection of candidates with a higher probability of success in preclinical models.

Conclusion: A Synergistic Approach to Drug Discovery

The development of novel benzothiophene-based therapeutics necessitates a carefully orchestrated interplay between in vitro and in vivo studies. In vitro assays provide the initial screen for biological activity and mechanistic insights, while in vivo models are essential for validating efficacy and safety in a physiological context. By understanding the strengths and limitations of each approach and by diligently seeking to establish a robust in vitro-in vivo correlation, researchers can significantly enhance the efficiency and success rate of their drug discovery endeavors. The benzothiophene scaffold continues to be a rich source of therapeutic innovation, and a strategic and well-informed testing paradigm is paramount to unlocking its full potential.

References

A Comparative Guide to the Structural Confirmation of 7-Chloro-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Unambiguous Structural Verification

In the realm of drug discovery and development, the precise structural elucidation of a molecule is not merely a formality but a cornerstone of scientific rigor. The biological activity, safety profile, and intellectual property value of a compound are intrinsically linked to its exact chemical architecture. 7-Chloro-1-benzothiophene-2-carboxylic acid, a member of the benzothiophene class of heterocyclic compounds, represents a scaffold of significant interest in medicinal chemistry. Its derivatives have shown a wide array of pharmacological activities. Therefore, the ability to definitively confirm its structure is of paramount importance.

This guide provides a comparative analysis of the primary analytical techniques employed for the structural confirmation of this compound. We will delve into the principles of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy, supplemented by a discussion on the definitive yet often challenging method of X-ray Crystallography. This document is designed to be a practical resource, offering not just theoretical explanations but also actionable experimental protocols and comparative data to aid researchers in their analytical endeavors.

The Molecular Blueprint: Spectroscopic and Crystallographic Approaches

The confirmation of the structure of this compound (C₉H₅ClO₂S, Molecular Weight: 212.65 g/mol ) relies on a confluence of data from various analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an irrefutable identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum provides a map of the proton environments within the molecule. For this compound, we expect to see signals corresponding to the aromatic protons and the carboxylic acid proton.

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet at a downfield chemical shift, typically in the range of 12-13 ppm. Its broadness is a result of hydrogen bonding and exchange with residual water in the solvent.

  • Aromatic Protons: The benzothiophene core has four aromatic protons. The chlorine atom at the 7-position and the carboxylic acid at the 2-position will influence their chemical shifts and coupling patterns. Based on the structure and data from analogous compounds like 6-bromo-1-benzothiophene-2-carboxylic acid, we can predict the following:

    • One proton will be a singlet or a narrow doublet, corresponding to the proton at the 3-position.

    • The remaining three protons on the benzene ring will exhibit a more complex splitting pattern (doublets and triplets) characteristic of a substituted benzene ring.

Expected ¹H NMR Data (Predicted):

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
COOH~12.5br s-
H3~8.0s-
Aromatic-H~7.4 - 7.9m-
Aromatic-H~7.4 - 7.9m-
Aromatic-H~7.4 - 7.9m-

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, we expect to see nine distinct signals.

  • Carbonyl Carbon (-COOH): This carbon is significantly deshielded and will appear in the downfield region of the spectrum, typically around 165-175 ppm.[1]

  • Aromatic and Thiophene Carbons: The remaining eight carbons of the benzothiophene ring system will resonate in the aromatic region (approximately 120-145 ppm). The carbon bearing the chlorine atom (C7) and the carbons of the thiophene ring will have characteristic chemical shifts.

Expected ¹³C NMR Data (Predicted based on analogs): [2]

CarbonChemical Shift (ppm)
C=O~168
Quaternary Carbons~135-142
Aromatic CH~122-130
Mass Spectrometry (MS): Weighing the Evidence

Mass spectrometry provides the molecular weight of the compound and valuable information about its fragmentation pattern, which can be used to deduce its structure. For this compound, the molecular ion peak ([M]⁺) would be observed at m/z 212, with a characteristic isotopic pattern for the presence of one chlorine atom (an M+2 peak with approximately one-third the intensity of the molecular ion peak).

Expected Fragmentation Pattern:

Common fragmentation pathways for aromatic carboxylic acids involve the loss of the carboxylic acid group or parts of it.[3]

  • Loss of -OH (M-17): A peak at m/z 195.

  • Loss of -COOH (M-45): A peak at m/z 167.

  • Loss of CO (from the acylium ion): Further fragmentation of the m/z 195 ion could lead to a peak at m/z 167.

The fragmentation pattern of the benzothiophene ring itself is also characteristic and can provide further structural confirmation.[4][5]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.

Characteristic IR Absorptions: [6][7][8]

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band typically appearing between 1680 and 1710 cm⁻¹ for an aromatic carboxylic acid. Conjugation with the aromatic ring lowers the frequency compared to a saturated carboxylic acid.[6]

  • C-O Stretch and O-H Bend: Medium to strong bands in the fingerprint region (below 1500 cm⁻¹) corresponding to the C-O stretching and O-H bending vibrations.

  • Aromatic C-H and C=C Stretches: Absorptions in the regions of 3000-3100 cm⁻¹ (C-H stretch) and 1450-1600 cm⁻¹ (C=C ring stretching).

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray crystallography provides the unambiguous, three-dimensional structure of a molecule in the solid state. It is considered the "gold standard" for structural determination. However, its application is contingent on the ability to grow a single crystal of sufficient size and quality, which can be a significant challenge.

Comparison of Analytical Techniques

FeatureNMR SpectroscopyMass SpectrometryFT-IR SpectroscopyX-ray Crystallography
Information Provided Detailed connectivity, stereochemistry, and dynamic information in solution.Molecular weight and fragmentation pattern.Presence of functional groups.Precise 3D atomic arrangement in the solid state.
Sample Requirements 1-10 mg, soluble in a deuterated solvent.Micrograms to nanograms, can be solid, liquid, or gas.Milligrams, can be solid, liquid, or gas.A single, high-quality crystal (0.1-0.5 mm).
Strengths Unparalleled for detailed structural elucidation in solution.High sensitivity and provides exact molecular weight.Fast, non-destructive, and excellent for functional group identification.Provides the definitive, unambiguous structure.
Limitations Lower sensitivity than MS, requires soluble samples.Provides limited connectivity information on its own.Provides limited information on the overall molecular skeleton.Crystal growth can be a major bottleneck.

Experimental Protocols

NMR Sample Preparation and Data Acquisition

Caption: Workflow for NMR analysis.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a small vial.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Perform phase and baseline corrections.

    • Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals in the ¹H spectrum and pick the peaks in both spectra.

Mass Spectrometry (Electron Ionization - EI)

Caption: Workflow for Electron Ionization Mass Spectrometry.

  • Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer. This can be done via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC) for volatile compounds.

  • Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion ([M]⁺). Excess energy from this process leads to fragmentation.

  • Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Conclusion: A Multi-faceted Approach to Structural Certainty

The definitive structural confirmation of this compound necessitates a synergistic approach, integrating data from multiple analytical techniques. While ¹H and ¹³C NMR spectroscopy provide the foundational map of the molecule's connectivity, mass spectrometry offers crucial confirmation of the molecular weight and insights into its fragmentation. FT-IR spectroscopy serves as a rapid and reliable method for identifying the key functional groups. For absolute and unambiguous structural determination in the solid state, single-crystal X-ray crystallography remains the ultimate tool, provided a suitable crystal can be obtained. By understanding the strengths and limitations of each technique and applying them judiciously, researchers can confidently and accurately characterize this and other novel chemical entities, paving the way for further investigation and development.

References

A Senior Application Scientist's Guide to Catalyst Efficacy in Benzothiophene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Benzothiophene Scaffold

The benzothiophene core is a privileged heterocyclic motif, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1][2][3][4] Its prevalence in blockbuster drugs such as the selective estrogen receptor modulator Raloxifene and the 5-lipoxygenase inhibitor Zileuton underscores the critical importance of efficient and versatile synthetic routes to this scaffold.[5] The development of novel synthetic methodologies is not merely an academic exercise; it is a crucial enabler for drug discovery programs and materials science innovation, allowing for the rapid generation of diverse molecular libraries with tailored properties.

This guide provides a comparative analysis of various catalytic systems for the synthesis of benzothiophenes. We will move beyond a simple cataloging of methods to dissect the underlying mechanistic principles that govern the efficacy of each catalyst class. By understanding the "why"—the causality behind catalyst choice and reaction outcomes—researchers can make more informed decisions in their own synthetic endeavors. We will examine transition-metal-catalyzed reactions, which have long been the workhorses in this field, as well as emerging metal-free strategies that offer compelling advantages in terms of cost and sustainability.

Logical Framework for Catalyst Selection

The choice of a catalyst is a multi-parameter optimization problem. An effective evaluation requires a systematic approach, beginning with the desired substitution pattern and the available starting materials. This guide is structured to aid in this decision-making process.

G cluster_0 Initial Considerations cluster_1 Catalyst System Evaluation cluster_2 Performance Metrics cluster_3 Final Selection Start Define Target Benzothiophene (Substitution Pattern) Substrates Identify Available Starting Materials (e.g., Alkynes, Thiophenols, Haloarenes) Start->Substrates Pd Palladium-Catalyzed (Cross-coupling, C-H activation) Substrates->Pd Match strategy to available precursors Cu Copper-Catalyzed (Ullmann-type) Substrates->Cu Match strategy to available precursors Au Gold-Catalyzed (Alkyne Activation) Substrates->Au Match strategy to available precursors MetalFree Metal-Free (Iodine, Base, Electro-) Substrates->MetalFree Match strategy to available precursors Yield Yield & Selectivity Pd->Yield Scope Substrate Scope & Functional Group Tolerance Pd->Scope Conditions Reaction Conditions (Temp, Time, Atmosphere) Pd->Conditions Cost Cost & Sustainability (Catalyst, Ligands, Solvents) Pd->Cost Cu->Yield Cu->Scope Cu->Conditions Cu->Cost Au->Yield Au->Scope Au->Conditions Au->Cost MetalFree->Yield MetalFree->Scope MetalFree->Conditions MetalFree->Cost Optimal Optimal Catalyst Selection Yield->Optimal Scope->Optimal Conditions->Optimal Cost->Optimal

Caption: A logical workflow for selecting an appropriate catalyst system for benzothiophene synthesis.

Palladium-Catalyzed Synthesis: The Power of Cross-Coupling and C-H Functionalization

Palladium catalysis remains a cornerstone of modern organic synthesis due to its remarkable versatility and functional group tolerance. For benzothiophene synthesis, Pd-catalyzed methods typically leverage the formation of key C–S and C–C bonds through well-understood catalytic cycles.

Mechanistic Insight: The dominant pathway is the annulation of aryl sulfides with alkynes, a sulfur variant of the renowned Larock indole synthesis.[6] This process involves the oxidative addition of a C–S or C–H bond to a Pd(0) center, followed by alkyne insertion and subsequent reductive elimination to furnish the benzothiophene ring and regenerate the active catalyst. More advanced strategies involve direct C–H/C–S bond coupling, which obviates the need for pre-functionalized starting materials.[7][8]

G pd0 Pd(0)L_n pd2_complex Oxidative Addition Ar-Pd(II)-S-R' pd0->pd2_complex:f0 alkyne_insertion Alkyne Insertion Migratory Insertion pd2_complex:f1->alkyne_insertion:f0 cyclized_pd Cyclized Pd(II) Intermediate alkyne_insertion:f1->cyclized_pd product Benzothiophene cyclized_pd->product Reductive Elimination product->pd0 Catalyst Regeneration substrate Aryl Sulfide (Ar-S-R') substrate->pd0 Cleavage of C-S or C-H bond alkyne Alkyne (R-C≡C-R) alkyne->pd2_complex:f1

Caption: Generalized catalytic cycle for Palladium-catalyzed benzothiophene synthesis via annulation.

Comparative Data for Palladium Catalysts:

Catalyst SystemStarting MaterialsKey ConditionsYield (%)Substrate Scope & RemarksReference
Pd(OAc)₂ / P(t-Bu)₃Aryl Sulfides + AlkynesK₂CO₃, DMA, 120 °C60-90Good functional group tolerance. Represents the first sulfur variant of the Larock indole synthesis.[6]
Pd(OAc)₂ / LigandBiphenyl SulfidesToluene, 130 °C55-98Forms dibenzothiophenes via C-H/C-S bond cleavage without an external oxidant.[7][8]
PdI₂ / KI1-(2-mercaptophenyl)-2-yn-1-olsMeCN, 80-100 °C55-82Catalytic heterocyclodehydration process leading to (E)-2-(1-alkenyl)benzothiophenes.[9]

Copper-Catalyzed Synthesis: Economical and Robust C–S Coupling

Copper catalysis offers a more economical alternative to palladium for constructing the crucial C–S bond. These methods often rely on Ullmann-type couplings, which are particularly effective for linking aryl halides with sulfur nucleophiles.

Mechanistic Insight: A common and effective strategy involves a sequential, one-pot process.[10][11] First, a copper(I) catalyst, typically CuI, facilitates an Ullmann-type coupling between an aryl iodide (e.g., (2-iodobenzyl)triphenylphosphonium bromide) and a sulfur source like a thiocarboxylic acid.[10][11] This is followed by an intramolecular Wittig condensation, which closes the thiophene ring. The choice of ligand (e.g., 1,10-phenanthroline) is critical for stabilizing the copper center and promoting the reaction.[10]

Comparative Data for Copper Catalysts:

Catalyst SystemStarting MaterialsKey ConditionsYield (%)Substrate Scope & RemarksReference
CuI / 1,10-phenanthroline(2-iodobenzyl)triphenyl-phosphonium bromide + Thiocarboxylic acidsn-Pr₃N, Dioxaneup to 87Efficient one-pot synthesis via sequential Ullmann C-S coupling and Wittig reaction.[10][11]
CuI / TMEDA2-Bromo alkynylbenzenes + Na₂SDMF, 120 °C65-90Provides various 2-substituted benzothiophenes using sodium sulfide as the sulfur source.[12]
Cu(OAc)₂2-Iodochalcones + XanthateDMSO, 100 °C60-85α-C-H functionalization using xanthate as the sulfur source to yield 2-acylbenzothiophenes.[12]

Gold-Catalyzed Synthesis: Exploiting Alkyne π-Activation

Gold catalysts, particularly Au(I) complexes, have emerged as powerful tools for synthesizing complex heterocycles due to their unique carbophilic Lewis acidity. They readily activate C-C multiple bonds, especially alkynes, towards nucleophilic attack.

Mechanistic Insight: In the context of benzothiophene synthesis, a gold(I) catalyst activates an alkyne moiety within a substrate like a 2-alkynyl thioanisole.[1] This π-activation renders the alkyne highly electrophilic, facilitating an intramolecular 5-endo-dig cyclization via nucleophilic attack from the tethered sulfur atom.[13] The resulting vinyl-gold intermediate can then undergo further transformations, such as rearrangement or protonolysis, to yield the final benzothiophene product.[13][14] The presence of additives can be crucial for catalyst turnover.[1]

Comparative Data for Gold Catalysts:

Catalyst SystemStarting MaterialsKey ConditionsYield (%)Substrate Scope & RemarksReference
Au(I)-IPr hydroxide2-Alkynyl thioanisolesDioxane, 100 °C70-95Applicable to a wide range of substrates with diverse electronic and steric properties.[1]
[DTBPAu(PhCN)]SbF₆Benzothiophene S-oxides + AlkynesDCE, 60 °C50-85Achieves C3-alkylation of benzothiophenes via an intermolecular alkyne oxyarylation.[14][15]
AuCl₃o-Alkynylaryl thioetherDioxane, 80 °C60-92Atom-economic carbothiolation leading to 2,3-disubstituted benzothiophenes.[12]

Metal-Free Synthesis: The Green Chemistry Frontier

Driven by the need for more sustainable and cost-effective processes, metal-free synthetic strategies have gained significant traction. These methods avoid the cost and potential product contamination associated with transition metals, relying instead on common reagents or alternative energy sources.

Mechanistic Insight: A variety of mechanisms are at play in metal-free syntheses:

  • Iodine Catalysis: Molecular iodine can act as a Lewis acid and an oxidant. In the reaction of thiophenols with alkynes, iodine is proposed to facilitate the formation of an electrophilic sulfur species (PhSI), which then undergoes cyclization with the alkyne.[16][17]

  • Base Catalysis: Strong bases can promote rearrangements, such as the propargyl–allenyl rearrangement. The in-situ-generated allene is highly reactive and undergoes intramolecular nucleophilic attack by a sulfur atom, followed by migration to form the stable aromatic ring.[2][18]

  • Electrosynthesis: This approach uses electrical current to drive redox reactions, forming radical intermediates that cyclize to form the desired product under oxidant- and catalyst-free conditions.[19]

  • Photocatalysis: Visible light and an organic dye (e.g., Eosin Y) can initiate a photoredox cycle, generating radical intermediates from precursors like diazonium salts that then undergo an annulation reaction with alkynes.[5][12]

Comparative Data for Metal-Free Methods:

MethodReagents/ConditionsStarting MaterialsYield (%)RemarksReference
Iodine-CatalyzedI₂ (cat.), DTBP, 110 °CThiophenols + Alkynes60-85Metal- and solvent-free cascade reaction.[12][16][17][16][17]
Base-Catalyzedt-BuOKPropargyl sulfides51-90Proceeds via propargyl–allenyl rearrangement, cyclization, and allyl migration.[2][18]
SNAr-Type ReactionK₂S, DMF, 140 °Co-Halovinylbenzenesup to 95Eliminates the need for transition metals; reactivity order is F > Cl > Br > I.[20]
ElectrochemicalUndivided cell, n-Bu₄NBF₄2-Alkenylaryl disulfides55-80Oxidant- and metal-free electrosynthesis with good functional group tolerance.[19]
PhotocatalyticEosin Y, Green LEDo-Methylthio-arenediazonium salts + Alkynes40-75Mild conditions using visible light to initiate a radical annulation process.[5]

Experimental Protocols: A Practical Guide

To ensure the trustworthiness and reproducibility of the discussed methods, two detailed experimental protocols are provided below, representing both a classic transition-metal-catalyzed approach and a modern metal-free alternative.

Protocol 1: Palladium-Catalyzed Annulation of an Aryl Sulfide with an Alkyne[6]
  • Objective: To synthesize 2,3-diphenylbenzo[b]thiophene from methyl phenyl sulfide and diphenylacetylene.

  • Materials:

    • Methyl phenyl sulfide (1-Me)

    • Diphenylacetylene (2a)

    • Palladium(II) acetate [Pd(OAc)₂]

    • Tri(tert-butyl)phosphine [P(t-Bu)₃]

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylacetamide (DMA), anhydrous

  • Procedure:

    • To an oven-dried Schlenk tube, add Pd(OAc)₂ (5 mol %), P(t-Bu)₃ (10 mol %), and K₂CO₃ (2.0 equivalents).

    • Evacuate and backfill the tube with argon three times.

    • Add anhydrous DMA (0.5 M), followed by methyl phenyl sulfide (1.0 equivalent) and diphenylacetylene (1.2 equivalents) via syringe.

    • Seal the tube and place it in a preheated oil bath at 120 °C.

    • Stir the reaction mixture for 12-24 hours, monitoring progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to afford the desired 2,3-diphenylbenzo[b]thiophene.

Protocol 2: Iodine-Catalyzed Annulation of a Thiophenol with an Alkyne[17]
  • Objective: To synthesize a 2,3-disubstituted benzothiophene from a thiophenol and an activated alkyne.

  • Materials:

    • Thiophenol

    • Dimethyl acetylenedicarboxylate (DMAD)

    • Iodine (I₂)

    • 2,6-di-tert-butylpyridine (DTBP)

  • Procedure:

    • To a screw-cap vial, add thiophenol (1.0 equivalent), dimethyl acetylenedicarboxylate (1.1 equivalents), iodine (10 mol %), and DTBP (1.2 equivalents).

    • Seal the vial and place it in a preheated heating block at 110 °C.

    • Stir the reaction mixture for 8-12 hours. The reaction is performed under solvent-free conditions.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the mixture to room temperature.

    • Directly purify the crude reaction mixture by flash column chromatography on silica gel to isolate the desired benzothiophene product.

Conclusion and Future Outlook

The synthesis of benzothiophenes is a mature field, yet one that continues to evolve. Palladium and copper catalysts remain the methods of choice for many applications due to their broad substrate scope and predictable reactivity. Gold catalysis has carved a niche for specific transformations involving alkyne activation, offering unique pathways to complex products.

The most significant recent advancements, however, lie in the development of metal-free strategies. These approaches, leveraging everything from simple iodine catalysis to photocatalysis and electrosynthesis, are paving the way for more sustainable and economical production of this vital heterocyclic scaffold. For researchers in drug development and materials science, this expanding toolkit offers unprecedented flexibility. The choice of catalyst is no longer just a question of "what works?" but "what is the most efficient, elegant, and sustainable solution for our specific target?" By understanding the mechanistic underpinnings of each catalytic system, scientists are better equipped to answer that question and accelerate the pace of innovation.

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 7-Chloro-1-benzothiophene-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-benzothiophene scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of pharmacological activities, from antimicrobial to anticancer effects.[1][2] Notably, derivatives such as 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid have been identified as potent allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK), a target for metabolic diseases like maple syrup urine disease.[3] As medicinal chemists develop novel analogs of the 7-Chloro-1-benzothiophene-2-carboxylic acid core to optimize potency and pharmacokinetic properties, a rigorous assessment of their selectivity becomes paramount. Unintended off-target interactions can lead to toxicity or confound biological results, representing a major cause of attrition in the drug development pipeline.[4][5][6]

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for novel this compound derivatives. We will detail a tiered, systematic approach, explaining the causal logic behind experimental choices and presenting protocols as self-validating systems. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing novel chemical entities with the highest standards of scientific integrity.

Foundational Strategy: The Rationale for a Tiered Approach

A brute-force screen of a new compound against every protein in the human proteome is neither feasible nor necessary in the early stages of drug discovery. A more strategic, tiered approach maximizes resource efficiency while systematically building a comprehensive selectivity profile.[7] The logic is to move from broad, cost-effective, high-throughput screens to more complex and physiologically relevant assays only for confirmed off-target "hits." This iterative process ensures that time and resources are focused on de-risking the most promising candidates.

Our strategy for profiling derivatives of this compound (herein referred to as the "core scaffold") is based on its known relationship to kinase inhibitors.[3] The ATP-binding site of kinases is highly conserved, making off-target inhibition within the kinome a common challenge.[6] Therefore, our initial focus will be on a broad kinase panel, followed by wider safety screening and cellular validation.

G cluster_0 Cross-Reactivity Profiling Workflow A Compound Synthesis (Core Scaffold Derivatives) B Tier 1: Broad Selectivity Screen (e.g., Kinome Panel @ 1-10 µM) A->B Primary Screening C Tier 2: Hit Confirmation & Potency (IC50 Dose-Response) B->C Identify initial 'hits' (e.g., >70% inhibition) D Tier 3: Cellular & Functional Validation (Target Engagement & Phenotypic Assays) C->D Confirm potent off-targets E Decision Point: Advance, Optimize, or Terminate D->E Assess physiological relevance

Caption: A tiered workflow for systematic cross-reactivity profiling.

Tier 1: Broad Selectivity Screening

Objective: To cast a wide net and identify potential off-target interactions within a large, biologically relevant target class. Given the scaffold's precedent as a kinase inhibitor, a comprehensive kinase panel is the logical starting point.[7][8][9]

Experimental Choice: Large-Scale Kinase Panel

Commercial vendors (e.g., Eurofins, Reaction Biology, Promega) offer robust kinase screening panels that cover a significant portion of the human kinome (often >400 kinases).[7] These are typically biochemical assays that measure the ability of a compound to inhibit the phosphorylation of a substrate by a recombinant kinase.

Protocol 1: Single-Dose Kinase Inhibition Screen

  • Compound Preparation: Prepare a 10 mM stock solution of each this compound derivative in 100% DMSO.

  • Assay Concentration: The test compounds will be screened at a single, high concentration, typically 1 µM or 10 µM. This high concentration is chosen to maximize the detection of even weak interactions, ensuring potential liabilities are not missed.

  • Assay Format: A radiometric assay (e.g., using [γ-³³P]ATP) is considered the gold standard for its sensitivity and low interference rates.[8] Alternatively, fluorescence- or luminescence-based universal platforms like Transcreener®, which detect ADP production, offer a non-radioactive, high-throughput option.[10]

  • Execution (Vendor-Specific): The screening service will perform the assay according to their validated protocols. Typically, this involves incubating the kinase, substrate, ATP (at or near the Km concentration), and test compound, then quantifying substrate phosphorylation.

  • Control System:

    • Positive Control: A known, potent inhibitor for each kinase (e.g., Staurosporine for many) is run to confirm assay validity.

    • Negative Control: A DMSO vehicle control establishes the baseline of 100% kinase activity (0% inhibition).

  • Data Analysis: Results are expressed as Percent Inhibition relative to the DMSO control. A pre-defined "hit" threshold is set, commonly >70% inhibition.[7]

Tier 2: Hit Confirmation and Potency Determination

Objective: To confirm the interactions identified in Tier 1 and quantify their potency. A single-point "hit" can be misleading; determining the half-maximal inhibitory concentration (IC50) is essential for understanding the true potency of the off-target interaction.

Experimental Choice: Dose-Response Curve

For every kinase identified as a "hit" in Tier 1, a full 10-point dose-response curve is generated to determine the IC50 value.[7] This allows for a quantitative comparison between the on-target potency and the off-target liability.

Protocol 2: IC50 Determination for Off-Target Kinases

  • Compound Preparation: Create a serial dilution series for each hit compound, typically starting from 100 µM down to the low nanomolar range. A 10-point, 3-fold dilution series is standard.

  • Assay Execution: The same biochemical assay format used in Tier 1 is employed. Each concentration is tested in duplicate or triplicate to ensure data robustness.

  • Data Analysis:

    • Plot Percent Inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to derive the IC50 value.

    • The quality of the assay is confirmed by calculating the Z'-factor from the controls; a value > 0.5 indicates a robust and reliable assay.

Data Presentation: Comparative Selectivity Profile

The data should be compiled into a clear, comparative table. This allows for rapid assessment of selectivity. The "Selectivity Score" is a useful metric, often defined as the ratio of the off-target IC50 to the on-target IC50.

Illustrative Data Table:

Compound IDPrimary Target IC50 (nM) [BDK]Off-Target KinaseOff-Target IC50 (nM)Selectivity Score (Off-Target/On-Target)
Lead-001 50 SRC 750 15
LCK 1,200 24
p38α >10,000 >200
Derivative A 25 SRC 5,500 220
LCK >10,000 >400
Derivative B 150 SRC 300 2
VEGFR2 450 3

From this illustrative data, Derivative A shows a significantly improved selectivity profile over the initial lead compound, while Derivative B introduces a new, potent off-target liability (VEGFR2) and has poor selectivity against SRC.

Tier 3: Cellular and Functional Validation

Objective: To determine if the biochemical off-target inhibition translates into a functional effect in a physiological context. A compound may potently inhibit a recombinant enzyme but fail to engage the target in a cell due to poor permeability, efflux, or competition with high intracellular ATP concentrations.[8]

Experimental Choice: Target Engagement and Phenotypic Assays

  • Cellular Target Engagement: Use a method to directly measure compound binding to the off-target protein in live cells. The Cellular Thermal Shift Assay (CETSA) is a powerful technique that measures the change in the thermal stability of a protein upon ligand binding.[11]

  • Phosphorylation Assays: For an off-target kinase, a Western blot or targeted mass spectrometry approach can be used to measure the phosphorylation of a known downstream substrate in a relevant cell line after treatment with the compound.

  • Broader Safety Panels: Beyond kinases, it is prudent to screen promising candidates against a panel of targets known for adverse drug reactions, such as GPCRs (especially hERG), ion channels, and transporters.[7][12] Commercial services offer these "safety pharmacology" panels.

G cluster_1 Assay Funnel Logic A Biochemical Assay (Recombinant Protein) - Measures direct inhibition B Cellular Target Engagement (e.g., CETSA) - Confirms binding in-cell A->B Is it cell permeable? C Functional Cellular Assay (e.g., Phospho-Substrate) - Measures pathway modulation B->C Does binding inhibit function? D Phenotypic Outcome (e.g., Cytotoxicity, Apoptosis) - Assesses biological consequence C->D Does pathway inhibition cause a cellular effect?

Caption: The validation funnel from biochemical to phenotypic effects.

Conclusion and Path Forward

A rigorous, data-driven assessment of cross-reactivity is not an obstacle but a critical component of successful drug discovery. By employing a tiered screening strategy, researchers can build a comprehensive understanding of a compound's selectivity profile, enabling informed decisions. The data generated from the workflow described here—comparing the on-target potency of this compound derivatives with their off-target IC50 values and cellular effects—provides a clear, objective basis for selecting lead candidates. This structured approach minimizes the risk of late-stage failure due to unforeseen toxicity and ultimately accelerates the development of safe and effective medicines.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 7-Chloro-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 7-Chloro-1-benzothiophene-2-carboxylic acid. As a chlorinated heterocyclic compound, this chemical requires specific handling and disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this substance in a laboratory setting.

Part 1: Hazard Profile and Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. This compound is a solid organic compound whose primary risks are associated with direct contact and inhalation.

Key Hazards:

  • Skin and Eye Irritation: Direct contact can cause skin and serious eye irritation.[1][2][3]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][2][3]

  • Environmental Hazard: While comprehensive data is limited, related chlorinated organic compounds can be harmful to aquatic life. Therefore, release into the environment must be strictly avoided.[2][4]

Improper disposal, such as discarding in the general trash or washing down the drain, can lead to environmental contamination and non-compliance with federal and local regulations.[5][6][7]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number90407-16-2[8][9]
Molecular FormulaC₉H₅ClO₂S[8][9]
Molecular Weight212.65 g/mol [8][9]
Physical StateSolid, Powder[10]
Melting Point289-291 °C[8][10]
AppearanceWhite to light yellow powder[10][11]

Part 2: The Core Principle: Halogenated Waste Segregation

The presence of a chlorine atom in this compound places it in a specific category of chemical waste: halogenated organic waste .[12] This classification is the single most important factor in determining its disposal pathway.

Causality Behind Segregation: Halogenated and non-halogenated waste streams are treated differently. Non-halogenated solvents can often be purified and reused or recycled as fuel.[12] However, the presence of halogens like chlorine interferes with these processes and requires a more specialized, high-cost disposal method, typically high-temperature incineration.[13][14] Mixing halogenated waste with non-halogenated waste contaminates the entire container, making it unsuitable for solvent recovery and significantly increasing disposal costs.[12] Therefore, strict segregation is both environmentally responsible and economically prudent.

Part 3: Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the collection and disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE) Confirmation: Before handling the waste, ensure you are wearing appropriate PPE as specified by the substance's Safety Data Sheet (SDS).

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or glasses.[1][15]

  • Body Protection: A standard laboratory coat.

2. Waste Characterization and Container Selection:

  • Characterize the Waste: This compound is a solid, halogenated organic hazardous waste .

  • Select a Container:

    • Use a designated solid waste container that is compatible with the chemical. This should be a sturdy, sealable container, often provided by your institution's Environmental Health and Safety (EHS) department.[16][17]

    • The container must be clean and dry. Never use food-grade containers like milk jugs.[7]

    • Ensure the container is kept closed at all times except when adding waste.[7][16] This is a common regulatory violation and safety hazard.[7]

3. Labeling the Waste Container: Proper labeling is mandated by law and is critical for safe handling by EHS personnel.[7][18]

  • Attach a hazardous waste label to the container before adding any waste.

  • Fill out the label completely and legibly:

    • Full Chemical Name: "this compound" (no abbreviations or formulas).

    • Composition: Indicate it is 100% of this solid, or list all components if it is a mixture.

    • Hazards: Check the appropriate boxes (e.g., Irritant).

4. Waste Accumulation and Storage:

  • Carefully transfer the solid waste into the labeled container, minimizing the creation of dust.

  • Do not fill the container beyond 90% of its capacity to prevent spillage.[16]

  • Store the waste container in the laboratory where it was generated.[5] Do not place it in hallways or other public areas.[5][19]

  • It is best practice to use secondary containment (such as a tray) for all hazardous waste containers.[5]

5. Arranging for Disposal:

  • Once the container is full (or within 60 days of the accumulation start date), arrange for a pickup from your institution's EHS or a certified hazardous waste disposal contractor.[5][20]

  • Researchers are responsible for their waste from "cradle to grave," meaning from generation to final disposal.[7][18] Never attempt to dispose of this chemical yourself.

Disposal Decision Workflow

DisposalWorkflow Start Waste Generated: 7-Chloro-1-benzothiophene- 2-carboxylic acid IsSolid Is the waste a solid? Start->IsSolid IsHalogenated Does it contain halogens (Cl, Br, F, I)? IsSolid->IsHalogenated Yes HalogenatedSolid Container: 'Solid Halogenated Organic Waste' IsHalogenated->HalogenatedSolid Yes NonHalogenatedSolid Container: 'Solid Non-Halogenated Organic Waste' IsHalogenated->NonHalogenatedSolid No Label Label container with full chemical name and hazards HalogenatedSolid->Label Store Store in lab with secondary containment Label->Store ContactEHS Contact EHS for pickup Store->ContactEHS

Caption: Decision workflow for proper waste segregation.

Part 4: Prohibited and Discouraged Disposal Methods

To ensure safety and compliance, the following disposal methods are strictly forbidden for this compound:

  • Drain Disposal: This chemical is not approved for drain disposal.[6] Pouring chemicals down the drain can interfere with wastewater treatment processes and release harmful substances into waterways.[1][6]

  • Trash Disposal: Discarding chemical waste in regular trash bins or dumpsters is illegal and unsafe.[5] It poses a risk to custodial staff and can lead to environmental contamination through landfill leachate.

  • Evaporation: Intentionally evaporating chemical waste in a fume hood is considered a form of illegal treatment and is prohibited.[5]

  • Decontamination of Empty Containers: The first rinse of a container that held this chemical must be collected and disposed of as liquid halogenated hazardous waste.[17] Only after being thoroughly rinsed can the empty container be discarded.

Part 5: Emergency Procedures - Spill Management

In the event of a small spill in a well-ventilated area:

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing appropriate PPE (gloves, goggles, lab coat).

  • Contain and Clean:

    • Avoid breathing dust.

    • Carefully sweep up the solid material.[1]

    • Place the spilled material and any contaminated cleaning supplies into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, following institutional protocols.

For large spills, evacuate the area immediately and contact your institution's emergency response team.[19]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.